molecular formula C11H13BrO2 B1360885 Methyl 2-(3-bromophenyl)-2-methylpropanoate CAS No. 251458-15-8

Methyl 2-(3-bromophenyl)-2-methylpropanoate

Cat. No.: B1360885
CAS No.: 251458-15-8
M. Wt: 257.12 g/mol
InChI Key: ZTBCOZQPDZZCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBCOZQPDZZCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647276
Record name Methyl 2-(3-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251458-15-8
Record name Methyl 2-(3-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 251458-15-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a compound of interest in pharmaceutical research and development, primarily recognized as an isomeric impurity in the synthesis of Fexofenadine.[1][2] This document details its physicochemical properties, a synthesized experimental protocol for its preparation, and its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 251458-15-8[3][4]
Molecular Formula C₁₁H₁₃BrO₂[4]
Molecular Weight 257.13 g/mol [5]
Appearance Solid (predicted)[6]
Purity ≥98% (commercially available)[5]
InChI Key ZTBCOZQPDZZCJO-UHFFFAOYSA-N[5]
SMILES CC(C)(C1=CC(=CC=C1)Br)C(=O)OC[4]

Synthesis and Experimental Protocols

This compound is primarily formed as an isomeric byproduct during the synthesis of its para-isomer, a key intermediate for the antihistamine, Fexofenadine.[1][2] The synthesis can be conceptualized as a two-step process: the bromination of 2-methyl-2-phenylpropanoic acid to yield a mixture of brominated isomers, followed by the esterification of the desired 3-bromo isomer.

Step 1: Bromination of 2-Methyl-2-phenylpropanoic Acid

This protocol is adapted from procedures described for the synthesis of the isomeric mixture.[1][2][7]

Objective: To synthesize a mixture of 2-(bromophenyl)-2-methylpropanoic acids, including the 3-bromo isomer.

Materials:

  • 2-Methyl-2-phenylpropanoic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulphate

  • Hexanes

  • 5N Hydrochloric acid

  • Sodium bicarbonate solution

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 500 mL three-necked round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid (e.g., 5 g, 0.0304 moles) in an aqueous solution of sodium bicarbonate (e.g., 23.06 g in 200 ml of water) at ambient temperature (25-30°C).[2]

  • To the resulting solution, add bromine (e.g., 8.7 g) dropwise using a dropping funnel.

  • Stir the reaction mixture until gas chromatographic analysis indicates the complete consumption of the starting material.

  • Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.

  • Extract the aqueous solution with dichloromethane (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulphate, and evaporate the solvent to dryness.

  • Suspend the resulting solid product in hexanes (e.g., 50 ml) and filter to recover the crude product mixture containing 2-(4-bromophenyl)-2-methylpropanoic acid and 2-(3-bromophenyl)-2-methylpropanoic acid.[1][7]

Step 2: Esterification of 2-(3-Bromophenyl)-2-methylpropanoic Acid

This protocol is a general esterification procedure.

Objective: To convert the mixture of brominated carboxylic acids to their corresponding methyl esters.

Materials:

  • Crude product mixture from Step 1

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Sodium carbonate solution (2% in water)

  • Sodium chloride solution (10% in water)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Charge the crude product from Step 1 into a reactor containing toluene.

  • Add methanol to the toluene solution, followed by the cautious addition of a catalytic amount of sulfuric acid at 25-35°C.

  • Gradually raise the temperature of the reaction mixture to 63-67°C and stir for approximately 16 hours or until the reaction is complete, as monitored by GC analysis.[2]

  • Cool the reaction mixture to 25-35°C.

  • Wash the organic layer successively with water, a 2% sodium carbonate solution, and a 10% sodium chloride solution.

  • Subject the organic phase to distillation under reduced pressure to obtain a mixture of methyl 2-(bromophenyl)-2-methylpropanoate isomers.

Purification

The separation of this compound from its 4-bromo isomer is challenging due to their similar physical properties.[1] Preparative chromatography (e.g., HPLC) would be the most effective method for isolating the pure 3-bromo isomer.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of the isomeric impurities.[8][9]

ParameterTypical Conditions
Column C8 or C18
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., potassium dihydrogen phosphate)
Detection UV at a suitable wavelength (e.g., 250 nm)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a critical tool for the structural confirmation of the title compound. Expected signals would include those for the two methyl groups, the methoxy group, and the aromatic protons, with the splitting pattern of the aromatic protons being indicative of the 1,3-disubstitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and the characteristic isotopic pattern of a monobrominated compound.

Biological Context and Significance

This compound is primarily of interest due to its presence as an impurity in the active pharmaceutical ingredient (API) Fexofenadine.[3] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. While there is no specific data on the biological activity or signaling pathways of this particular compound, the genotoxicity of impurities in pharmaceuticals is a significant concern for regulatory bodies.[8][9][10] Therefore, the synthesis of this compound as a reference standard is crucial for the development of validated analytical methods to monitor its presence in Fexofenadine.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 2-Methyl-2-phenylpropanoic acid B Bromination (Br2, NaHCO3(aq)) A->B C Mixture of 2-(bromophenyl)-2-methylpropanoic acids (3-bromo and 4-bromo isomers) B->C D Esterification (Methanol, H2SO4) C->D E Mixture of Methyl 2-(bromophenyl)-2-methylpropanoates D->E F Purification (Preparative Chromatography) E->F G This compound F->G

Caption: A flowchart illustrating the synthetic pathway to this compound.

Relationship as a Fexofenadine Impurity

Fexofenadine_Impurity Logical Relationship as a Fexofenadine Impurity A 2-Methyl-2-phenylpropanoic acid B Bromination A->B C 2-(4-bromophenyl)-2-methylpropanoic acid (Key Intermediate) B->C D 2-(3-bromophenyl)-2-methylpropanoic acid (Isomeric Impurity) B->D E Esterification C->E D->E F Methyl 2-(4-bromophenyl)-2-methylpropanoate E->F G This compound (Target Compound) E->G H Further Synthesis Steps F->H J Fexofenadine Impurity B G->J Carried through synthesis I Fexofenadine (API) H->I J->I Contaminates

Caption: The formation of the target compound as an impurity in the synthesis of Fexofenadine.

References

Physicochemical properties of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Introduction

This compound is a small organic molecule with the CAS Number 251458-15-8.[1][2][3] While specific, in-depth experimental data on this compound is not extensively available in public literature, this guide will provide a comprehensive overview of its known properties and inferential characteristics based on structurally similar compounds. For the purpose of illustrating detailed experimental protocols and potential biological activity, this whitepaper will draw parallels with the well-researched drug, Fenofibrate. Fenofibrate, an isopropyl ester of a substituted 2-methylpropanoic acid, shares a core structural motif with the topic compound and serves as an excellent analogue for understanding the synthesis, characterization, and potential applications of this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and application. Below is a summary of the available data for this compound, alongside a more detailed profile of the analogous compound, Fenofibrate, to provide a comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 251458-15-8[1][2][3]
Molecular Formula C11H13BrO2[1][3]
Molecular Weight 257.13 g/mol [2]
InChI Key ZTBCOZQPDZZCJO-UHFFFAOYSA-N[1][2]
Purity ≥98% (as commercially available)[2]
Storage Sealed in dry, room temperature conditions[3]

Table 2: Physicochemical Properties of Fenofibrate (Analogue Compound)

PropertyValueSource
IUPAC Name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[4]
Molecular Formula C20H21ClO4[4]
Molecular Weight 360.8 g/mol [4]
Physical Description White or yellowish crystalline powder[4][5]
Melting Point 79-82 °C[4][6]
Solubility Virtually insoluble in water; Soluble in organic solvents (Ethanol, DMSO, DMF)[5][7]
log P 5.24[7]

Experimental Protocols

Synthesis of 2-Aryl-2-methylpropanoate Esters

The synthesis of this compound would likely follow a standard esterification procedure from its corresponding carboxylic acid, 2-(3-bromophenyl)-2-methylpropanoic acid.[8][9] A general and widely applicable method for such a transformation is Fischer esterification, where the carboxylic acid is reacted with the alcohol (in this case, methanol) in the presence of a strong acid catalyst.

A representative protocol, adapted from the synthesis of similar esters, is provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-bromophenyl)-2-methylpropanoic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reactant).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

An alternative approach involves the reaction of a salt of the carboxylic acid with a methylating agent, a method also employed in the synthesis of fibrates.[10][11]

Synthesis_Workflow cluster_synthesis Synthesis Reactants 2-(3-bromophenyl)-2-methylpropanoic Acid + Methanol + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analytical_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (1H, 13C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS HPLC HPLC Purified_Product->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment PPARa_Signaling Fibrate_Drug Fibrate-like Compound (e.g., Fenofibric Acid) PPARa PPARα Fibrate_Drug->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE in Target Genes Complex->PPRE Transcription Modulation of Gene Transcription PPRE->Transcription Lipid_Metabolism Regulation of Lipid Metabolism Transcription->Lipid_Metabolism

References

In-Depth Structural Analysis of Methyl 2-(3-bromophenyl)-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-bromophenyl)-2-methylpropanoate is a halogenated aromatic ester with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its structural characteristics, including the substitution pattern on the phenyl ring and the quaternary carbon center, make it a molecule of interest for investigating structure-activity relationships. This technical guide provides a comprehensive analysis of its structure, supported by spectroscopic data and a detailed synthesis protocol.

Chemical and Physical Properties

This compound is identified by the CAS Number 251458-15-8. Its molecular formula is C₁₁H₁₃BrO₂, corresponding to a molecular weight of 257.13 g/mol .[1][2][3] The structural and physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 251458-15-8[1][3]
Molecular Formula C₁₁H₁₃BrO₂[1][2][3]
Molecular Weight 257.13 g/mol [1][2]
MDL Number MFCD13192201[1]
Purity 98%[1]
InChI Code 1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3[1]
InChI Key ZTBCOZQPDZZCJO-UHFFFAOYSA-N[1]

Spectroscopic Analysis

While specific experimental spectra for this compound are not publicly available in detail, the expected spectroscopic characteristics can be inferred from the analysis of its structural analogue, methyl propanoate, and related brominated aromatic compounds. Commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS data.[1][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the gem-dimethyl protons. The aromatic region would likely display a complex splitting pattern due to the meta-substitution.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic C-H7.2 - 7.6m4H
-OCH₃~3.7s3H
-C(CH₃)₂~1.6s6H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the quaternary carbon, the methyl ester carbon, and the gem-dimethyl carbons.

CarbonPredicted Chemical Shift (ppm)
C=O170 - 185
Aromatic C-Br120 - 130
Aromatic C-H125 - 150
Quaternary C40 - 50
-OCH₃50 - 65
-C(CH₃)₂20 - 30
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (CO), as well as cleavage at the quaternary carbon.

Fragment Ionm/z (Predicted)
[M]⁺ (C₁₁H₁₃⁷⁹BrO₂)256
[M+2]⁺ (C₁₁H₁₃⁸¹BrO₂)258
[M - OCH₃]⁺225/227
[M - COOCH₃]⁺197/199
[C₇H₆Br]⁺170/172
Infrared Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic C-H stretching, and C-Br stretching.

Functional GroupWavenumber (cm⁻¹)
C=O (Ester)1735 - 1750
C-O (Ester)1100 - 1300
Aromatic C-H3000 - 3100
C-Br500 - 600

Synthesis

The most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(3-bromophenyl)-2-methylpropanoic acid, with methanol in the presence of an acid catalyst.

Synthesis Pathway

Synthesis_Pathway Reactant1 2-(3-bromophenyl)-2-methylpropanoic acid P1 Reactant1->P1 Reactant2 Methanol Reactant2->P1 Catalyst H₂SO₄ (cat.) Reaction Fischer Esterification Catalyst->Reaction Reflux Product This compound Byproduct Water P1->Reaction P2 Reaction->P2 P2->Product P2->Byproduct

Figure 1. Synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the Fischer esterification which can be adapted for the synthesis of the title compound.[4][5][6]

Materials:

  • 2-(3-bromophenyl)-2-methylpropanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying tube

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(3-bromophenyl)-2-methylpropanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or distillation.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine 2-(3-bromophenyl)-2-methylpropanoic acid, Methanol, and H₂SO₄ Start->Reactants Reflux Heat to Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Methanol Cool->Evaporate Extract Dissolve in Organic Solvent and Wash Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography or Distillation Dry->Purify Product This compound Purify->Product

Figure 2. Workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed structural analysis of this compound based on its fundamental chemical properties and predicted spectroscopic data. The provided synthesis protocol via Fischer esterification offers a practical method for its preparation in a laboratory setting. Further experimental work is required to obtain and fully interpret the actual spectroscopic data, which will be crucial for confirming the predicted structural features and for the quality control of the synthesized compound. This information is vital for researchers and scientists utilizing this molecule in drug development and other areas of chemical synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(3-bromophenyl)-2-methylpropanoate. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and a visualization of the molecular structure to aid in spectral assignment.

Core Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.55 - 7.65Multiplet1HAr-H
B7.40 - 7.50Multiplet2HAr-H
C7.20 - 7.30Multiplet1HAr-H
D3.65Singlet3H-OCH₃
E1.60Singlet6H-C(CH₃)₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1176.5C=O
2145.0Ar-C
3132.0Ar-CH
4130.5Ar-CH
5129.5Ar-CH
6122.5Ar-C-Br
7128.0Ar-CH
852.5-OCH₃
946.0-C(CH₃)₂
1025.5-C(CH₃)₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1][3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent solid impurities from affecting the magnetic field homogeneity.[4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1][3]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment.

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships for NMR signal assignment.

molecular_structure cluster_phenyl Aromatic Ring cluster_propanoate Propanoate Chain C1 C1 C2 C2 C1->C2 C_quat C_quat C1->C_quat Bond C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_methyl1 CH3 (E) C_quat->C_methyl1 C_methyl2 CH3 (E) C_quat->C_methyl2 C_carbonyl C=O C_quat->C_carbonyl O_ester O C_carbonyl->O_ester C_methoxy CH3 (D) O_ester->C_methoxy

Caption: Molecular structure of this compound with key functional groups highlighted.

signal_assignment cluster_h_nmr ¹H NMR Signals cluster_structure Molecular Fragments H_A A (7.55-7.65 ppm, m, 1H) Aromatic_H Aromatic Protons H_A->Aromatic_H H_B B (7.40-7.50 ppm, m, 2H) H_B->Aromatic_H H_C C (7.20-7.30 ppm, m, 1H) H_C->Aromatic_H H_D D (3.65 ppm, s, 3H) Methoxy_H -OCH₃ Protons H_D->Methoxy_H H_E E (1.60 ppm, s, 6H) Methyl_H -C(CH₃)₂ Protons H_E->Methyl_H

References

In-Depth Technical Guide: Mass Spectrometry of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data for Methyl 2-(3-bromophenyl)-2-methylpropanoate. Due to the limited availability of public experimental data, this guide combines theoretical data with established fragmentation patterns of analogous compounds to present a comprehensive analysis.

Compound Information

This compound is a small organic molecule with the following key characteristics:

PropertyValue
Chemical Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
CAS Number 251458-15-8

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative intensities for the major fragments of this compound under electron ionization (EI) mass spectrometry. This data is derived from the analysis of fragmentation patterns of similar brominated aromatic esters. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic peak patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference (M and M+2).

m/z (Predicted)Proposed Fragment IonRelative Intensity (Predicted)Notes
256/258[C₁₁H₁₃⁷⁹BrO₂]⁺ / [C₁₁H₁₃⁸¹BrO₂]⁺ModerateMolecular ion (M⁺) peak with characteristic M/M+2 isotopic pattern for bromine.
242/244[C₁₀H₁₀⁷⁹BrO₂]⁺ / [C₁₀H₁₀⁸¹BrO₂]⁺ModerateLoss of a methyl radical (•CH₃).
197/199[C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺HighPutative bromotropylium ion, a common fragment in benzylic compounds.
183/185[C₇H₄⁷⁹Br]⁺ / [C₇H₄⁸¹Br]⁺ModerateLoss of C₂H₂ from the bromotropylium ion.
171[C₁₁H₁₃O₂]⁺ModerateLoss of the bromine atom.
115[C₉H₇]⁺ModerateLoss of bromine from a rearranged C₉H₇Br fragment.
88[C₄H₈O₂]⁺ModerateMcLafferty rearrangement product.
59[COOCH₃]⁺HighFragment corresponding to the methoxycarbonyl group.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, as illustrated in the diagram below. These pathways are predicted based on the known fragmentation behavior of similar aromatic esters and brominated compounds.

fragmentation_pathway Predicted Fragmentation Pathway of this compound M [C₁₁H₁₃BrO₂]⁺• m/z 256/258 (Molecular Ion) F1 [C₁₀H₁₀BrO₂]⁺ m/z 242/244 (-•CH₃) M->F1 F4 [C₁₁H₁₃O₂]⁺ m/z 171 (-•Br) M->F4 F5 [COOCH₃]⁺ m/z 59 M->F5 F6 [C₄H₈O₂]⁺• m/z 88 (McLafferty Rearrangement) M->F6 McLafferty Rearrangement F2 [C₇H₆Br]⁺ m/z 197/199 (Bromotropylium ion) F1->F2 F3 [C₇H₄Br]⁺ m/z 183/185 (-C₂H₂) F2->F3

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following section outlines a standard experimental protocol for acquiring the mass spectrum of a small molecule like this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI) is a standard technique for the analysis of relatively volatile and thermally stable small molecules.

  • Inlet System: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-400

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

The workflow for this experimental protocol is visualized below.

experimental_workflow Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute to 10-100 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Introduction Sample Introduction (GC or Direct Probe) Filtration->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analysis Mass Analyzer (TOF or Orbitrap) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Processing Data Processing and Analysis Detection->Data_Processing

Caption: General workflow for acquiring mass spectrometry data.

Conclusion

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted infrared (IR) spectrum of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a compound of interest in synthetic chemistry and drug development. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from analogous compounds and established spectroscopic principles to predict the characteristic vibrational frequencies. This document outlines the expected spectral features, a detailed experimental protocol for acquiring an IR spectrum of a liquid sample, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its constituent functional groups: a methyl ester, a gem-dimethyl group on a tertiary carbon, and a meta-substituted brominated aromatic ring. The predicted quantitative data for the key vibrational modes are summarized in Table 1. These predictions are derived from established correlation tables and spectral data of similar molecules, including methyl isobutyrate and bromobenzene.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000MediumC-H StretchAromatic (C-H)
2995 - 2950Medium-StrongC-H Asymmetric StretchMethyl (CH₃)
2885 - 2865MediumC-H Symmetric StretchMethyl (CH₃)
~1735StrongC=O StretchEster (C=O)
~1600, ~1575, ~1475Medium-WeakC=C StretchAromatic Ring
~1465MediumC-H Asymmetric BendMethyl (CH₃)
~1385, ~1365MediumC-H Symmetric Bend (split)gem-Dimethyl
1250 - 1150StrongC-O StretchEster (C-O)
810 - 750StrongC-H Out-of-Plane Bendmeta-Disubstituted Aromatic
700 - 600Medium-StrongC-Br StretchAryl Halide

Table 1: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocols

The following section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-infrared region (4000-400 cm⁻¹).

  • Sampling Method: Attenuated Total Reflectance (ATR) or Transmission (using NaCl or KBr salt plates). ATR is often preferred for its simplicity and minimal sample preparation.

  • Sample: Pure liquid this compound.

  • Cleaning Solvents: Spectroscopic grade isopropanol or acetone for cleaning the ATR crystal or salt plates.

  • Pipette or Dropper: For sample application.

Procedure: Attenuated Total Reflectance (ATR) Method
  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened tissue to remove all traces of the sample.

Procedure: Transmission Method (Neat Liquid)
  • Background Spectrum:

    • Acquire a background spectrum with the empty sample compartment of the FTIR spectrometer.

  • Sample Preparation:

    • Place one or two drops of the liquid sample onto the center of a clean, dry salt plate (NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

  • Sample Analysis:

    • Mount the salt plate assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum, co-adding multiple scans for better quality.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for Spectral Analysis

The interpretation of the IR spectrum of this compound involves a systematic correlation of the observed absorption bands with the molecule's known functional groups. The following Graphviz diagram illustrates this logical workflow.

G cluster_0 Spectral Regions and Functional Group Identification cluster_1 Diagnostic Region (4000-1500 cm⁻¹) cluster_2 Fingerprint Region (1500-400 cm⁻¹) cluster_3 Structural Elucidation IR_Spectrum Infrared Spectrum of This compound Aromatic_CH ~3100-3000 cm⁻¹ Aromatic C-H Stretch IR_Spectrum->Aromatic_CH Identifies Aliphatic_CH ~2995-2865 cm⁻¹ Aliphatic C-H Stretch IR_Spectrum->Aliphatic_CH Identifies Ester_CO ~1735 cm⁻¹ Ester C=O Stretch IR_Spectrum->Ester_CO Identifies Aromatic_CC ~1600-1475 cm⁻¹ Aromatic C=C Stretch IR_Spectrum->Aromatic_CC Identifies Gem_Dimethyl ~1385, 1365 cm⁻¹ gem-Dimethyl Bend IR_Spectrum->Gem_Dimethyl Identifies Ester_CO_Stretch ~1250-1150 cm⁻¹ Ester C-O Stretch IR_Spectrum->Ester_CO_Stretch Identifies Aromatic_Bend ~810-750 cm⁻¹ meta-Substituted Bend IR_Spectrum->Aromatic_Bend Identifies CBr_Stretch ~700-600 cm⁻¹ C-Br Stretch IR_Spectrum->CBr_Stretch Identifies Molecule This compound Aromatic_CH->Molecule Confirms Aromatic Ring Aliphatic_CH->Molecule Confirms Methyl Groups Ester_CO->Molecule Confirms Ester Group Aromatic_CC->Molecule Confirms Aromatic Ring Gem_Dimethyl->Molecule Confirms -C(CH₃)₂ Ester_CO_Stretch->Molecule Confirms Ester Linkage Aromatic_Bend->Molecule Indicates meta-Substitution CBr_Stretch->Molecule Confirms Bromine Substituent

Caption: Logical workflow for the structural elucidation of the target molecule from its IR spectrum.

This in-depth guide provides a foundational understanding of the expected infrared spectroscopic features of this compound. The provided data and protocols are intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting. It is important to note that the predicted wavenumbers may vary slightly in an experimental setting due to factors such as solvent effects, sample concentration, and intermolecular interactions.

The Unfolding Therapeutic Potential of Bromophenyl Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenyl ester derivatives have emerged as a compelling class of compounds, demonstrating a wide spectrum of biological activities that position them as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of their potential, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Bromophenyl ester derivatives, characterized by a bromophenyl moiety linked to a carboxylic acid through an ester bond, have garnered significant attention due to their diverse pharmacological profiles. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity, metabolic stability, and binding interactions of these molecules with biological targets, often enhancing their therapeutic effects. This guide delves into the core biological activities of these derivatives, providing a foundational understanding for researchers and developers in the field.

Anticancer Activity

Several bromophenyl ester derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion.

Quantitative Anticancer Data

The anticancer efficacy of various bromophenyl ester derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data below summarizes the activity of representative compounds against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4b-4 Acetylated BromophenolK562 (Leukemia)<10[1][2]
4e 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogSNB-75 (CNS Cancer)<10 (41.25% PGI at 10 µM)
4i 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogSNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5Multiple PGIs at 10 µM
p2 4-(4-Bromophenyl)-thiazol-2-amine derivativeMCF7 (Breast Cancer)10.5
17a Bromophenol hybrid with N-containing heterocyclic moietyA549 (Lung Cancer)Not specified, but significant[3]
7 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateHT1080 (Fibrosarcoma)~1 (80% invasion inhibition)[4]
8c Quinoline-oxadiazole derivativeHepG2 (Hepatocellular Carcinoma)0.14 (EGFR IC50)
12d Quinoline-oxadiazole derivativeHepG2 (Hepatocellular Carcinoma)0.18 (EGFR IC50)

PGI: Percentage of Growth Inhibition

Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer activity of some bromophenyl derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] An excess of ROS can lead to oxidative stress, which in turn triggers the intrinsic apoptotic pathway.

ROS_Apoptosis_Pathway cluster_cell Cancer Cell Bromophenyl\nEster Derivative Bromophenyl Ester Derivative ROS\nGeneration ROS Generation Bromophenyl\nEster Derivative->ROS\nGeneration Mitochondrial\nStress Mitochondrial Stress ROS\nGeneration->Mitochondrial\nStress Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nStress->Cytochrome c\nRelease Caspase-9\nActivation Caspase-9 Activation Cytochrome c\nRelease->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

ROS-Mediated Intrinsic Apoptosis Pathway

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Some bromophenol derivatives have been shown to modulate this pathway, which can have implications for both cancer therapy and cytoprotection.[2]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2_Complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_Complex Nrf2 Nrf2 Nrf2->Keap1_Nrf2_Complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Bromophenol\nDerivative Bromophenol Derivative Bromophenol\nDerivative->Keap1 inactivates ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant\nGene Expression Antioxidant Gene Expression ARE->Antioxidant\nGene Expression activates

Modulation of the Nrf2 Signaling Pathway

Antimicrobial Activity

Bromophenyl ester derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for selected bromophenyl derivatives against various microorganisms.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
p2 4-(4-Bromophenyl)-thiazol-2-amine derivativeBacillus subtilis28.8 µM
p3 4-(4-Bromophenyl)-thiazol-2-amine derivativeAspergillus niger16.2 µM
p4 4-(4-Bromophenyl)-thiazol-2-amine derivativeBacillus subtilis28.8 µM
p6 4-(4-Bromophenyl)-thiazol-2-amine derivativeCandida albicans15.3 µM
2 3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus12[5][6][7]
5d Pyrazine carboxamide derivativeXDR S. Typhi6.25[8]
17b Quinoline-1,3,4-oxadiazole derivativeS. aureus, E. coli, C. albicansPotent
17d Quinoline-1,3,4-oxadiazole derivativeS. aureus, E. coli, C. albicansPotent
17e Quinoline-1,3,4-oxadiazole derivativeS. aureus, E. coli, C. albicansPotent

XDR: Extensively Drug-Resistant

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Bromophenyl ester derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators. While extensive quantitative data for bromophenyl esters specifically is still emerging, related bromophenyl derivatives have shown significant anti-inflammatory effects.[9][10]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug therapy. Bromophenyl ester derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds is often expressed as IC50 or Ki values.

Compound IDDerivative ClassTarget EnzymeIC50 / KiReference
5l N-Substituted-(4-bromophenyl)sulfonamideAcetylcholinesteraseIC50: 52.63 µM[11]
5h N-Substituted-(4-bromophenyl)sulfonamideα-GlucosidaseIC50: 57.38 µM[11]
FA2 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamideα-GlucosidaseIC50: 5.17 µM[12]
FA2 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamideα-AmylaseIC50: 18.82 µM[12]
- Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateAcetylcholinesteraseKi: 0.13-14.74 nM[13]
- Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateButyrylcholinesteraseKi: 5.11-23.95 nM[13]
- Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateα-GlycosidaseKi: 63.96-206.78 nM[13]
5d Pyrazine carboxamide derivativeAlkaline PhosphataseIC50: 1.469 µM[8]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Bromophenyl Ester Derivatives

The synthesis of bromophenyl ester derivatives can be achieved through various standard organic chemistry reactions, most commonly through esterification of a bromophenyl-containing carboxylic acid or alcohol.

Synthesis_Workflow cluster_synthesis General Synthesis of a Bromophenyl Ester Start Start Reactants Bromophenyl Carboxylic Acid + Alcohol (or vice versa) Start->Reactants Reaction Esterification (e.g., Fischer, Steglich) Reactants->Reaction Purification Column Chromatography or Recrystallization Reaction->Purification Characterization NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization Final_Product Bromophenyl Ester Derivative Characterization->Final_Product

General Synthetic Workflow

Protocol: Synthesis of 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate

  • Reactants: 3-Bromophenylacetic acid and 6-acetoxymethyl-3-carboxy-2-oxo-2H-1-benzopyran are the starting materials.

  • Reaction: The carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.

  • The acid chloride is then reacted with the hydroxyl group of a suitable bromophenol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF).

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the bromophenyl ester derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells are aseptically punched into the agar.

  • Compound Application: A specific volume of the bromophenyl ester derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Conclusion and Future Directions

The diverse biological activities of bromophenyl ester derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships through medicinal chemistry efforts, and evaluating the in vivo efficacy and safety of the most promising candidates. The continued exploration of this chemical class holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

Discovery and initial synthesis of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-(3-bromophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the likely synthetic routes to this compound, based on established chemical principles and analogous reactions reported in the literature. It includes detailed, inferred experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its study and synthesis in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 251458-15-8[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.13 g/mol [4]
Canonical SMILES CC(C)(C1=CC(=CC=C1)Br)C(=O)OC[1]
InChI Key ZTBCOZQPDZZCJO-UHFFFAOYSA-N[1]

Synthesis of this compound

Two primary synthetic pathways are proposed for the preparation of this compound. The first involves the direct esterification of its corresponding carboxylic acid, while the second relies on the alkylation of a precursor ester.

Route 1: Fischer Esterification of 2-(3-bromophenyl)-2-methylpropanoic acid

This is the most direct and classical approach. It involves the acid-catalyzed reaction of 2-(3-bromophenyl)-2-methylpropanoic acid with methanol. While a specific protocol for this exact substrate is not detailed in the literature, a general and high-yielding procedure for a similar compound, 2-(2-bromophenyl)acetic acid, has been described and can be adapted.[4]

A detailed protocol for the Fischer esterification is provided below.

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
2-(3-bromophenyl)-2-methylpropanoic acid243.1018.18 mmol1.04.42 g
Methanol32.04--50 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08-Catalytic~0.1 mL
Dichloromethane (CH₂Cl₂)84.93--60 mL (3x20mL)
Water18.02--30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Procedure:

  • 2-(3-bromophenyl)-2-methylpropanoic acid (4.42 g, 18.18 mmol) is dissolved in methanol (50 mL) in a round-bottom flask equipped with a condenser.

  • A catalytic amount of concentrated sulfuric acid (~0.1 mL) is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure using a rotary evaporator.

  • Water (30 mL) is added to the residue, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

This protocol is adapted from a similar synthesis which reported a yield of 99%.[4]

G cluster_0 Route 1: Fischer Esterification start 2-(3-bromophenyl)-2-methylpropanoic acid reflux Reflux (30-60 min) start->reflux Add reagents reagents Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) workup Workup: 1. Evaporation 2. Aqueous Extraction (CH₂Cl₂) 3. Drying (Na₂SO₄) reflux->workup product This compound workup->product

Caption: Workflow for the Fischer Esterification of 2-(3-bromophenyl)-2-methylpropanoic acid.

Route 2: Alkylation of Methyl 2-(3-bromophenyl)acetate

An alternative synthesis involves the α,α-dimethylation of Methyl 2-(3-bromophenyl)acetate. This approach is analogous to a method described for the synthesis of the para-isomer.[2][3] It typically requires a strong base to deprotonate the benzylic carbon, followed by reaction with an electrophilic methyl source like methyl iodide.

A detailed protocol for the alkylation route is provided below.

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
Methyl 2-(3-bromophenyl)acetate229.0710 mmol1.02.29 g
Sodium Hydride (NaH, 60% disp.)24.0024 mmol2.40.96 g
Methyl Iodide (CH₃I)141.9424 mmol2.41.5 mL (3.4 g)
Tetrahydrofuran (THF), anhydrous72.11--50 mL
Saturated NH₄Cl (aq)53.49--As needed
Diethyl Ether74.12--As needed

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), sodium hydride (0.96 g of 60% dispersion in mineral oil, 24 mmol) is suspended in anhydrous tetrahydrofuran (25 mL).

  • A solution of Methyl 2-(3-bromophenyl)acetate (2.29 g, 10 mmol) in anhydrous THF (25 mL) is added dropwise to the suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases.

  • The flask is cooled again to 0 °C, and methyl iodide (1.5 mL, 24 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final product.

G cluster_1 Route 2: Alkylation start Methyl 2-(3-bromophenyl)acetate enolate Enolate Intermediate start->enolate Add base base Sodium Hydride (NaH) in THF product This compound enolate->product Add alkylating agent alkylating Methyl Iodide (CH₃I) quench Quench (NH₄Cl) & Workup quench->product

Caption: Workflow for the Alkylation of Methyl 2-(3-bromophenyl)acetate.

Context as a Pharmaceutical Impurity

The primary relevance of this compound is as a potential impurity in the synthesis of Fexofenadine. The synthesis of the key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, often proceeds via the bromination of 2-methyl-2-phenylpropanoic acid. This electrophilic aromatic substitution reaction can lead to a mixture of isomers, with the para-substituted product being the desired compound and the meta-substituted product (2-(3-bromophenyl)-2-methylpropanoic acid) being a key impurity.[2][3]

Subsequent esterification of this isomeric mixture would lead to the formation of this compound alongside the desired para-isomer.[3] Since these isomers can have similar physical properties, their separation can be challenging. Therefore, controlling the initial bromination step to minimize the formation of the meta-isomer is a critical aspect of industrial Fexofenadine synthesis.

Formation as a Byproduct

The table below summarizes data from a patent describing the formation of the precursor acid as a byproduct during the synthesis of the para-isomer.

Reaction Conditions% 2-(4-bromophenyl)-2-methylpropanoic acid (para)% 2-(3-bromophenyl)-2-methylpropanoic acid (meta)Reference
Bromination in water, extraction with dichloromethane94.4%5.5%[3]
Bromination with NaHCO₃, acidification, extraction98.5%1.25%[3]

This data highlights that while the para-isomer is favored, the meta-isomer is consistently formed. The subsequent esterification of this mixture would produce this compound.

Conclusion

This compound is a compound of interest primarily due to its role as an impurity in pharmaceutical synthesis. While a dedicated discovery and synthesis paper has not been identified, its preparation can be reliably inferred from standard organic chemistry reactions such as Fischer esterification and α-alkylation of esters. The detailed protocols and workflows provided in this guide offer a robust starting point for researchers requiring this compound for analytical standard preparation, impurity profiling, or further synthetic applications. A thorough understanding of its formation is essential for the development of high-purity active pharmaceutical ingredients like Fexofenadine.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS No. 251458-15-8). The information is intended for professionals in research and drug development who may be working with this compound. This document outlines the known hazards, physical and chemical properties, and detailed protocols for safe handling, storage, and disposal.

Chemical Identification and Properties

This compound is a halogenated aromatic ester. While extensive experimental data is not publicly available, a summary of its key identifiers and computed physicochemical properties is presented below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 251458-15-8[1][2]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.13 g/mol [2]
IUPAC Name This compound

Table 2: Physicochemical Properties

PropertyValueNotes
Physical Form SolidAs listed by some suppliers.
Purity Typically >97%As offered by commercial suppliers.[2]
XLogP3-AA 3.3Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 3Computed
Topological Polar Surface Area 26.3 ŲComputed

Hazard Identification and GHS Classification

Based on information from multiple chemical suppliers, this compound is classified as an irritant. However, it is important to note that at least one supplier does not classify it as a hazardous substance. Given this discrepancy, it is prudent to handle the compound with the precautions outlined for irritants.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements (Representative): [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following protocols are based on general best practices for handling irritant and halogenated organic compounds in a laboratory setting.[4][5][6][7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations with a higher risk of splashing.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a high risk of exposure, additional protective clothing such as an apron or coveralls may be necessary. Ensure that legs and feet are covered (long pants and closed-toe shoes).[4]

Safe Handling Procedures
  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4]

  • Designated Area: If possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Transport: When moving the chemical within the laboratory or to other locations, use a secondary container to prevent spills in case the primary container is compromised.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[4] Store below eye level.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Segregation: Ensure the storage area allows for the segregation of incompatible chemicals.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE (see section 3.1).

    • If the material is a solid, carefully sweep it up to avoid generating dust.

    • If it is a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If safe to do so, turn off ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's emergency response team or environmental health and safety department.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal
  • Classification: Waste containing this compound should be considered hazardous waste. As a brominated organic compound, it should be classified as halogenated organic waste.[9]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[10][11]

  • Disposal: Dispose of the waste through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain.

Visualized Workflows

The following diagrams illustrate the logical relationships and workflows for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol prep_start Start: Need to use chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep gather_materials Gather All Necessary Materials fume_hood_prep->gather_materials don_ppe Don PPE gather_materials->don_ppe transport_chemical Transport Chemical to Fume Hood perform_experiment Perform Experiment waste_collection Collect Waste in Labeled Halogenated Waste Container perform_experiment->waste_collection spill Spill Occurs perform_experiment->spill first_aid Exposure Occurs perform_experiment->first_aid cleanup Clean Work Area doff_ppe Doff and Dispose of PPE cleanup->doff_ppe store_waste Store Waste Container in Satellite Accumulation Area request_pickup Request Hazardous Waste Pickup evacuate_spill Evacuate Area spill->evacuate_spill notify_ehs_spill Notify EHS/Emergency Response spill->notify_ehs_spill administer_fa Administer First Aid first_aid->administer_fa seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Safe handling workflow for an irritant chemical.

This diagram outlines the necessary steps from preparation and handling to disposal and emergency procedures for a chemical with irritant properties.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment, which must be conducted by qualified personnel for the specific procedures being undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer and your institution's specific safety protocols.

References

An In-depth Technical Guide on the Solubility of Methyl 2-(3-bromophenyl)-2-methylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(3-bromophenyl)-2-methylpropanoate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including general solubility profiles, detailed experimental protocols, and a logical workflow for solubility testing.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and in various analytical procedures. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Hydrocarbons Hexane, TolueneSolubleThe nonpolar nature of the compound suggests good solubility in nonpolar hydrocarbon solvents. Toluene was used as a solvent in the preparation of a similar compound.[2]
Halogenated Hydrocarbons Dichloromethane, ChloroformSolubleDichloromethane is mentioned as an extraction solvent for this compound, indicating high solubility.[2][3] Similar nonpolar compounds are highly soluble in chloroform.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are effective solvents for a wide range of organic compounds, including esters.
Esters Ethyl AcetateSoluble"Like dissolves like" principle suggests good solubility in other esters.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleKetones are versatile polar aprotic solvents capable of dissolving many organic compounds.
Alcohols Methanol, EthanolModerately Soluble to SolubleWhile the compound is expected to be soluble, the polarity of alcohols might lead to slightly lower solubility compared to nonpolar solvents. Methanol is used in the synthesis of related compounds.[4]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese are strong solvents capable of dissolving a wide array of organic molecules. DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.[1]

Experimental Protocols for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocols are adapted from established methods for determining the solubility of organic compounds.[5][6][7]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with Teflon-lined caps

  • Constant temperature shaker or water bath

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Thermometer

3.2. Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[5]

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter compatible with the solvent.

  • Analysis: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

3.3. High-Throughput Screening (HTS) for Kinetic Solubility

For rapid assessment, kinetic solubility methods are often employed, especially in early-stage drug discovery.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.[1]

  • Assay Plate Preparation: Dispense the test solvents into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells.

  • Precipitation Detection: The formation of a precipitate indicates that the compound's solubility limit has been exceeded. This can be detected by various methods, such as turbidimetry (nephelometry) or visual inspection.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

4.1. General Solubility Testing Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Compound C Add Excess Compound to Solvent A->C B Measure Solvent Volume B->C D Agitate at Constant Temperature (e.g., 24-72h) C->D E Allow Solid to Settle D->E F Filter Supernatant E->F G Dilute Filtrate F->G H Measure Concentration (e.g., HPLC, GC) G->H I Calculate Solubility H->I

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents, particularly nonpolar and polar aprotic solvents. For precise quantitative measurements, the experimental protocols outlined in this guide provide a robust framework. The choice of solvent will ultimately depend on the specific application, such as the reaction medium for synthesis, the mobile phase for chromatography, or the vehicle for biological screening. Researchers are encouraged to perform their own solubility assessments to determine the optimal solvent system for their needs.

References

The Synergy of Silicon and Science: A Technical Guide to Computational Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Theoretical Properties and Computational Data for Researchers, Scientists, and Drug Development Professionals.

In the modern era of pharmaceutical research, the integration of computational chemistry has become an indispensable catalyst in the journey from a biological hypothesis to a marketable therapeutic. This guide delves into the core theoretical principles and practical applications of computational chemistry that are accelerating the pace of drug discovery. By leveraging the power of in-silico techniques, researchers can predict molecular interactions, optimize drug candidates, and assess their potential efficacy and safety with greater speed and accuracy than ever before. This document serves as a technical resource, providing an overview of key methodologies, structured quantitative data, detailed experimental protocols, and visual representations of critical biological pathways and computational workflows.

Foundational Pillars of Computational Drug Discovery

The arsenal of computational chemistry is diverse, with each technique offering unique insights into the complex interplay between a potential drug molecule and its biological target. The following sections provide a technical overview of the most influential methods.

Quantum Mechanics (QM)

At the most fundamental level, quantum mechanics provides a highly accurate description of molecular systems by solving the Schrödinger equation. In drug discovery, QM methods are crucial for understanding the electronic structure of molecules, which governs their reactivity, geometry, and interaction energies. Techniques such as Density Functional Theory (DFT) and semi-empirical methods are employed to elucidate reaction mechanisms, calculate activation energies, and refine the parameters used in more computationally efficient methods. While computationally expensive, the precision of QM is invaluable for detailed studies of active sites and reaction pathways.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

To investigate the behavior of larger biological systems, such as proteins and their interactions with ligands over time, molecular mechanics and molecular dynamics simulations are employed. These methods treat molecules as a collection of atoms governed by a set of classical physics-based rules known as a force field.

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe conformational changes, predict binding poses, and calculate binding free energies. This temporal dimension is critical for understanding the flexibility of both the drug candidate and its target, which is often a key determinant of binding affinity and specificity.

Virtual Screening (VS)

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. VS can be broadly categorized into two approaches:

  • Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target is known, SBVS methods, such as molecular docking, can be used to predict the binding mode and affinity of a ligand within the target's binding site.

  • Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS methods leverage the knowledge of known active molecules. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis are used to identify new compounds with similar properties to known binders.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for a molecule's function, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead candidates to enhance their potency and reduce potential side effects.

ADMET Prediction

A significant hurdle in drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a major cause of late-stage drug failures. Computational models are increasingly used to predict these properties early in the discovery process, allowing for the early deselection of candidates with unfavorable pharmacokinetic or toxicological profiles.

Quantitative Data in Computational Drug Discovery

The predictive power of computational chemistry is best illustrated through quantitative data. The following tables summarize key metrics from various computational studies, offering a comparative view of the insights that can be gained.

Binding Affinity and Inhibitory Activity

Table 1: Predicted and Experimental Binding Affinities and Inhibitory Concentrations of Kinase Inhibitors.

Compound IDTarget KinasePredicted Binding Free Energy (kcal/mol)Experimental Ki (μM)Experimental IC50 (μM)
AO-022/43452814MDM2-3.212.63 (HCT116 p53+/+)
AG-690/37072075MDM2-8.5-
AO-476/43250177MDM2-9.5-
AF-399/25108021MDM2-23.1-
AK-968/15254441MDM2-23.4> 100
Inhibitor 1VEGFR-2-8.74 (FAK-I)--
Inhibitor 2VEGFR-2-10.11 (FAK-II)--
LQQCDK6-47.83 (IGB=1)--
6ZVCDK6-45.53 (IGB=1)--
0RSCDK6-37.89 (IGB=1)--

Binding free energies for VEGFR-2 inhibitors were obtained from docking experiments.[1] Binding free energies for CDK6 inhibitors were calculated using the MM-GBSA method with the IGB=1 model.[2] Ki and IC50 values for MDM2 inhibitors were determined through in vitro assays.[3][4]

QSAR Model Performance

Table 2: Statistical Validation of a 3D-QSAR Model for Acetylcholinesterase Inhibitors.

Statistical ParameterValue
R2 (Training Set)0.93
Q2 (Leave-one-out)0.89
R2 (External Test Set)0.89
Mean Absolute Error (Training Set)0.32 log units
Mean Absolute Error (Test Set)0.38 log units

This table showcases the high correlation and predictive power of a 3D-QSAR model developed for a diverse set of 89 reversible and irreversible acetylcholinesterase inhibitors.[5]

Predicted ADMET Properties

Table 3: Computationally Predicted ADMET Properties for a Series of Drug Candidates.

PropertyRecommended Range for Oral Drugs
Molecular Weight (MW)< 500 Da
LogP (Lipophilicity)< 5
Hydrogen Bond Donors (HBD)< 5
Hydrogen Bond Acceptors (HBA)< 10
Human Intestinal Absorption> 30% (poorly absorbed if < 30%)

This table outlines key ADMET-related properties and their generally accepted ranges for orally active drugs, which can be predicted using various in silico tools.[6]

Experimental Protocols: A Guide to Implementation

To facilitate the practical application of these computational methods, this section provides detailed methodologies for key experiments.

Molecular Dynamics Simulation of a Protein-Ligand Complex using GROMACS

This protocol outlines the steps for setting up and running a molecular dynamics simulation of a protein-ligand complex using the GROMACS software package and the CHARMM force field.[7][8]

  • System Preparation:

    • Separate the protein and ligand coordinates from the initial PDB file.

    • Generate the protein topology using the pdb2gmx module in GROMACS, selecting the CHARMM36 force field and a suitable water model (e.g., TIP3P).

    • Prepare the ligand topology. This often requires using an external server or software (e.g., CGenFF) to generate parameters compatible with the chosen force field.

  • Building the Complex and Solvation:

    • Combine the processed protein and ligand coordinate files into a single complex structure.

    • Create a simulation box and solvate the system with water molecules using gmx editconf and gmx solvate.

    • Add ions to neutralize the system using gmx grompp and gmx genion.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

    • Conduct a two-phase equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Simulation:

    • Run the production simulation for the desired length of time without position restraints using gmx mdrun.

  • Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies using methods like MM/PBSA.

QM/MM Simulation of an Enzymatic Reaction

This protocol describes a general workflow for performing a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulation to study an enzyme-catalyzed reaction, often utilizing software packages like AMBER for the MM part and Gaussian for the QM calculations.[9][10]

  • System Setup and Partitioning:

    • Prepare the initial enzyme-substrate complex structure, typically from a crystal structure or a docked model.

    • Partition the system into a QM region and an MM region. The QM region typically includes the substrate and key active site residues directly involved in the chemical reaction. The rest of the protein and solvent constitute the MM region.

    • Define the boundary between the QM and MM regions. Covalent bonds crossing the boundary are often treated using the link-atom method.

  • Geometry Optimization:

    • Perform geometry optimization of the QM region while keeping the MM region fixed or allowing it to relax. This is done to find the minimum energy structures of the reactant, transition state, and product.

  • Reaction Pathway and Energetics:

    • Calculate the potential energy surface along the reaction coordinate to identify the transition state.

    • Perform frequency calculations on the optimized structures to confirm they are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to compute zero-point energies and thermal corrections.

    • Calculate the activation energy and reaction energy from the differences in the energies of the reactant, transition state, and product.

  • Molecular Dynamics (Optional but Recommended):

    • Run QM/MM MD simulations to sample the conformational space of the system and calculate free energy profiles using methods like umbrella sampling.

Visualizing Complexity: Signaling Pathways and Workflows

Understanding the intricate networks of cellular signaling is paramount in identifying and validating drug targets. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in various diseases.

G Computational Drug Discovery Workflow cluster_Discovery Discovery Phase cluster_Computational Computational Chemistry Core cluster_Optimization Optimization & Preclinical Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Virtual_Screening Virtual Screening (SBVS/LBVS) Hit_ID->Virtual_Screening MD_Sim Molecular Dynamics Simulations Lead_Gen->MD_Sim QSAR QSAR Modeling Lead_Gen->QSAR Virtual_Screening->Lead_Gen Lead_Opt Lead Optimization MD_Sim->Lead_Opt QSAR->Lead_Opt ADMET ADMET Prediction Lead_Opt->ADMET Preclinical Preclinical Testing Lead_Opt->Preclinical

Caption: A high-level overview of the computational drug discovery workflow.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: The JAK-STAT signaling pathway, a key regulator of immune responses.[11][12]

MAPK_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Leads to

Caption: The MAPK/ERK pathway, frequently dysregulated in cancer.[13]

GPCR_Pathway G-Protein Coupled Receptor (GPCR) Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized schematic of G-Protein Coupled Receptor (GPCR) signaling.[14]

PI3K_Akt_Pathway PI3K-Akt-mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K-Akt-mTOR pathway, critical in cell survival and proliferation.[15][16]

Notch_Pathway Notch Signaling Pathway Ligand Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL (Transcription Factor) NICD->CSL Binds to Target_Gene_Expression Target Gene Expression CSL->Target_Gene_Expression Activates

Caption: The Notch signaling pathway, involved in cell fate decisions.[8][17]

Conclusion: The Future is Computational

The integration of theoretical properties and computational chemistry data is no longer a niche specialty but a cornerstone of modern drug discovery. As computational power continues to grow and algorithms become more sophisticated, the predictive accuracy of these methods will only improve. This will enable researchers to explore vast chemical spaces, design novel therapeutics with greater precision, and ultimately, bring safer and more effective medicines to patients faster. The synergy between computational and experimental approaches will continue to drive innovation, shaping the future of pharmaceutical research and development.

References

Methodological & Application

Synthesis Protocol for Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed two-step synthesis protocol for Methyl 2-(3-bromophenyl)-2-methylpropanoate, a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the Fischer esterification of 3-bromophenylacetic acid to produce Methyl 2-(3-bromophenyl)acetate. The subsequent step is the exhaustive methylation of the benzylic carbon of this intermediate using methyl iodide to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3-bromophenyl)acetate

This procedure outlines the esterification of 3-bromophenylacetic acid using methanol in the presence of a catalytic amount of sulfuric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromophenylacetic acid215.0410.0 g0.0465
Methanol32.04150 mL-
Sulfuric acid (conc.)98.081 mL-
Dichloromethane84.93150 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenylacetic acid (10.0 g, 0.0465 mol) and methanol (150 mL).

  • Stir the mixture until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-(3-bromophenyl)acetate as an oil. The product can be used in the next step without further purification if found to be of sufficient purity.

Step 2: Synthesis of this compound

This protocol describes the α,α-dimethylation of Methyl 2-(3-bromophenyl)acetate using methyl iodide and a strong base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-(3-bromophenyl)acetate229.0710.0 g0.0436
Sodium hydride (60% dispersion in mineral oil)24.003.84 g0.0960
Methyl iodide141.9413.5 g (5.9 mL)0.0952
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Saturated ammonium chloride solution-100 mL-
Diethyl ether74.12150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.3710 g-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.84 g of 60% dispersion, 0.0960 mol) and wash with anhydrous hexane to remove the mineral oil.

  • Add anhydrous THF (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 2-(3-bromophenyl)acetate (10.0 g, 0.0436 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (5.9 mL, 0.0952 mol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of the Synthesis Workflow

Synthesis_Workflow node_reagents1 3-Bromophenylacetic acid Methanol H₂SO₄ (cat.) node_esterification Esterification (Reflux, 4h) node_reagents1->node_esterification node_workup1 Workup & Purification node_esterification->node_workup1 node_intermediate Methyl 2-(3-bromophenyl)acetate node_methylation α,α-Dimethylation (Reflux, 6h) node_intermediate->node_methylation node_workup1->node_intermediate node_reagents2 NaH Methyl Iodide THF node_reagents2->node_methylation node_workup2 Workup & Purification node_methylation->node_workup2 node_product This compound node_workup2->node_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Esterification of 2-(3-bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the esterification of 2-(3-bromophenyl)-2-methylpropanoic acid. This compound and its derivatives are relevant intermediates in the synthesis of various pharmaceutical compounds. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] This method is particularly suitable for producing various alkyl esters, which can be crucial for modifying solubility, bioavailability, or for purification purposes.

The Fischer esterification is a reversible reaction.[2][3] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant, which often doubles as the solvent, and/or by removing the water formed during the reaction.[2][5][6] Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][5][6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of the Fischer esterification.

Fischer_Esterification_Mechanism CarboxylicAcid 2-(3-bromophenyl)-2- methylpropanoic acid ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) CarboxylicAcid->ProtonatedCarbonyl Protonation Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate Catalyst Acid Catalyst (H+) Catalyst->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Elimination of H₂O Water Water (H₂O) TetrahedralIntermediate->Water Ester Ester Product ProtonatedEster->Ester Deprotonation RegenCatalyst Regenerated Catalyst (H+) ProtonatedEster->RegenCatalyst

Caption: Mechanism of Fischer Esterification.

Experimental Protocols

The following is a general protocol for the synthesis of alkyl 2-(3-bromophenyl)-2-methylpropanoates. This procedure can be adapted for various primary and secondary alcohols.

Materials:

  • 2-(3-bromophenyl)-2-methylpropanoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve 2-(3-bromophenyl)-2-methylpropanoic acid (1.0 eq) in the desired anhydrous alcohol (10-20 eq). The alcohol serves as both a reactant and the solvent.

    • Stir the mixture until the carboxylic acid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring. An exothermic reaction may occur.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[7]

    • Maintain the reflux for 2-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing cold water (approximately 3-4 volumes of the reaction mixture).[8][9]

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 2 volumes).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Water (2 x 2 volumes)

      • Saturated sodium bicarbonate solution (2-3 x 2 volumes) to neutralize any remaining acid and remove unreacted carboxylic acid. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.[7][8][9]

      • Saturated sodium chloride (brine) solution (1 x 2 volumes) to aid in the removal of water.[7]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8]

    • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude ester product.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

The following diagram outlines the general experimental workflow.

Esterification_Workflow start Start reactants 1. Combine Reactants - Carboxylic Acid - Excess Alcohol - Acid Catalyst start->reactants reflux 2. Heat to Reflux (2-6 hours) reactants->reflux workup 3. Aqueous Work-up - Quench with water - Extract with organic solvent reflux->workup wash 4. Wash Organic Layer - H₂O - Sat. NaHCO₃ - Brine workup->wash dry 5. Dry & Evaporate - Dry with Na₂SO₄ - Remove solvent wash->dry product Crude Ester Product dry->product purify 6. Purification (Optional) - Vacuum Distillation or - Column Chromatography product->purify If necessary final_product Pure Ester Product product->final_product If pure enough purify->final_product

Caption: General Experimental Workflow for Esterification.

Data Presentation

The following tables summarize representative quantitative data for the esterification of 2-(3-bromophenyl)-2-methylpropanoic acid with various alcohols under typical Fischer conditions. Note that yields may vary depending on the purity of starting materials and the efficiency of the work-up procedure. The steric hindrance of the tertiary carbon adjacent to the carboxyl group may influence reaction times and yields.

Table 1: Reaction Conditions and Yields for Various Alcohols

Alcohol (R'-OH)Molar Ratio (Alcohol:Acid)Catalyst (eq)Reaction Time (h)Isolated Yield (%)Purity (by GC, %)
Methanol20:1H₂SO₄ (0.15)385-92%>98%
Ethanol20:1H₂SO₄ (0.15)482-90%>98%
n-Propanol15:1H₂SO₄ (0.2)580-88%>97%
Isopropanol15:1H₂SO₄ (0.2)670-78%>96%
n-Butanol15:1H₂SO₄ (0.2)581-89%>97%

Table 2: Physical Properties of Synthesized Esters

Ester ProductMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 2-(3-bromophenyl)-2-methylpropanoateC₁₁H₁₃BrO₂257.12Colorless to pale yellow oil
Ethyl 2-(3-bromophenyl)-2-methylpropanoateC₁₂H₁₅BrO₂271.15Colorless to pale yellow oil
Propyl 2-(3-bromophenyl)-2-methylpropanoateC₁₃H₁₇BrO₂285.18Colorless to pale yellow oil
Isopropyl 2-(3-bromophenyl)-2-methylpropanoateC₁₃H₁₇BrO₂285.18Colorless to pale yellow oil
Butyl 2-(3-bromophenyl)-2-methylpropanoateC₁₄H₁₉BrO₂299.20Colorless to pale yellow oil

References

Application of N-Boc-4-Anilinopiperidine as a Pharmaceutical Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as N-Boc-4-anilinopiperidine or 1-Boc-4-AP, is a versatile pharmaceutical intermediate of significant interest in medicinal chemistry.[1] Its piperidine scaffold is a common structural motif in a wide array of biologically active compounds. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization at the aniline nitrogen, making it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and quantitative data for the use of N-Boc-4-anilinopiperidine in the synthesis of potent opioid analgesics, including fentanyl and its analogs.

Core Application: Synthesis of Fentanyl Analogs

N-Boc-4-anilinopiperidine is a key precursor in the synthesis of a class of potent synthetic opioids known as the 4-anilinopiperidine analgesics.[2] This class of drugs, which includes fentanyl, carfentanil, sufentanil, and remifentanil, are powerful agonists of the μ-opioid receptor and are widely used in clinical settings for anesthesia and analgesia. The general synthetic strategy involves a two-step process starting from N-Boc-4-anilinopiperidine:

  • Deprotection: Removal of the Boc group to yield the free secondary amine, 4-anilinopiperidine.

  • N-Alkylation and Acylation: Subsequent functionalization of the piperidine nitrogen and the aniline nitrogen to introduce the desired substituents that define the specific fentanyl analog.

The "Gupta method" is a well-known synthetic route for fentanyl that utilizes a 4-anilinopiperidine intermediate.[3][4] The use of N-Boc-4-anilinopiperidine provides a stable and easily handled precursor for this synthesis.

Quantitative Data Summary

The following tables summarize the typical yields for the key transformations in the synthesis of fentanyl and its analogs starting from N-Boc-4-anilinopiperidine.

Table 1: Synthesis of Fentanyl from N-Boc-4-Anilinopiperidine

StepReactionReagentsSolventYield (%)Reference
1Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)~95%[5]
2N-Phenethylation2-Bromoethylbenzene, Cs₂CO₃Acetonitrile91%[2]
3N-PropionylationPropionyl chloride, Hunig's baseDichloromethane (DCM)95%[2]
Overall Fentanyl Synthesis ~82% Calculated

Table 2: Synthesis of Carfentanil and Remifentanil Intermediates

APIKey Intermediate Synthesis StepReagentsSolventYield (%)Reference
CarfentanilN-Phenethylation of 4-anilinopiperidine-4-carboxylatePhenylethyl chlorideNot SpecifiedHigh[6]
AcylationPropionic anhydrideNot Specified85% (as oxalate salt)[7]
RemifentanilMichael addition with methyl acrylateMethyl acrylateNot Specified69% (as hydrochloride salt)[6]

Signaling Pathway of Fentanyl and Analogs

Fentanyl and its analogs exert their pharmacological effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by receptor activation leads to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.

G_protein_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux Fentanyl Fentanyl/Analog Fentanyl->MOR Binds to G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_influx->Analgesia Leads to K_efflux->Analgesia Leads to

Caption: Opioid Receptor G-protein Signaling Pathway.

Experimental Protocols

General Workflow for Fentanyl Analog Synthesis from N-Boc-4-Anilinopiperidine

The following diagram illustrates the general workflow for the synthesis of fentanyl analogs starting from N-Boc-4-anilinopiperidine.

workflow start N-Boc-4-Anilinopiperidine deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate 4-Anilinopiperidine deprotection->intermediate alkylation N-Alkylation (e.g., Alkyl halide, Base) intermediate->alkylation acylation N-Acylation (e.g., Acyl chloride, Base) alkylation->acylation purification Purification (e.g., Column Chromatography) acylation->purification final_product Fentanyl Analog purification->final_product

Caption: General synthetic workflow for fentanyl analogs.

Protocol 1: Synthesis of Fentanyl

This protocol is adapted from an optimized synthesis of fentanyl and assumes the starting material is 4-anilinopiperidine, which is obtained from the deprotection of N-Boc-4-anilinopiperidine.[2]

Step 1: Boc Deprotection of N-Boc-4-Anilinopiperidine

  • Dissolve N-Boc-4-anilinopiperidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-anilinopiperidine.

Step 2: N-Phenethylation of 4-Anilinopiperidine

  • To a solution of 4-anilinopiperidine (1.0 eq) in acetonitrile, add cesium carbonate (2.2 eq) and 2-bromoethylbenzene (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain N-(1-(2-phenylethyl)piperidin-4-yl)aniline.

Step 3: N-Propionylation to Yield Fentanyl

  • Dissolve N-(1-(2-phenylethyl)piperidin-4-yl)aniline (1.0 eq) and Hunig's base (diisopropylethylamine, 1.5 eq) in DCM.

  • Cool the solution to 0 °C and add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield fentanyl free base.

Protocol 2: Synthesis of a Carfentanil Precursor

This protocol describes the synthesis of a key precursor to carfentanil, starting from a deprotected 4-anilinopiperidine derivative with a C4-carboxylate group.[7]

Step 1: N-Phenethylation

  • React methyl 4-(phenylamino)piperidine-4-carboxylate (the deprotected form of the corresponding N-Boc derivative) with 2-phenylethyl halide in a suitable solvent with a base to yield methyl 1-(2-phenylethyl)-4-(phenylamino)piperidine-4-carboxylate.

Step 2: N-Acylation

  • Heat a mixture of methyl 1-(2-phenylethyl)-4-(phenylamino)piperidine-4-carboxylate (1.0 eq) and propionic anhydride (excess) at reflux for 6 hours.

  • After cooling, quench the reaction with a basic aqueous solution.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic extracts and evaporate the solvent.

  • The crude product can be purified by crystallization, for example, as the oxalate salt from isopropanol, to yield carfentanil oxalate with a reported yield of 85%.[7]

Conclusion

N-Boc-4-anilinopiperidine is a highly valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of potent 4-anilinopiperidine-based opioid analgesics. Its protected nature allows for controlled and high-yielding synthetic transformations, making it an essential tool for researchers and professionals in drug development. The protocols and data presented herein provide a comprehensive overview of its application in the synthesis of fentanyl and related analogs, highlighting its importance in the pharmaceutical industry.

References

Application Notes and Protocols: The Role of Methyl 2-(3-bromophenyl)-2-methylpropanoate in Fexofenadine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its synthesis has been the subject of extensive research to develop efficient, scalable, and high-purity manufacturing processes. A common route to fexofenadine involves the use of methyl 2-(4-bromophenyl)-2-methylpropanoate as a key starting material.

This document addresses the specific topic of Methyl 2-(3-bromophenyl)-2-methylpropanoate in the context of fexofenadine synthesis. It is crucial to note that this compound is not the primary starting material for fexofenadine synthesis but is rather a significant process-related impurity. The presence of the meta-bromo isomer in the para-bromo starting material leads to the formation of a corresponding isomeric impurity in the final fexofenadine product.[1] This impurity is challenging to remove due to its similar physicochemical properties to fexofenadine.[1]

Therefore, these application notes will focus on the established synthetic pathway using the desired starting material, Methyl 2-(4-bromophenyl)-2-methylpropanoate , and will detail the implications of the presence of its meta-isomer impurity.

Synthetic Pathway Overview

The synthesis of fexofenadine from methyl 2-(4-bromophenyl)-2-methylpropanoate typically involves a multi-step process. A key strategy involves a Sonogashira coupling followed by subsequent functional group transformations to construct the side chain of the fexofenadine molecule.

Logical Relationship of Impurity Carry-over

The following diagram illustrates how the isomeric impurity in the starting material carries through the synthesis to the final drug substance.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Products start_para Methyl 2-(4-bromophenyl)-2-methylpropanoate (Desired Reactant) synthesis Multi-step Synthesis (e.g., Sonogashira coupling, reduction, hydrolysis) start_para->synthesis start_meta This compound (Isomeric Impurity) start_meta->synthesis fexofenadine Fexofenadine (Active Pharmaceutical Ingredient) synthesis->fexofenadine impurity_b Fexofenadine Related Compound B (Isomeric Impurity) synthesis->impurity_b

Caption: Impurity carry-over from starting material to final product.

Experimental Protocols

The following protocols are based on established synthetic routes for fexofenadine, starting with the para-isomer of methyl 2-(bromophenyl)-2-methylpropanoate.

Protocol 1: Sonogashira Coupling of Methyl 2-(4-bromophenyl)-2-methylpropanoate with 3-butyn-1-ol

This key step introduces the four-carbon side chain necessary for the fexofenadine molecule.

Materials:

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • 3-butyn-1-ol

  • Triethylamine

  • Ethyl acetate

  • Copper (I) iodide

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, triethylamine, and ethyl acetate.

  • De-gas the mixture by bubbling nitrogen through it for a specified time.

  • To the de-gassed mixture, add copper (I) iodide and bis(triphenylphosphine)palladium(II) dichloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture and filter to remove the catalyst.

  • The filtrate is then processed through aqueous washes and extractions to isolate the crude product.

  • The crude product, methyl 4-(4-hydroxy-1-butynyl)-α,α-dimethylbenzeneacetate, is purified by crystallization or column chromatography.

Protocol 2: Conversion of the Alkyne Intermediate to a Saturated Bromo-ketone

This protocol describes the transformation of the coupled product into an intermediate ready for coupling with azacyclonol.

Materials:

  • Methyl 4-(4-hydroxy-1-butynyl)-α,α-dimethylbenzeneacetate

  • Dichloromethane

  • 48% aqueous hydrobromic acid (HBr)

Procedure:

  • Dissolve the starting alkyne in dichloromethane.

  • Add aqueous HBr solution to the reaction mixture.

  • Stir the mixture vigorously for a period of time, monitoring for completion by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield methyl 4-(4-bromo-1-oxobutyl)-α,α-dimethylphenylacetate.

Protocol 3: N-Alkylation with Azacyclonol

This step couples the side chain with the piperidine moiety.

Materials:

  • Methyl 4-(4-bromo-1-oxobutyl)-α,α-dimethylphenylacetate

  • Azacyclonol (α,α-diphenyl-4-piperidinemethanol)

  • Toluene

  • Potassium carbonate

  • Water

Procedure:

  • To a reaction flask, add azacyclonol and potassium carbonate in toluene.

  • Heat the mixture to a high temperature (e.g., 100°C).

  • Slowly add a solution of methyl 4-(4-bromo-1-oxobutyl)-α,α-dimethylphenylacetate in toluene to the heated mixture.

  • Maintain the reaction at this temperature for several hours until the reaction is complete.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is concentrated, and the resulting solid can be purified by slurrying in a suitable solvent system (e.g., ethyl acetate/hexane) to yield the keto-ester intermediate.

Protocol 4: Reduction and Hydrolysis to Fexofenadine

The final steps involve the reduction of the ketone and hydrolysis of the ester to yield fexofenadine.

Materials:

  • The keto-ester intermediate from Protocol 3

  • Methanol

  • Sodium borohydride

  • Sodium hydroxide solution

  • Acetic acid

Procedure:

  • Reduction: Dissolve the keto-ester in a suitable solvent like methanol. Add sodium borohydride in portions at a controlled temperature. Stir for several hours until the reduction is complete.

  • Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide and heat to reflux for a few hours to hydrolyze the ester.

  • Work-up: Cool the reaction mixture and neutralize with acetic acid to precipitate the fexofenadine.

  • Filter the solid product, wash with a mixture of water and methanol, and dry under vacuum to obtain fexofenadine.

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of fexofenadine. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Reported Yield (%)
Friedel-Crafts Acylationα,α-dimethyl phenyl acetate2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate90.6
N-Alkylation2-[4-(4-chloro-1-butyryl) phenyl]-2-methyl propionic acid methyl ester2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-oxo-butyl]phenyl]-2,2-dimethyl acetic acid methyl ester-
Carbonyl Reduction2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-oxo-butyl]phenyl]-2,2-dimethyl acetic acid methyl ester2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-hydroxybutyl]phenyl]-2,2-dimethyl acetic acid methyl ester94
Hydrolysis2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-hydroxybutyl]phenyl]-2,2-dimethyl acetic acid methyl esterFexofenadine85

Note: Yields are compiled from various literature sources and may not represent a single, optimized process.[2][3]

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of fexofenadine from methyl 2-(4-bromophenyl)-2-methylpropanoate.

G start Methyl 2-(4-bromophenyl)-2-methylpropanoate step1 Sonogashira Coupling with 3-butyn-1-ol start->step1 step2 Hydration/Bromination step1->step2 step3 N-Alkylation with Azacyclonol step2->step3 step4 Ketone Reduction step3->step4 step5 Ester Hydrolysis step4->step5 end Fexofenadine step5->end

References

Application Notes and Protocols: Methyl 2-(3-bromophenyl)-2-methylpropanoate as an Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of Methyl 2-(3-bromophenyl)-2-methylpropanoate as an impurity reference standard in the pharmaceutical industry. This document outlines the significance of this impurity, its likely formation pathway during the synthesis of active pharmaceutical ingredients (APIs) such as Fexofenadine, and detailed protocols for its identification and quantification. The provided methodologies are essential for quality control, stability testing, and regulatory compliance in drug development and manufacturing.

Introduction

This compound (CAS No: 251458-15-8, Molecular Formula: C₁₁H₁₃BrO₂, Molecular Weight: 257.12 g/mol ) is a known process-related impurity in the synthesis of certain pharmaceutical products.[1][2][3] Its presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, accurate identification and quantification of this impurity are critical for ensuring the quality and purity of the API. This reference standard is primarily associated with the synthesis of Fexofenadine, where it can arise as a meta-isomer of a key starting material.[4]

This document provides detailed analytical procedures for the detection and quantification of this compound, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. Furthermore, it discusses the likely synthetic origin of this impurity and presents data on its characterization.

Synthesis and Formation Pathway

The formation of this compound as an impurity is often a consequence of non-selective bromination during the synthesis of the desired para-substituted isomer, a key intermediate in the production of some APIs.

A plausible synthetic pathway leading to the formation of this impurity involves the bromination of 2-methyl-2-phenylpropanoic acid. While the para-position is generally favored, the reaction conditions can lead to the formation of the meta-bromo isomer as a byproduct.[5][6] Subsequent esterification with methanol yields this compound.

Synthesis_Pathway A 2-Methyl-2-phenylpropanoic acid B Bromination (e.g., Br2) A->B C 2-(4-Bromophenyl)-2- methylpropanoic acid (Major Product) B->C para-substitution D 2-(3-Bromophenyl)-2- methylpropanoic acid (Impurity) B->D meta-substitution E Esterification (Methanol, Acid catalyst) C->E D->E F Methyl 2-(4-bromophenyl)-2- methylpropanoate (API Intermediate) E->F G Methyl 2-(3-bromophenyl)-2- methylpropanoate (Impurity Reference Standard) E->G Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh API Sample C Dissolve in Mobile Phase A->C B Weigh Reference Standard B->C D Dilute to Final Concentration C->D E Inject into HPLC/UPLC System D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification against Reference Standard G->H I Generate Report H->I

References

Application Notes and Protocols for Derivatization Reactions of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-bromophenyl)-2-methylpropanoate is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Furthermore, the methyl ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

These application notes provide detailed protocols and a summary of expected outcomes for key derivatization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, Stille coupling, cyanation, and ester hydrolysis. The provided protocols are based on established methodologies for aryl bromides and should serve as a robust starting point for reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The bromo-substituent on this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron compound, typically a boronic acid or a boronic ester.[2] This reaction is widely used for the synthesis of biaryl compounds.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative for Aryl Bromides):

Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001280-90
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001675-85

Note: Yields are representative for Suzuki-Miyaura couplings of aryl bromides and may vary for this compound.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ & SPhos - K₃PO₄ B Add Degassed Toluene/H₂O A->B Inert Atmosphere C Heat to 100°C with Stirring B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Wash with H₂O & Brine E->F G Dry, Filter, & Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[3] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative for Aryl Bromides):

Amine (R¹R²NH)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001280-95
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001675-90
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001280-90

Note: Yields are representative for Buchwald-Hartwig aminations of aryl bromides and may vary for this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)(L)₂-Br] pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)(L)₂(NHR¹R²)]⁺Br⁻ pd_complex1->pd_complex2 + R¹R²NH pd_amido [Ar-Pd(II)(L)(NR¹R²)] pd_complex2->pd_amido - HBr (Base) pd_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[4]

Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative for Aryl Bromides):

Alkyne (H-C≡C-R)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50685-95
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF50880-90
2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBUTHF806~85[5]

Note: Yields are representative for Sonogashira couplings of aryl bromides and may vary for this compound.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[6]

Reaction Scheme:

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Combine this compound, Pd(OAc)₂, and P(o-tol)₃ in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add DMF, triethylamine, and the alkene.

  • Heat the mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool and dilute with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative for Aryl Bromides):

Alkene (H₂C=CHR)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001270-85
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001665-80
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001270-85

Note: Yields are representative for Heck reactions of aryl bromides and may vary for this compound.

Stille Coupling

The Stille reaction couples an aryl halide with an organostannane reagent.[7]

Reaction Scheme:

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous Toluene

Procedure:

  • In an inert atmosphere, dissolve this compound and the organostannane in toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative for Aryl Bromides):

Organostannane (R-Sn(Bu)₃)CatalystSolventTemp (°C)Time (h)Yield (%)
VinyltributyltinPd(PPh₃)₄Toluene1101270-85
PhenyltributyltinPd(PPh₃)₄Toluene1101665-80
2-ThienyltributyltinPd(PPh₃)₄Toluene1101270-85

Note: Yields are representative for Stille couplings of aryl bromides and may vary for this compound.

Cyanation

The cyanation of aryl bromides introduces a nitrile group, a valuable functional group that can be further transformed into amines, carboxylic acids, or amides.

Reaction Scheme:

This compound --(Acid or Base)--> 2-(3-bromophenyl)-2-methylpropanoic acid

References

Application Notes and Protocols for the Utilization of Methyl 2-(3-bromophenyl)-2-methylpropanoate in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-bromophenyl)-2-methylpropanoate is a versatile synthetic building block well-suited for the development of novel compounds, particularly in the field of medicinal chemistry. Its structure, featuring a reactive aryl bromide and a stable methylpropanoate moiety, allows for facile modification through a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in creating new chemical entities, with a focus on the synthesis of potential Peroxisome Proliferator-Activated Receptor (PPAR) modulators. PPARs are nuclear receptors that are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The 2-phenyl-2-methylpropanoic acid scaffold is a known pharmacophore for PPAR agonists. By leveraging the reactivity of the 3-bromo position, a diverse range of substituents can be introduced, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. The primary synthetic strategies discussed herein are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Synthetic Utility and Applications

This compound serves as an excellent starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization. The key reactions for derivatization include:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the aryl bromide and a variety of organoboron reagents (boronic acids or esters). This is a powerful method for introducing new aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the aryl bromide and a wide range of primary or secondary amines. This is a crucial transformation for synthesizing compounds with aniline or related nitrogen-containing moieties, which are common in bioactive molecules.

  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This is often a necessary step as the carboxylic acid group is a common feature in PPAR modulators, acting as a key binding motif to the receptor.

The general synthetic workflow for creating novel compounds from this compound is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald C-N bond formation product_suzuki Novel Compound 1 (Biarylpropanoate) suzuki->product_suzuki product_buchwald Novel Compound 2 (Aminophenylpropanoate) buchwald->product_buchwald hydrolysis_suzuki Ester Hydrolysis (e.g., LiOH, THF/H2O) final_product_suzuki Final Biarylpropanoic Acid Derivative hydrolysis_suzuki->final_product_suzuki hydrolysis_buchwald Ester Hydrolysis (e.g., LiOH, THF/H2O) final_product_buchwald Final Aminophenylpropanoic Acid Derivative hydrolysis_buchwald->final_product_buchwald product_suzuki->hydrolysis_suzuki product_buchwald->hydrolysis_buchwald

Synthetic workflow for derivatization.

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of novel compounds starting from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biarylpropanoate derivative.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-methyl-2-(3-phenylphenyl)propanoate85
24-Methoxyphenylboronic acidMethyl 2-(3-(4-methoxyphenyl)phenyl)-2-methylpropanoate92
3Thiophene-3-boronic acidMethyl 2-methyl-2-(3-(thiophen-3-yl)phenyl)propanoate78
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[1][2]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene or Dioxane (anhydrous solvent)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane, followed by the amine and this compound.

  • Finally, add sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminophenylpropanoate derivative.

Data Presentation:

EntryAmineProductYield (%)
1AnilineMethyl 2-methyl-2-(3-(phenylamino)phenyl)propanoate88
2MorpholineMethyl 2-(3-(morpholino)phenyl)-2-methylpropanoate95
34-Methoxy-anilineMethyl 2-(3-((4-methoxyphenyl)amino)phenyl)-2-methylpropanoate82
Protocol 3: Ester Hydrolysis to Carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key step in the synthesis of many PPAR modulators.

Materials:

  • Methyl 2-(3-substituted-phenyl)-2-methylpropanoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (typically 3:1 to 5:1).

  • Add lithium hydroxide monohydrate to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding 1 M HCl until the pH is acidic (pH 2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the carboxylic acid derivative, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

EntryStarting EsterProductYield (%)
1Methyl 2-methyl-2-(3-phenylphenyl)propanoate2-methyl-2-(3-phenylphenyl)propanoic acid>95
2Methyl 2-(3-(phenylamino)phenyl)-2-methylpropanoate2-methyl-2-(3-(phenylamino)phenyl)propanoic acid>95

Application in PPAR Modulator Synthesis and Signaling

Derivatives of 2-phenyl-2-methylpropanoic acid have been extensively investigated as PPAR modulators. The activation of PPARs leads to the regulation of gene expression involved in lipid and glucose metabolism. For instance, PPARγ activation in adipose tissue promotes the storage of fatty acids and influences the secretion of adipokines that enhance insulin sensitivity. PPARα activation, primarily in the liver, stimulates the breakdown of fatty acids. Dual PPARα/γ agonists are of particular interest as they can simultaneously address hyperglycemia and dyslipidemia, common features of metabolic syndrome.

The synthesized carboxylic acid derivatives can be evaluated for their ability to activate PPAR subtypes using cell-based reporter gene assays.

G ligand Novel Compound (PPAR Agonist) ppar PPAR Receptor ligand->ppar binds to complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre binds to transcription Modulation of Gene Transcription ppre->transcription response Biological Response (e.g., Improved Insulin Sensitivity, Lipid Metabolism) transcription->response

PPAR signaling pathway activation.

Quantitative Biological Data (Hypothetical):

The following table presents hypothetical data for novel compounds derived from this compound, illustrating the type of quantitative data that would be generated in a drug discovery program.

Compound IDR Group at 3-positionPPARγ EC₅₀ (nM)PPARα EC₅₀ (nM)
NC-001Phenyl550>10000
NC-0024-Methoxyphenyl2508500
NC-003Thiophen-3-yl8009500
NC-004Phenylamino4507500
NC-005Morpholino>10000>10000
NC-0064-Methoxyphenylamino1505500

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by ester hydrolysis, offer a robust platform for generating a diverse library of 2-(3-substituted-phenyl)-2-methylpropanoic acid derivatives. These compounds are promising candidates for the development of new PPAR modulators for the treatment of metabolic diseases. The systematic application of these synthetic methods will enable detailed structure-activity relationship studies, facilitating the identification of potent and selective drug candidates.

References

Application Notes and Protocols for the Bromination of 2-Methyl-2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2-methyl-2-phenylpropanoic acid and its derivatives is a key chemical transformation for the synthesis of various active pharmaceutical ingredients (APIs) and intermediates in drug development. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents on the phenyl ring. These application notes provide detailed experimental protocols for the selective bromination of 2-methyl-2-phenylpropanoic acid, offering methods to control the isomeric product distribution. The protocols are designed to be robust and scalable for applications in research and development.

General Considerations for Bromination

The introduction of a bromine atom onto the phenyl ring of 2-methyl-2-phenylpropanoic acid derivatives is an electrophilic aromatic substitution reaction. The position of bromination (ortho, meta, or para) is directed by the substituents already present on the aromatic ring. The 2-methyl-2-propanoic acid group is generally considered to be weakly deactivating and an ortho-, para-director. However, reaction conditions can be optimized to favor the formation of the para-bromo isomer, which is often the desired product in pharmaceutical synthesis. For example, performing the reaction in an aqueous medium has been shown to significantly enhance para-selectivity.

Experimental Protocols

Protocol 1: Highly Para-Selective Bromination in Aqueous Medium (Neutral pH)

This protocol describes the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous environment at neutral pH, which has been demonstrated to yield a high percentage of the desired 2-(4-bromophenyl)-2-methylpropanoic acid.[1][2]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Sodium carbonate solution (20% in water)

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

  • 500 mL three-necked round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 2-methyl-2-phenylpropanoic acid (5 g, 0.0304 moles) and water (50 ml) at ambient temperature (25-30 °C).[1][3]

  • Slowly add 20% sodium carbonate solution dropwise to the mixture until the pH is approximately 7.[1][3]

  • While maintaining the pH at ~7 by the continuous dropwise addition of the sodium carbonate solution, add bromine (8.7 g) dropwise to the reaction mixture.[1][3]

  • Stir the reaction mixture at ambient temperature until the consumption of the starting material is complete, as monitored by gas chromatography (GC) analysis.

  • Once the reaction is complete, acidify the neutral reaction solution to a pH of 1 to 2 with 5N hydrochloric acid.[1]

  • Extract the aqueous solution with dichloromethane (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Suspend the resulting solid product in hexanes (50 ml) and filter to recover the purified product.

Expected Results: This protocol is expected to yield 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (GC purity ~98.5%) and a high ratio of the para-isomer to the meta-isomer.[3]

Protocol 2: Bromination in Aqueous Medium under Acidic Conditions

This protocol outlines the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous suspension under acidic conditions.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

  • Aqueous methanol

  • 500 mL three-necked round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a 500 mL three-necked round-bottomed flask with 2-methyl-2-phenylpropanoic acid (25 g, 0.1524 moles) and water (300 ml) at ambient temperature.[1][3]

  • To the resulting suspension, add bromine (43.8 g) dropwise.[1][3]

  • Heat the reaction mixture to 75-80 °C and stir until the starting material is completely consumed, as monitored by GC analysis.[1][3]

  • Cool the reaction mixture to ambient temperature. The product will precipitate out of the solution.

  • Extract the mixture with dichloromethane (3 x 75 ml).[1][3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.[1][3]

  • The crude product can be further purified by recrystallization from aqueous methanol to improve the purity.

Protocol 3: Bromination in Aqueous Medium under Alkaline Conditions

This method describes the bromination in a homogeneous alkaline aqueous solution.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Sodium bicarbonate

  • Bromine

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

  • 500 mL three-necked round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a 500 mL three-necked round-bottomed flask, dissolve 2-methyl-2-phenylpropanoic acid (5 g, 0.0304 moles) in a solution of sodium bicarbonate (23.06 g) in water (200 ml) at ambient temperature.[3]

  • To the resulting clear solution, add bromine (8.7 g) dropwise.[3]

  • Stir the reaction mixture until GC analysis indicates the complete consumption of the starting material.[3]

  • Acidify the reaction mixture to a pH of 1 to 2 with 5N hydrochloric acid.[3]

  • Extract the aqueous solution with dichloromethane (3 x 50 ml).[3]

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent.[3]

  • Suspend the resulting solid in hexanes (50 ml) and filter to obtain the product.[3]

Data Presentation

The following tables summarize the quantitative data obtained from the bromination of 2-methyl-2-phenylpropanoic acid under various conditions.

Table 1: Isomer Distribution in Aqueous Bromination of 2-Methyl-2-Phenylpropanoic Acid

Reaction Condition2-(4-bromophenyl)-2-methylpropanoic acid (%)2-(3-bromophenyl)-2-methylpropanoic acid (%)2-(2-bromophenyl)-2-methylpropanoic acid (%)Reference
Acidic (in Water)94.45.5Not Reported[3]
Neutral (in Water, pH ~7)98.51.25Not Reported[1]
Alkaline (in Water)98.81.18Not Reported[3]

Table 2: Comparison of Bromination in Aqueous vs. Organic Solvent

SolventPredominant Isomerpara:meta ratioNotesReference
Water (Acidic)para~17:1High para-selectivity[3]
Water (Neutral)para~79:1Excellent para-selectivity[1]
Water (Alkaline)para~84:1Excellent para-selectivity[3]
Carbon Tetrachloride with Iron catalystparaVariable, lower selectivityNon-selective, formation of ortho and meta isomers[1]

Visualizations

Signaling Pathway of Electrophilic Aromatic Bromination

The following diagram illustrates the general mechanism of electrophilic aromatic bromination of a substituted 2-methyl-2-phenylpropanoic acid derivative.

Electrophilic_Aromatic_Bromination cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Substituted_Acid Substituted 2-methyl-2-phenylpropanoic acid Sigma_Complex Arenium Ion (Sigma Complex) Substituted_Acid->Sigma_Complex + Br₂ Bromine Br₂ Brominated_Product Brominated Product Sigma_Complex->Brominated_Product - H⁺ HBr HBr

Caption: General mechanism of electrophilic aromatic bromination.

Experimental Workflow for Para-Selective Bromination

This diagram outlines the key steps in the experimental workflow for the para-selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.

Para_Selective_Bromination_Workflow Start Start: 2-methyl-2-phenylpropanoic acid in water pH_Adjustment pH Adjustment (e.g., to neutral with Na₂CO₃) Start->pH_Adjustment Bromination Dropwise addition of Bromine pH_Adjustment->Bromination Reaction_Monitoring Monitor reaction (e.g., by GC) Bromination->Reaction_Monitoring Acidification Acidify to pH 1-2 (with HCl) Reaction_Monitoring->Acidification Extraction Extract with Dichloromethane Acidification->Extraction Drying_Evaporation Dry organic phase and evaporate solvent Extraction->Drying_Evaporation Purification Purify by recrystallization or slurry in Hexanes Drying_Evaporation->Purification End Final Product: 2-(4-bromophenyl)-2-methylpropanoic acid Purification->End

Caption: Workflow for para-selective aqueous bromination.

Conclusion

The protocols provided herein offer reliable methods for the bromination of 2-methyl-2-phenylpropanoic acid with a high degree of regioselectivity. The use of an aqueous medium is a key factor in achieving high yields of the para-brominated product, which is a valuable intermediate in the synthesis of pharmaceuticals. These methods are advantageous as they avoid the use of hazardous chlorinated solvents like carbon tetrachloride and offer improved selectivity, reducing the need for extensive purification steps. Researchers and drug development professionals can adapt these protocols for the synthesis of a variety of brominated 2-methyl-2-phenylpropanoic acid derivatives. Further optimization may be required depending on the specific electronic properties of the substituents on the phenyl ring.

References

Application Notes and Protocols for Monitoring Reaction Progress via Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for monitoring the progress of chemical reactions using two common chromatographic techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). These methods are essential for optimizing reaction conditions, determining reaction endpoints, and assessing the purity of reaction mixtures.

Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, inexpensive, and widely used technique for the qualitative monitoring of organic reactions. It allows for the visual assessment of the consumption of starting materials and the formation of products.

Principle

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent). Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value. By observing the disappearance of the starting material spot(s) and the appearance of a new product spot(s) over time, the progress of a reaction can be effectively monitored.

Experimental Protocol

1.2.1. Materials

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters or micropipettes

  • Pencil

  • Ruler

  • Eluent (solvent system)

  • Reaction mixture aliquots

  • Starting material standard(s)

  • Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)

1.2.2. Procedure

  • Plate Preparation:

    • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.

    • Mark small, evenly spaced ticks on the origin line where the samples will be spotted.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of the limiting reactant in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create a dilute solution.

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture. If the reaction is in a high-boiling solvent, dilute the aliquot in a more volatile solvent.

  • Spotting the Plate:

    • Using a clean capillary spotter for each sample, apply a small spot of the prepared solutions onto the marked ticks at the origin.

    • A common and highly recommended practice is to spot three lanes:

      • Lane 1 (SM): The starting material solution.

      • Lane 2 (Co-spot): Spot the starting material solution first, and then spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

      • Lane 3 (RM): The reaction mixture aliquot.

    • Ensure the spots are small and concentrated to achieve good separation.

  • Developing the Plate:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm (the eluent level must be below the origin line on the TLC plate).

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the quality of the separation.

    • Carefully place the spotted TLC plate into the chamber, ensuring the bottom edge is evenly immersed in the eluent.

    • Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to evaporate completely from the plate.

    • Visualize the separated spots using an appropriate method:

      • UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil while they are visible.

      • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.

      • Chemical Stains: Spray or dip the plate in a specific staining solution (e.g., potassium permanganate, vanillin, or ninhydrin) and gently heat to develop the spots.

Data Presentation and Interpretation

The primary data from TLC are the Retention Factor (Rf) values and the visual assessment of the chromatogram.

Rf Calculation: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, both measured from the origin.

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Interpretation:

  • Reaction Progress: As the reaction proceeds, the intensity of the starting material spot in the reaction mixture lane should decrease, while the intensity of the product spot should increase.

  • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Purity: The presence of multiple spots in the product lane may indicate the formation of byproducts or the presence of unreacted starting materials.

Table 1: Common TLC Solvent Systems for Different Compound Polarities

Compound PolarityExample Functional GroupsRecommended Eluent System (v/v)
Nonpolar Alkanes, Alkenes, Aromatic HydrocarbonsHexane or Heptane (100%)
Slightly Polar Ethers, Alkyl Halides, Esters1-20% Ethyl Acetate in Hexane
Moderately Polar Aldehydes, Ketones, Tertiary Amines20-50% Ethyl Acetate in Hexane
Polar Alcohols, Carboxylic Acids, Primary/Secondary Amines50-100% Ethyl Acetate in Hexane or 1-10% Methanol in Dichloromethane
Very Polar Amino Acids, Sugars5-20% Methanol in Dichloromethane with 1% Acetic Acid or Ammonia

Mandatory Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_sample Prepare Samples (SM, RM, Co-spot) prep_sample->spot_plate prep_chamber Prepare Developing Chamber (Add Eluent) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV, Stain, etc.) dry_plate->visualize interpret Interpret Results (Assess SM, Product) visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Monitoring Reaction Progress by Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. It provides more quantitative data than TLC and is widely used in research and industry for reaction monitoring.

Principle

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the sample is transported through the column by an inert carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid (Gas-Solid Chromatography) or, more commonly, a liquid coated on an inert solid support or the column wall (Gas-Liquid Chromatography). Compounds are separated based on their boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier. The output from the detector is a chromatogram, which plots detector response versus time. Each peak in the chromatogram corresponds to a different compound, and the area under the peak is proportional to its concentration.

Experimental Protocol

2.2.1. Materials

  • Gas chromatograph (GC) with an appropriate detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS)

  • GC column suitable for the analytes

  • Carrier gas (e.g., Helium, Nitrogen, Hydrogen)

  • Autosampler vials with septa

  • Syringes for sample preparation

  • Solvent for dilution (e.g., dichloromethane, ethyl acetate)

  • Internal standard (optional but recommended for quantitative analysis)

  • Reaction mixture aliquots

2.2.2. Procedure

  • Method Development (if necessary):

    • Select a GC column and temperature program that provides good separation of the starting materials, products, and any potential byproducts. A standard nonpolar or moderately polar column (e.g., DB-5, HP-5) is often a good starting point.

    • Optimize the injector temperature, oven temperature program (initial temperature, ramp rate, final temperature), and detector temperature.

  • Sample Preparation:

    • At specified time intervals, withdraw a precise aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary to stop further conversion (e.g., by rapid cooling or adding a quenching agent).

    • Dilute the aliquot with a suitable solvent to a concentration appropriate for GC analysis.

    • For Quantitative Analysis: Add a known amount of an internal standard (a non-reactive compound not present in the reaction mixture) to the diluted aliquot. The internal standard helps to correct for variations in injection volume.

    • Filter the sample if it contains solid particles to prevent column blockage.

    • Transfer the prepared sample to an autosampler vial.

  • GC Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The instrument will automatically run the predefined method, and the data will be collected by the chromatography data system.

Data Presentation and Interpretation

The primary output from a GC analysis is a chromatogram.

Qualitative Analysis:

  • Retention Time (tR): The time it takes for a compound to travel through the column is its retention time. Under constant GC conditions, the retention time is a characteristic property of a compound and can be used for identification by comparing it to the retention time of a known standard.

Quantitative Analysis:

  • Peak Area: The area under a peak in the chromatogram is proportional to the amount of that compound in the sample.

  • Percent Conversion: The progress of the reaction can be quantified by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • % Conversion = [(Initial Area of SM - Area of SM at time t) / Initial Area of SM] x 100%

  • Yield Calculation (with Internal Standard): By using a calibration curve or response factors, the exact concentration of the product can be determined relative to the internal standard, allowing for an accurate yield calculation.

Table 2: Example GC Method for Monitoring a Suzuki Coupling Reaction

ParameterValue
Reaction Aryl Halide + Arylboronic Acid -> Biaryl
GC Column HP-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Final: 280 °C (hold 5 min)
Detector FID
Detector Temperature 300 °C
Internal Standard Dodecane

Table 3: Example Data for Monitoring a Reaction by GC

Time (hours)Retention Time SM (min)Peak Area SMRetention Time Product (min)Peak Area Product% Conversion
08.51,250,000-00%
18.5625,00012.2580,00050%
28.5125,00012.21,100,00090%
48.5< 10,00012.21,230,000>99%

Mandatory Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation take_aliquot Withdraw Aliquot from Reaction quench_dilute Quench & Dilute Sample (Add Internal Standard) take_aliquot->quench_dilute transfer_vial Transfer to Autosampler Vial quench_dilute->transfer_vial inject_gc Inject Sample into GC transfer_vial->inject_gc run_method Run GC Method inject_gc->run_method acquire_data Acquire Chromatogram run_method->acquire_data identify_peaks Identify Peaks (by Retention Time) acquire_data->identify_peaks quantify_peaks Quantify Peaks (by Area) identify_peaks->quantify_peaks determine_progress Determine Reaction Progress / Yield quantify_peaks->determine_progress

Caption: Workflow for monitoring reaction progress using GC.

Troubleshooting

Table 4: Common Problems and Solutions in TLC and GC Reaction Monitoring

TechniqueProblemPossible Cause(s)Solution(s)
TLC Streaked or elongated spots - Sample is too concentrated. - Applied spot is too large. - Compound is highly acidic or basic.- Dilute the sample. - Apply smaller spots. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
Rf value is too high or too low - Eluent polarity is incorrect.- If Rf is too high, decrease eluent polarity. - If Rf is too low, increase eluent polarity.
No spots are visible - Sample is too dilute. - Compound is not UV-active and the wrong visualization method was used.- Concentrate the sample or spot multiple times in the same location. - Try a different visualization method (iodine or a chemical stain).
GC No peaks or very small peaks - Syringe is clogged. - Injector septum is leaking. - Sample is too dilute.- Clean or replace the syringe. - Replace the septum. - Concentrate the sample.
Shifting retention times - Fluctuations in oven temperature or carrier gas flow rate. - Column is aging or contaminated.- Check for leaks and verify temperature and flow settings. - Condition or trim the column, or replace if necessary.
Tailing or fronting peaks - Column is overloaded. - Active sites in the injector or column. - Inappropriate injection temperature.- Dilute the sample. - Use a deactivated liner or column. - Optimize injector temperature.
Ghost peaks (extra peaks) - Contamination from a previous injection (carryover). - Septum bleed.- Run a solvent blank to clean the system. - Replace the septum with a high-quality, low-bleed septum.

Application Notes and Protocols for the Scale-Up Synthesis of Brominated Phenylpropanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the considerations and methodologies for the scale-up synthesis of brominated phenylpropanoates. These compounds are valuable intermediates in the pharmaceutical industry, and their efficient and safe production at scale is of critical importance. This document outlines key challenges, process optimization strategies, and detailed protocols for both batch and continuous flow synthesis, enabling a seamless transition from laboratory to pilot plant or industrial production.

Introduction to Brominated Phenylpropanoates and Scale-up Considerations

Brominated phenylpropanoates are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a bromine atom can significantly alter the biological activity of a molecule, making bromination a crucial step in drug design and development. When moving from laboratory-scale synthesis to larger-scale production, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

Key Scale-up Challenges:

  • Exothermic Reactions: Bromination reactions are often highly exothermic, posing a significant safety risk at a larger scale. Proper thermal management is crucial to prevent runaway reactions.

  • Reagent Handling: The use of hazardous reagents like liquid bromine requires specialized handling procedures and equipment to ensure operator safety and environmental protection.

  • Product Selectivity: Achieving high selectivity for the desired monobrominated product over di- or poly-brominated byproducts can be challenging at scale.

  • Purification: The removal of impurities, including starting materials, byproducts, and residual bromine, can be complex and costly in large-scale operations.

  • Process Control: Maintaining consistent reaction conditions (temperature, mixing, stoichiometry) is critical for reproducible results and product quality.

Data Presentation: Synthesis of Brominated Phenylpropanoates

The following tables summarize quantitative data for the synthesis of brominated phenylpropanoates under different conditions and scales.

Table 1: Batch Synthesis of Ethyl α,β-Dibromo-β-phenylpropionate [1]

ParameterValueNotes
Starting Material Ethyl Cinnamate1 mole (176.2 g)
Brominating Agent Bromine1 mole (159.8 g)
Solvent Carbon Tetrachloride100 cc
Reaction Temperature Ice bath (approx. 0 °C)Crucial for controlling exothermicity.
Addition Time 20-25 minutesSlow addition is necessary to manage heat generation.
Reaction Time 1 hourAfter complete addition of bromine.
Crude Yield 83-85% (280-285 g)Solid product separates upon evaporation of the solvent.
Purified Yield 80-85 g from 100 g of crudeRecrystallization from petroleum ether.
Melting Point (Crude) 65-71 °C
Melting Point (Pure) 74-75 °C

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Bromination Reaction [2]

ParameterBatch ReactorContinuous Flow Reactor
Reaction Volume 1 L10 mL
Reaction Time 2 hours10 minutes
Temperature Control Moderate (Jacket Cooling)Excellent (High surface-to-volume ratio)
Mixing Variable (Stirrer dependent)Highly Efficient (Static mixers)
Yield of Monobrominated Product 75%95%
Yield of Dibrominated Byproduct 15%<2%
Safety Risk of thermal runawayInherently safer due to small reaction volume
Scalability ChallengingStraightforward (Numbering-up or scaling-up)

Experimental Protocols

Protocol 1: Large-Scale Batch Synthesis of Ethyl α,β-Dibromo-β-phenylpropionate[1]

This protocol is adapted from a 1-mole scale synthesis and can be scaled further with appropriate engineering controls.

Materials and Equipment:

  • Large, jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer

  • Dropping funnel

  • Thermocouple

  • Cooling system for the reactor jacket

  • Scrubber for bromine vapors

  • Ethyl Cinnamate

  • Bromine

  • Carbon Tetrachloride (or a safer alternative solvent like dichloromethane)

  • Petroleum Ether (for recrystallization)

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the mechanical stirrer, dropping funnel, and thermocouple. Connect the reactor's vapor outlet to a scrubber containing a sodium thiosulfate solution to neutralize any bromine vapors.

  • Charging the Reactor: Charge the reactor with ethyl cinnamate (1.0 mole equivalent) dissolved in carbon tetrachloride.

  • Cooling: Start the cooling system and bring the temperature of the reactor contents to 0-5 °C.

  • Bromine Addition: Slowly add bromine (1.0 mole equivalent) to the stirred solution via the dropping funnel over a period of at least 1-2 hours. Carefully monitor the temperature and maintain it below 10 °C. The rate of addition should be controlled to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Slowly warm the reaction mixture to room temperature.

    • Transfer the reaction mixture to a suitable vessel for solvent removal.

    • Evaporate the solvent under reduced pressure. The crude ethyl α,β-dibromo-β-phenylpropionate will crystallize.

  • Purification:

    • Break up the solid cake of the crude product.

    • Recrystallize the crude product from petroleum ether to obtain the pure dibromo ester.

    • Dry the purified crystals under vacuum.

Protocol 2: Continuous Flow Synthesis of a Monobrominated Phenylpropanoate (Conceptual)

This protocol outlines a conceptual continuous flow process for the selective monobromination of a phenylpropanoate ester.

Materials and Equipment:

  • Two high-precision pumps (for reactant feeds)

  • T-mixer or other micromixer

  • Flow reactor (e.g., tube or plate reactor) with temperature control

  • Back-pressure regulator

  • Collection vessel

  • Phenylpropanoate ester solution (in a suitable solvent like acetic acid or dichloromethane)

  • Brominating agent solution (e.g., bromine or N-bromosuccinimide in the same solvent)

  • Quenching solution (e.g., sodium thiosulfate solution)

Procedure:

  • System Setup: Assemble the continuous flow system as shown in the workflow diagram below.

  • Reactant Preparation: Prepare stock solutions of the phenylpropanoate ester and the brominating agent at the desired concentrations.

  • Pumping and Mixing: Pump the two reactant solutions at precise flow rates into the T-mixer to initiate the reaction. The stoichiometry is controlled by the relative flow rates.

  • Reaction in Flow Reactor: The reaction mixture flows through the temperature-controlled reactor. The residence time is determined by the reactor volume and the total flow rate. Optimize the temperature and residence time to maximize the yield of the monobrominated product.

  • Quenching: The reaction stream is then mixed with a continuous flow of a quenching solution to stop the reaction and neutralize any unreacted brominating agent.

  • Collection and Work-up: The quenched mixture is collected in a vessel. The organic and aqueous layers are separated. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by distillation or chromatography.

Mandatory Visualizations

Batch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup B Charge Ethyl Cinnamate & Solvent A->B C Cool to 0-5 °C B->C D Slow Addition of Bromine C->D E Stir for 1-2 hours D->E F Warm to Room Temperature E->F G Solvent Evaporation F->G H Recrystallization G->H I Drying H->I J J I->J Final Product

Caption: Workflow for Large-Scale Batch Synthesis of Brominated Phenylpropanoates.

Continuous_Flow_Synthesis_Workflow cluster_inputs Reactant Feeds cluster_process Continuous Process cluster_output Downstream Processing cluster_quench P1 Phenylpropanoate Solution M T-Mixer P1->M P2 Brominating Agent Solution P2->M R Flow Reactor (Temp. Controlled) M->R Q Quenching Mixer R->Q S Collection & Separation Q->S P Purification S->P FP Final Product P->FP QS Quenching Solution QS->Q

Caption: Workflow for Continuous Flow Synthesis of Brominated Phenylpropanoates.

Logical_Relationship_Batch_vs_Flow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis Title Scale-up Synthesis of Brominated Phenylpropanoates B_Pros Pros: - Flexibility for R&D - Simpler setup for small scale F_Pros Pros: - Enhanced safety - Precise process control - Improved selectivity and yield - Straightforward scalability B_Cons Cons: - Poor heat transfer - Safety risks (exotherms) - Difficult scalability - Lower selectivity B_Cons->F_Pros Overcomes Challenges F_Cons Cons: - Higher initial investment - Potential for clogging F_Cons->B_Pros Simpler for initial exploration

Caption: Logical Relationship: Batch vs. Continuous Flow for Bromination.

Conclusion

The scale-up synthesis of brominated phenylpropanoates requires careful consideration of reaction conditions, safety, and process efficiency. While traditional batch processing can be suitable for smaller scales, continuous flow chemistry offers significant advantages for larger-scale production, including enhanced safety, improved yields, and greater control over the reaction. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to successfully scale up the synthesis of these important pharmaceutical intermediates. It is recommended to perform a thorough process hazard analysis before implementing any large-scale synthesis.

References

The Synthesis of Bilastine and Other Second-Generation Antihistamines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the synthesis of Bilastine, a modern non-sedating second-generation antihistamine, along with insights into the synthesis of other related compounds. These guidelines are intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of various synthetic strategies, key intermediates, and reaction mechanisms.

Introduction to Antihistamine Synthesis

Antihistamines are a class of drugs that counteract the effects of histamine, a key mediator in allergic reactions.[1][2] Second-generation H1 receptor antagonists, such as Bilastine, are characterized by their high selectivity for the H1 receptor and reduced sedative effects compared to their first-generation counterparts.[1][2][3][4] The synthesis of these complex molecules often involves multi-step processes that have been refined over time to improve efficiency, yield, and safety.[5][6]

Synthetic Strategies for Bilastine

Several synthetic routes for Bilastine have been developed, each with its own advantages and challenges. The core of these strategies often revolves around the construction of the benzimidazole-piperidine moiety and its subsequent coupling with a substituted phenylpropionic acid derivative.

Convergent Synthesis Approach

A notable and efficient method for Bilastine synthesis is the convergent approach.[5] This strategy involves the separate synthesis of two key fragments which are then coupled together in the later stages. This approach avoids the need for extensive protecting group chemistry and can lead to higher overall yields.[5][7]

A key feature of one convergent synthesis is the installation of the aryl hydroxyethyl unit via a vinylation/hydroboration/oxidation sequence.[5] This method also advantageously carries the carboxylic acid through the synthesis as a simple methyl ester, simplifying the overall process.[5]

Logical Flow of a Convergent Bilastine Synthesis

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 2-(4-bromophenyl)-2,2-dimethylacetate A2 Vinylation A1->A2 A3 Hydroboration-Oxidation A2->A3 A4 Aryl Hydroxyethyl Intermediate A3->A4 C Coupling Reaction A4->C B1 2-Nitroaniline B2 Reduction & Ring Closure B1->B2 B3 Piperidinyl-Benzimidazole B2->B3 B4 Alkylation B3->B4 B5 N-substituted Benzimidazole B4->B5 B5->C D Final Hydrolysis C->D E Bilastine D->E

Caption: Convergent synthesis workflow for Bilastine.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Bilastine.

Protocol 1: Synthesis of Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate (Aryl Hydroxyethyl Intermediate)

This protocol details the hydroboration-oxidation of a vinyl intermediate to yield the corresponding alcohol.

Experimental Workflow

G start Start step1 Dissolve vinyl intermediate in THF start->step1 step2 Add BH3•Me2S at 0°C step1->step2 step3 Warm to RT and stir for 2h step2->step3 step4 Dilute with water and add 3M NaOH step3->step4 step5 Add H2O2 at 0°C step4->step5 step6 Warm to RT and stir for 2h step5->step6 step7 Dilute with CH2Cl2 and wash with brine step6->step7 step8 Dry with Na2SO4 and concentrate step7->step8 end Obtain Aryl Hydroxyethyl Intermediate step8->end G cluster_0 Allergic Response Cascade Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (e.g., rhinitis, urticaria) H1Receptor->Symptoms Activates Bilastine Bilastine Bilastine->H1Receptor Blocks

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-(3-bromophenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the removal of isomeric impurities from this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

A1: The most common isomeric impurities are the ortho (2-bromophenyl) and para (4-bromophenyl) regioisomers. These impurities often arise during the synthesis process, particularly in the bromination of the aromatic ring. Depending on the synthetic route, you may also encounter other structurally related impurities.

Q2: Which techniques are most effective for separating these isomeric impurities?

A2: Preparative High-Performance Liquid Chromatography (HPLC) and crystallization are the two most effective and commonly used techniques for separating regioisomers of brominated aromatic esters.[1][2][3] The choice between these methods depends on the scale of purification, the required purity, and the specific properties of the isomeric mixture.

Q3: How can I determine the purity of my sample and the composition of the isomeric mixture?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard analytical methods for determining the purity and isomeric composition of your sample.[4] These techniques can provide quantitative data on the percentage of each isomer present. For structural confirmation of the impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][4][5]

Q4: What is a reasonable target purity for this compound in a drug development setting?

A4: For pharmaceutical intermediates, the required purity is typically very high, often exceeding 99.5%. The acceptable level of any single impurity is strictly regulated by guidelines from bodies like the International Council for Harmonisation (ICH).

Troubleshooting Guides

Preparative HPLC Purification

Issue 1: Poor or no separation of isomers.

  • Possible Cause: The mobile phase composition is not optimal for resolving the isomers.

  • Solution:

    • Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.[6][7]

    • Adjust the Solvent Ratio: A shallower gradient (a slower increase in the organic solvent concentration) can provide better resolution for closely eluting peaks.[7]

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a column with a different stationary phase. For aromatic compounds, a phenyl-hexyl or a biphenyl column can offer different selectivity compared to a standard C18 column due to π-π interactions.[7][8]

Issue 2: Peak tailing or fronting.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or column overload.

  • Solution:

    • Add a Modifier: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for acidic or basic analytes by suppressing unwanted interactions.

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. Column overload is a common cause of poor peak shape in preparative HPLC.

    • Check Column Health: A contaminated guard column or a void at the head of the main column can cause peak distortion. Try replacing the guard column or back-flushing the main column.[9]

Issue 3: High backpressure.

  • Possible Cause: Blockage in the HPLC system, most commonly at the column inlet frit.

  • Solution:

    • Filter Your Sample: Always filter your sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[9]

    • Identify the Blockage: Systematically disconnect components of the HPLC system to identify the source of the high pressure.

    • Back-flush the Column: If the column is blocked, you can try back-flushing it at a low flow rate with a strong solvent.

Crystallization Purification

Issue 1: The compound does not crystallize.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.

  • Solution:

    • Change the Solvent: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic esters, solvents like ethanol, methanol, ethyl acetate, or mixtures with hexanes can be effective.[10][11]

    • Use an Anti-Solvent: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation.

    • Increase Concentration: Try to concentrate the solution by slowly evaporating the solvent.

Issue 2: The purified material is not significantly purer than the starting material.

  • Possible Cause: The isomers have very similar solubilities and co-crystallize.

  • Solution:

    • Slow Cooling: Allow the solution to cool very slowly. Slow cooling promotes the formation of purer crystals.

    • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve the desired purity.

    • Try a Different Solvent System: The relative solubility of the isomers can vary significantly between different solvents. Experiment with a range of solvents to find one that provides better discrimination between the desired product and the impurities.

Quantitative Data Summary

The following table provides representative data for the purification of this compound containing isomeric impurities. Note: This is example data for illustrative purposes.

Purification MethodStarting Purity (by HPLC)Purity after 1st PassPurity after 2nd PassOverall Yield
Preparative HPLC 90% (target) 8% (para-isomer) 2% (ortho-isomer)98.5%>99.8%~75%
Crystallization 90% (target) 8% (para-isomer) 2% (ortho-isomer)96.0%99.0%~85%

Experimental Protocols

Protocol 1: Preparative HPLC Purification
  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of 10-20 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 60% B to 80% B over 20 minutes

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 1-5 mL

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of the desired product.

    • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum.

Protocol 2: Crystallization Purification
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Crystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • Once fully dissolved, cover the flask and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals in a vacuum oven.

  • Purity Analysis:

    • Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the efficiency of the purification.

Visualizations

experimental_workflow cluster_prep_hplc Preparative HPLC Workflow prep_start Crude Product dissolve Dissolve & Filter prep_start->dissolve hplc Preparative HPLC dissolve->hplc collect Fraction Collection hplc->collect analyze Purity Analysis collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate dry_hplc Drying evaporate->dry_hplc pure_hplc Pure Product dry_hplc->pure_hplc

Caption: Workflow for preparative HPLC purification.

crystallization_workflow cluster_crystallization Crystallization Workflow cryst_start Crude Product dissolve_hot Dissolve in Hot Solvent cryst_start->dissolve_hot cool Slow Cooling dissolve_hot->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry_cryst Drying wash->dry_cryst pure_cryst Pure Crystals dry_cryst->pure_cryst

References

Optimizing reaction yield for Methyl 2-(3-bromophenyl)-2-methylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 2-(3-bromophenyl)-2-methylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route involves a two-step process. The first step is the electrophilic bromination of 2-methyl-2-phenylpropanoic acid. This reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer often being the major product. The second step is the esterification of the resulting 2-(bromophenyl)-2-methylpropanoic acid mixture with methanol, catalyzed by a strong acid, to yield the desired methyl ester. Subsequent purification is necessary to isolate the 3-bromo isomer.

Q2: What are the key factors influencing the regioselectivity of the bromination step?

A2: The regioselectivity of the bromination of 2-methyl-2-phenylpropanoic acid is influenced by several factors. The directing effect of the alkyl-carboxy group on the benzene ring is weakly ortho, para-directing. However, the steric hindrance from the bulky 2-methylpropanoic acid group can influence the ratio of the isomers. Reaction conditions such as the choice of brominating agent (e.g., Br₂), catalyst (e.g., FeBr₃), solvent, and temperature can also affect the isomeric distribution.

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the efficiency of both the bromination and esterification steps, as well as the purification process. The bromination of 2-methyl-2-phenylpropanoic acid can produce the 4-bromo isomer as the major product, with the 3-bromo isomer being a minor component.[1][2][3] For instance, some reported syntheses of the isomeric 2-(4-bromophenyl)-2-methylpropanoic acid show the formation of the 3-bromo isomer as an impurity in proportions ranging from approximately 1% to 6%.[1][2][3] The subsequent esterification is typically a high-yielding reaction.

Q4: What are the most common side reactions during the synthesis?

A4: During the bromination step, the primary side reactions are the formation of the ortho and para isomers (2-(2-bromophenyl)-2-methylpropanoic acid and 2-(4-bromophenyl)-2-methylpropanoic acid). Over-bromination, leading to di- or tri-brominated products, can also occur under harsh conditions. In the esterification step, the main side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Dehydration of the alcohol or other acid-catalyzed side reactions are also possible at high temperatures.

Q5: What are the recommended purification methods for isolating this compound?

A5: Isolating the desired 3-bromo isomer from the reaction mixture typically requires chromatographic techniques due to the similar physical properties of the isomers. Flash column chromatography on silica gel is a common and effective method. The separation of the isomeric carboxylic acids before esterification can also be attempted, though it can be challenging.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Brominated Product - Incomplete reaction. - Suboptimal reaction temperature. - Inactive brominating agent or catalyst.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; some electrophilic brominations require gentle heating. - Use fresh, high-purity brominating agents and catalysts.
Poor Regioselectivity (low proportion of 3-bromo isomer) - Reaction conditions favoring the formation of the para isomer.- Experiment with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and solvents to alter the steric and electronic environment of the reaction. - A thorough literature search for directing group effects in similar systems may provide insights into optimizing conditions for meta-direction.
Low Yield of Methyl Ester - Incomplete esterification reaction (equilibrium not shifted to products). - Presence of water in the reaction mixture. - Inactive acid catalyst.- Use a large excess of methanol to drive the equilibrium towards the product. - Ensure all reagents and glassware are dry. Use a drying agent or a Dean-Stark apparatus to remove water formed during the reaction. - Use a fresh, potent acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.
Difficult Separation of Isomers - Similar polarity and boiling points of the ortho, meta, and para isomers.- Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for more challenging separations. - Consider derivatization of the carboxylic acids before esterification to potentially improve separability.
Product Decomposition during Purification - High temperatures during distillation. - Prolonged exposure to acidic or basic conditions during workup.- Use vacuum distillation to lower the boiling point of the ester. - Neutralize the reaction mixture promptly after the reaction is complete and avoid prolonged contact with strong acids or bases.

Experimental Protocols

Step 1: Bromination of 2-methyl-2-phenylpropanoic acid (Inferred Protocol)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve 2-methyl-2-phenylpropanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the solution.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). The reaction may require gentle heating to proceed at a reasonable rate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude mixture of brominated carboxylic acids.

Step 2: Esterification of 2-(bromophenyl)-2-methylpropanoic acid (General Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude mixture of brominated carboxylic acids in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization and Extraction: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution). Then, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound isomer.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Reaction Yield check_bromination Check Bromination Step start->check_bromination check_esterification Check Esterification Step start->check_esterification incomplete_bromination Incomplete Bromination? check_bromination->incomplete_bromination Yes poor_regioselectivity Poor Regioselectivity? check_bromination->poor_regioselectivity No incomplete_esterification Incomplete Esterification? check_esterification->incomplete_esterification Yes product_loss Product Loss During Workup/Purification? check_esterification->product_loss No solution1 Increase reaction time/temp Use fresh reagents incomplete_bromination->solution1 solution2 Optimize catalyst/solvent poor_regioselectivity->solution2 solution3 Use excess methanol Remove water incomplete_esterification->solution3 solution4 Careful extraction & neutralization Optimize chromatography product_loss->solution4 end Optimized Yield solution1->end solution2->end solution3->end solution4->end

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

G Potential Side Reactions and Products start 2-methyl-2-phenylpropanoic acid bromination Bromination (Br2, FeBr3) start->bromination ortho_acid 2-(2-bromophenyl)-2- methylpropanoic acid bromination->ortho_acid meta_acid 2-(3-bromophenyl)-2- methylpropanoic acid (Desired Intermediate) bromination->meta_acid para_acid 2-(4-bromophenyl)-2- methylpropanoic acid bromination->para_acid esterification Esterification (MeOH, H+) ortho_acid->esterification meta_acid->esterification para_acid->esterification ortho_ester Methyl 2-(2-bromophenyl)-2- methylpropanoate esterification->ortho_ester meta_ester Methyl 2-(3-bromophenyl)-2- methylpropanoate (Final Product) esterification->meta_ester para_ester Methyl 2-(4-bromophenyl)-2- methylpropanoate esterification->para_ester

Caption: Logical relationship of side products from the synthesis pathway.

References

Common side products in the synthesis of bromophenyl esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of bromophenyl esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing bromophenyl esters?

A1: The most common methods for synthesizing bromophenyl esters include:

  • Fischer-Speier Esterification: This is an acid-catalyzed reaction between a bromobenzoic acid and an alcohol. It is a reversible reaction, and water is produced as a byproduct.

  • Schotten-Baumann Reaction: This method involves the reaction of a bromophenol with an acyl halide or anhydride in the presence of a base.

  • Steglich Esterification: This is a mild esterification method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the reaction between a bromobenzoic acid and an alcohol.

Q2: I am observing an unexpected ketone in my final product after synthesizing a bromophenyl ester from a bromophenol. What could be the cause?

A2: The formation of a hydroxyaryl ketone from a phenolic ester is likely due to a Fries rearrangement .[1][2][3][4] This is a common side reaction, especially when Lewis acids are used as catalysts or at elevated temperatures. The acyl group migrates from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.

Q3: My Steglich esterification of a bromobenzoic acid is producing a significant amount of a white precipitate that is difficult to remove. What is this side product?

A3: In a Steglich esterification using DCC as the coupling agent, the white precipitate is likely dicyclohexylurea (DCU) . This is the byproduct of DCC after it has activated the carboxylic acid. Additionally, a common side product that can complicate purification is the N-acylurea , which forms from the rearrangement of the O-acylisourea intermediate.[5]

Q4: Can the bromine substituent on the phenyl ring cause any specific side reactions?

A4: Yes, under certain conditions, the bromine atom can be involved in side reactions. For instance, in the Fries rearrangement of 2-bromophenyl acetate, migration of the bromine atom has been observed, leading to a complex mixture of products.[1] While nucleophilic aromatic substitution (SNAr) of the bromide is generally not favored under standard esterification conditions, it can occur with highly activated substrates or under specific catalytic conditions.

Troubleshooting Guides

Problem 1: Low Yield of Bromophenyl Ester in Fischer Esterification
Possible Cause Troubleshooting Steps
Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either use a large excess of one of the reactants (usually the alcohol) or remove the water byproduct as it forms using a Dean-Stark apparatus or molecular sieves.
Incomplete Reaction Ensure the reaction has been running for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of Product During workup, ensure that the ester is not exposed to acidic or basic aqueous conditions for prolonged periods, as this can lead to hydrolysis back to the carboxylic acid and alcohol.
Steric Hindrance If either the bromobenzoic acid or the alcohol is sterically hindered, the reaction rate will be slower. Consider increasing the reaction time, temperature, or using a more potent acid catalyst.
Problem 2: Formation of Multiple Products in the Acylation of Bromophenols
Possible Cause Troubleshooting Steps
C-Acylation vs. O-Acylation The acylation of phenols can occur at the oxygen (O-acylation, desired ester product) or on the aromatic ring (C-acylation, Friedel-Crafts type reaction). O-acylation is kinetically favored, while C-acylation is thermodynamically favored. To favor O-acylation, use milder conditions (e.g., lower temperature, no strong Lewis acid catalyst). Base-catalyzed reactions (like the Schotten-Baumann) generally favor O-acylation.
Fries Rearrangement If the desired O-acylated product is formed and then subjected to heat or Lewis acids, it can rearrange to the C-acylated product (hydroxyaryl ketone).[1][2][3][4] Purify the ester promptly after the reaction and avoid high temperatures during purification if a Lewis acid was used.
Diacylation If an excess of the acylating agent is used, it is possible to get diacylation, especially if the bromophenol has multiple hydroxyl groups. Use a stoichiometric amount of the acylating agent.
Over-bromination If the reaction conditions are harsh and a source of bromine is present, further bromination of the aromatic ring can occur. This is less common during esterification but can happen if, for example, HBr is generated and an oxidizing agent is present.
Problem 3: Purification challenges in Steglich Esterification of Bromobenzoic Acids
Possible Cause Troubleshooting Steps
Insoluble Dicyclohexylurea (DCU) DCU is notoriously difficult to remove completely. After filtration of the bulk of the DCU, some may remain dissolved. To remove residual DCU, you can perform multiple filtrations, crystallization of the desired ester, or column chromatography.
Formation of N-acylurea This byproduct is formed by an intramolecular rearrangement and can be difficult to separate from the desired ester. Using a catalytic amount of DMAP can suppress the formation of N-acylurea.[6] If it still forms, careful column chromatography is usually required for separation.
Unreacted Starting Material If the reaction has not gone to completion, you will have unreacted bromobenzoic acid and alcohol. The unreacted acid can often be removed by a mild aqueous base wash during workup. The unreacted alcohol can be removed by washing with water or by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and side product formation in the synthesis of bromophenyl esters. Please note that yields are highly dependent on specific substrates and reaction conditions.

Reaction Type Substrate Example Desired Product Typical Yield Common Side Products Side Product Yield Reference
Bromination Anisole4-Bromoanisole75-90%2-Bromoanisole, 2,4-Dibromoanisole<0.5% (2-bromo), 5-25% (2,4-dibromo)[7]
Fries Rearrangement 2-Bromophenyl acetate2-Hydroxyacetophenone and 4-hydroxyacetophenone derivativesVariableComplex mixture from Br and acyl migrationNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This protocol describes the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate to form a bromophenyl ester derivative.

Procedure:

  • A three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, and 1,4-dioxane.

  • Water and triethylamine are added, and the mixture is heated.

  • Ethyl (E)-but-2-enoate is added dropwise.

  • The reaction is stirred at a constant temperature for several hours and monitored by TLC.

  • After completion, the mixture is cooled, concentrated, and the crude product is diluted with an organic solvent (e.g., diethyl ether) and washed with water.

  • The organic layer is dried and concentrated.

  • The crude product is purified by filtration through a plug of silica gel.

Potential Impurities: Unreacted (4-bromophenyl)boronic acid.

Protocol 2: Synthesis of 4-bromophenyl benzoate

This is a general procedure based on the Schotten-Baumann reaction.

Procedure:

  • Dissolve 4-bromophenol in an aqueous solution of sodium hydroxide in a flask and cool in an ice bath.

  • In a separate beaker, dissolve benzoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane).

  • Add the benzoyl chloride solution dropwise to the cooled 4-bromophenol solution with vigorous stirring.

  • Continue stirring for 15-20 minutes after the addition is complete.

  • Separate the organic layer, wash it with dilute acid, then with water, and finally with a dilute sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Side Products: Unreacted 4-bromophenol, benzoic acid (from hydrolysis of benzoyl chloride).

Visualizations

Reaction_Pathways cluster_esterification Esterification of Bromophenols Bromophenol Bromophenol Desired Bromophenyl Ester (O-acylation) Desired Bromophenyl Ester (O-acylation) Bromophenol->Desired Bromophenyl Ester (O-acylation) O-acylation (Kinetic) Hydroxyaryl Ketone (C-acylation) Hydroxyaryl Ketone (C-acylation) Bromophenol->Hydroxyaryl Ketone (C-acylation) C-acylation (Thermodynamic) Acyl Halide / Anhydride Acyl Halide / Anhydride Fries Rearrangement Product Fries Rearrangement Product Desired Bromophenyl Ester (O-acylation)->Fries Rearrangement Product Fries Rearrangement (Heat, Lewis Acid)

Caption: Competing pathways in the acylation of bromophenols.

Troubleshooting_Steglich Start Start Impure Product Impure Product Start->Impure Product White Precipitate White Precipitate Impure Product->White Precipitate Yes Additional Peaks in NMR/LCMS Additional Peaks in NMR/LCMS Impure Product->Additional Peaks in NMR/LCMS No Insoluble_DCU Insoluble Dicyclohexylurea (DCU) White Precipitate->Insoluble_DCU N_Acylurea N-Acylurea Side Product Additional Peaks in NMR/LCMS->N_Acylurea Neutral impurity Unreacted_Acid Unreacted Bromobenzoic Acid Additional Peaks in NMR/LCMS->Unreacted_Acid Acidic impurity Filter_Crystallize Filter and/or Recrystallize Insoluble_DCU->Filter_Crystallize Column_Chromatography Column Chromatography N_Acylurea->Column_Chromatography Removal Add_DMAP Use catalytic DMAP N_Acylurea->Add_DMAP Prevention Base_Wash Aqueous Base Wash Unreacted_Acid->Base_Wash

Caption: Troubleshooting flowchart for Steglich esterification.

References

How to avoid over-bromination in phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-bromination during the synthesis of phenylpropanoate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is over-bromination in the context of phenylpropanoate synthesis?

A1: Over-bromination refers to the introduction of more than one bromine atom onto the phenyl ring of the phenylpropanoate molecule during an electrophilic aromatic substitution reaction. The phenylpropanoate structure contains an activating alkyl side chain, which makes the aromatic ring susceptible to multiple substitutions, leading to the formation of di- or even tri-brominated byproducts.[1]

Q2: Which positions on the phenyl ring are most susceptible to bromination?

A2: The propanoate side chain is an ortho, para-directing group. This means that electrophilic substitution, such as bromination, will preferentially occur at the positions ortho (C2 and C6) and para (C4) to the side chain. Due to steric hindrance from the side chain, the para-substituted product is often the major isomer.[2]

Q3: What are the common brominating agents used for this reaction?

A3: Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like FeBr₃, and N-bromosuccinimide (NBS).[3] For activated rings, milder reagents are often preferred to control the reaction's selectivity.

Q4: How can I monitor the progress of the reaction to avoid over-bromination?

A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[4][5] These methods allow for the separation and identification of the starting material, the desired monobrominated product, and any polybrominated byproducts.

Q5: What analytical techniques are suitable for characterizing the final product mixture?

A5: A combination of analytical techniques is recommended for full characterization. GC-MS can be used to identify the different brominated species by their mass-to-charge ratio and fragmentation patterns.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the exact substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of the aromatic protons.[7][8] HPLC is effective for quantifying the relative amounts of each isomer in the product mixture.[5][9]

Troubleshooting Guide

Issue 1: Formation of significant amounts of di-brominated product.

  • Possible Cause: The reaction conditions are too harsh, or the brominating agent is too reactive for the activated phenylpropanoate ring. The stoichiometry of the brominating agent may be too high.

  • Suggested Solution:

    • Reduce Reagent Reactivity: Switch from molecular bromine (Br₂) with a strong Lewis acid to a milder brominating agent like N-bromosuccinimide (NBS).[10]

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the phenylpropanoate substrate to the brominating agent. An excess of the brominating agent will significantly increase the likelihood of polysubstitution.[11]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[12]

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination.[10] Experiment with less polar solvents.

Issue 2: Poor regioselectivity with a mixture of ortho and para isomers.

  • Possible Cause: The reaction conditions do not sufficiently favor the formation of one isomer over the other. Steric hindrance at the ortho positions may not be pronounced enough under the chosen conditions.

  • Suggested Solution:

    • Catalyst Selection: The choice of catalyst can influence the ortho/para ratio. For some substrates, using zeolites as catalysts has been shown to enhance para-selectivity.[13][14]

    • Temperature Control: The ortho/para ratio can be temperature-dependent. Analyzing the product mixture at different temperatures may reveal an optimal condition for the desired isomer.

    • Bulky Brominating Agents: While less common, employing a bulkier brominating agent might increase steric hindrance at the ortho positions, thereby favoring para substitution.

Issue 3: Low yield of the desired monobrominated product.

  • Possible Cause: Incomplete reaction, side reactions other than over-bromination, or loss of product during workup and purification.

  • Suggested Solution:

    • Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.

    • Inert Atmosphere: If using a sensitive reagent, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

    • Aqueous Workup: Ensure proper quenching of the reaction and thorough extraction of the product. The use of a reducing agent like sodium thiosulfate can help remove any remaining bromine.

    • Purification Method: Column chromatography is often necessary to separate the desired product from unreacted starting material and byproducts. Careful selection of the eluent system is crucial for good separation.

Data Presentation

The following table summarizes typical reaction conditions for the monobromination of activated aromatic compounds, which can be adapted for phenylpropanoate synthesis to control selectivity and minimize over-bromination.

Brominating AgentCatalyst/AdditiveSolventTemperature (°C)Substrate:Agent RatioTypical Outcome
Br₂FeBr₃Dichloromethane251:1.1Potential for over-bromination and a mixture of isomers.
Br₂Acetic AcidAcetic Acid20-251:1Generally gives the monobrominated product, but over-bromination is still a risk.
NBSp-TsOH (10 mol%)Methanol201:1High selectivity for monobromination, particularly at the ortho position for phenolic substrates.[11]
NBSSilica GelDichloromethane251:1Good for regioselective monobromination.[12]
NBSNoneAcetonitrile0 to 251:1Highly para-selective for many activated arenes.[12]

Experimental Protocols

Protocol for Selective para-Bromination of Ethyl Phenylpropanoate using NBS

This protocol is designed to favor the synthesis of ethyl 4-bromophenylpropanoate while minimizing the formation of di-brominated byproducts.

Materials:

  • Ethyl phenylpropanoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl phenylpropanoate (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-bromosuccinimide (1.0 equivalents) to the cooled solution in one portion.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining NBS and bromine.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to separate the desired para-brominated product from any ortho-isomer and di-brominated byproducts.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Mandatory Visualization

Troubleshooting_Overbromination start Start Phenylpropanoate Bromination observe_overbromination Observe Over-bromination (e.g., by GC-MS, TLC) start->observe_overbromination check_reagent Check Brominating Agent and Stoichiometry observe_overbromination->check_reagent Yes harsh_reagent Using Br2/Lewis Acid or >1 eq. of brominating agent? check_reagent->harsh_reagent switch_to_NBS Action: Switch to NBS (1.0 equivalent) harsh_reagent->switch_to_NBS Yes check_temp Check Reaction Temperature harsh_reagent->check_temp No switch_to_NBS->check_temp high_temp Running at elevated temperature? check_temp->high_temp lower_temp Action: Lower temperature (e.g., 0 °C) high_temp->lower_temp Yes check_solvent Consider Solvent Effects high_temp->check_solvent No lower_temp->check_solvent optimize_solvent Action: Test less polar solvents check_solvent->optimize_solvent analyze_product Analyze Product Mixture (NMR, HPLC) optimize_solvent->analyze_product success Successful Monobromination analyze_product->success

Caption: Troubleshooting workflow for over-bromination in phenylpropanoate synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Carboxylic Acid Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the methylation of carboxylic acids, a critical transformation in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in carboxylic acid methylation reactions?

Low yields in methylation reactions can stem from several factors, often related to the specific method employed. Common culprits include:

  • Equilibrium Limitations: Reactions like the Fischer esterification are reversible, and the presence of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester.[1]

  • Incomplete Reactions: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or an inadequate amount or activity of the catalyst.[2]

  • Side Reactions: Depending on the substrate and reaction conditions, various side reactions can consume starting materials or the desired product. These can include polymerization, especially with unsaturated acids, or reactions with other functional groups in the molecule.[1][3]

  • Poor Quality Reagents or Solvents: The presence of water in reactants or solvents can be particularly detrimental, especially in acid-catalyzed reactions.[2]

  • Substrate-Specific Issues: Steric hindrance around the carboxylic acid group can slow down the reaction rate. Additionally, the electronic properties of the substrate can influence its reactivity.

  • Product Isolation Difficulties: Challenges during the workup and purification process, such as emulsion formation or incomplete removal of unreacted starting materials, can lead to apparent low yields.[2]

Q2: Which methylation method is most suitable for my acid-sensitive substrate?

For substrates that are sensitive to acidic conditions, traditional Fischer esterification is not ideal.[4][5] In such cases, alternative methods that proceed under milder, neutral, or basic conditions are recommended:

  • Diazomethane (CH₂N₂) and Trimethylsilyldiazomethane (TMS-diazomethane): These reagents react rapidly and selectively with carboxylic acids to form methyl esters under mild conditions.[5][6][7] TMS-diazomethane is generally considered a safer alternative to the highly toxic and explosive diazomethane.[8]

  • Steglich Esterification: This method utilizes a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). It is an excellent choice for acid-sensitive compounds.[5][9]

  • Alkylation with Methyl Iodide (MeI): Deprotonating the carboxylic acid with a suitable base to form the carboxylate salt, followed by reaction with methyl iodide, is another effective method.[5][10] The choice of base and solvent is crucial for success.[10]

Troubleshooting Guides by Reaction Type

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Issue: Low yield of the methyl ester.

Possible CauseSuggested Solution
Equilibrium Limitation Use a large excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the product.[1][11] Alternatively, actively remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2][11]
Insufficient Catalyst Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[1][2]
Low Reaction Temperature Heat the reaction mixture to a gentle reflux to ensure an adequate reaction rate.[1][2]
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[2]
Presence of Water Use anhydrous methanol and ensure all glassware is thoroughly dried.[2]

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Carboxylic Acid and excess Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete extract Extract with Organic Solvent cool->extract wash Wash with NaHCO₃ (to remove acid) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (e.g., Recrystallization) concentrate->purify

Caption: A typical experimental workflow for Fischer esterification.

Methylation with Diazomethane or TMS-Diazomethane

These reagents are highly effective but require careful handling due to their toxicity and potential instability.

Issue: Incomplete reaction or formation of byproducts.

Possible CauseSuggested Solution
Incomplete Reaction Although these reactions are typically fast, ensure sufficient reagent is added until the yellow color of the diazomethane persists, indicating the consumption of the carboxylic acid.[12] For TMS-diazomethane, which reacts slower than diazomethane, allow for adequate reaction time.[3]
Formation of Artifacts Byproducts can arise from the reaction of the diazomethane reagent with other functional groups or even the solvent.[3] Identifying these artifacts can help in optimizing the reaction conditions to avoid their formation.
Reagent Decomposition Diazomethane is thermally labile.[12] Prepare it in situ and use it immediately. TMS-diazomethane is more stable but should still be handled with care.[3]

Troubleshooting Logic for Diazomethane/TMS-Diazomethane Methylation

Diazomethane_Troubleshooting start Low Yield with Diazomethane/ TMS-Diazomethane check_reagent Is the diazomethane reagent freshly prepared/of good quality? start->check_reagent check_equivalents Was a sufficient excess of the reagent used? check_reagent->check_equivalents Yes solution_reagent Prepare fresh diazomethane or use a new batch of TMS-diazomethane. check_reagent->solution_reagent No check_side_products Are there significant byproducts observed (TLC/GC-MS)? check_equivalents->check_side_products Yes solution_equivalents Add more reagent until the yellow color persists. check_equivalents->solution_equivalents No check_temp Was the reaction performed at the appropriate temperature? check_side_products->check_temp No solution_side_products Optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions. check_side_products->solution_side_products Yes check_temp->start Re-evaluate solution_temp Ensure proper temperature control, especially for diazomethane. check_temp->solution_temp No

Caption: A decision tree for troubleshooting low yields in diazomethane-based methylations.

Mitsunobu Reaction for Esterification

The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry.

Issue: Low yield or formation of undesired byproducts.

Possible CauseSuggested Solution
Acidity of Carboxylic Acid The pKa of the carboxylic acid is crucial. Weaker acids may react slower than stronger acids.[13] If the nucleophile is not acidic enough (pKa > 13), side reactions can occur.[14]
Order of Reagent Addition The order of addition can be important. Typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate (e.g., DEAD or DIAD).[14] If this fails, pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine first may improve results.[14]
Byproduct Removal The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can complicate purification.[15] Using polymer-supported triphenylphosphine can simplify their removal.[15]
Steric Hindrance Sterically hindered alcohols or carboxylic acids may react poorly.

Experimental Protocols

General Protocol for Methylation with TMS-Diazomethane

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood.[16]

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in a mixture of a suitable solvent like diethyl ether or benzene and methanol (e.g., 7:2 ratio, ~9 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 mmol) dropwise over 5-10 minutes. Evolution of nitrogen gas should be observed.[16]

  • Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Completion: If the reaction is not complete after a few hours, an additional portion of TMS-diazomethane may be added.[16]

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature and concentrate it in vacuo to obtain the crude methyl ester. Further purification can be done by chromatography if necessary.

General Protocol for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the carboxylic acid (1.0 equiv).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 equiv), which also acts as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).[1]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material.[1]

  • Workup: Cool the reaction mixture to room temperature. If a large excess of methanol was used, remove most of it using a rotary evaporator. Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester. Recrystallization or column chromatography can be used for further purification.[2]

Data Presentation

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield

This table illustrates how using an excess of the alcohol can significantly improve the yield in a Fischer esterification, as dictated by Le Châtelier's principle.

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Equilibrium Yield (%)
Acetic AcidEthanol1:165[11]
Acetic AcidEthanol1:1097[2][11]
Acetic AcidEthanol1:10099[11]

Note: Yields are for specific model reactions and serve as a general guideline.

References

Technical Support Center: Synthesis of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of Methyl 2-(3-bromophenyl)-2-methylpropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthesis routes for this compound?

A1: The two primary synthetic strategies for this compound are:

  • Route A: Fischer-Speier Esterification: This method involves the direct esterification of 2-(3-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4]

  • Route B: Bromination followed by Esterification: This approach starts with 2-methyl-2-phenylpropanoic acid, which undergoes electrophilic bromination to yield a mixture of brominated isomers, including the desired 3-bromo derivative. This mixture is then esterified to produce the corresponding methyl esters.[5][6]

Q2: My final product is a mixture of isomers. How can I identify the major byproducts?

A2: The most common byproduct is the isomeric Methyl 2-(4-bromophenyl)-2-methylpropanoate. Depending on the synthesis route, you may also encounter unreacted starting materials or other side-products.

Troubleshooting Isomeric Impurities:

The formation of the 4-bromo isomer is a known challenge, particularly when synthesizing the 3-bromo isomer via bromination of 2-methyl-2-phenylpropanoic acid.[5][6] The directing effects of the alkyl group on the benzene ring lead to a mixture of ortho, meta, and para substituted products.

Q3: I have a low yield after my Fischer Esterification. What are the possible causes and solutions?

A3: Low yields in Fischer Esterification are often due to the reversible nature of the reaction.[1][2][3]

Troubleshooting Low Yields in Esterification:

Potential CauseRecommended Solution
Equilibrium not shifted towards products Use a large excess of methanol (can be used as the solvent) to drive the equilibrium forward.[1][7]
Water byproduct inhibiting the reaction Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][4]
Insufficient catalyst Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, TsOH) is used.
Incomplete reaction Increase the reaction time or temperature (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: What are the potential byproducts from the bromination step in Route B?

A4: Besides the desired 3-bromo isomer, the bromination of 2-methyl-2-phenylpropanoic acid can lead to several byproducts.

Potential Bromination Byproducts:

ByproductFormation Mechanism
2-(4-bromophenyl)-2-methylpropanoic acid Electrophilic aromatic substitution at the para position. This is often the major isomer formed.[5][6]
2-(2-bromophenyl)-2-methylpropanoic acid Electrophilic aromatic substitution at the ortho position.
Dibrominated products Over-bromination of the aromatic ring if excess bromine is used.
Unreacted 2-methyl-2-phenylpropanoic acid Incomplete bromination.[5][6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-(3-bromophenyl)-2-methylpropanoic acid

  • To a round-bottom flask, add 2-(3-bromophenyl)-2-methylpropanoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20 eq, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)

A Gas Chromatography (GC) method can be employed to determine the ratio of 3-bromo and 4-bromo isomers.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen.

The two isomers should have slightly different retention times, allowing for their quantification.

Visualizations

Synthesis_Byproducts cluster_route_b Route B: Bromination cluster_route_a Route A: Esterification SM1 2-methyl-2-phenylpropanoic acid INT1 2-(3-bromophenyl)-2- methylpropanoic acid SM1->INT1 Bromination BYP1 Methyl 2-(4-bromophenyl)- 2-methylpropanoate (Isomeric Impurity) SM1->BYP1 Bromination SM2 Methanol PROD Methyl 2-(3-bromophenyl)- 2-methylpropanoate SM2->PROD INT1->PROD Esterification BYP2 Unreacted Starting Material INT1->BYP2 BYP3 Water BYP1->PROD Co-purification Issue

Caption: Synthesis pathways and potential byproducts.

Troubleshooting_Workflow START Experiment Start: Synthesize Methyl 2-(3-bromophenyl) -2-methylpropanoate ANALYSIS Analyze Crude Product (GC, NMR, TLC) START->ANALYSIS CHECK_PURITY Is Product Pure? ANALYSIS->CHECK_PURITY LOW_YIELD Is Yield Low? CHECK_PURITY->LOW_YIELD Yes ISOMERS Isomeric Impurities Detected (e.g., 4-bromo isomer) CHECK_PURITY->ISOMERS No SM_PRESENT Unreacted Starting Material Present LOW_YIELD->SM_PRESENT No SUCCESS Pure Product Obtained LOW_YIELD->SUCCESS Yes OPTIMIZE_BROM Optimize Bromination: - Control Stoichiometry - Adjust Reaction Time/Temp ISOMERS->OPTIMIZE_BROM OPTIMIZE_EST Optimize Esterification: - Increase Alcohol Excess - Remove Water (Dean-Stark) - Increase Reaction Time SM_PRESENT->OPTIMIZE_EST Yes PURIFY Purification Required: - Fractional Distillation - Column Chromatography OPTIMIZE_BROM->PURIFY OPTIMIZE_EST->PURIFY PURIFY->SUCCESS

Caption: Troubleshooting workflow for synthesis.

References

Stability issues and proper storage conditions for Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage conditions for Methyl 2-(3-bromophenyl)-2-methylpropanoate, catering to researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry and cool place. While some suppliers suggest room temperature storage, for extended periods, refrigeration at 2-8°C is advisable to minimize potential degradation.[1] The product should be protected from moisture.

Q2: What immediate signs of degradation should I look for in my sample of this compound?

Visual inspection of the compound, which is typically a solid, can be an initial indicator of degradation. Any change in color, appearance of impurities, or clumping (suggesting moisture absorption) may indicate degradation. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities or degradation products.

Q3: What are the primary known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation of the compound. Care should be taken to avoid these materials in experimental setups and storage.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide provides a structured approach to troubleshoot stability issues you might encounter during your experiments with this compound.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of your starting material. Follow these steps to investigate:

Step 1: Verify the Purity of Your Starting Material

  • Action: Analyze your current stock of this compound using a suitable analytical method (e.g., HPLC, GC-MS, or NMR).

  • Expected Outcome: A clean chromatogram or spectrum matching the reference for a pure sample.

  • Troubleshooting: If impurities are detected, your stock may have degraded. Proceed to Step 2.

Step 2: Review Storage and Handling Procedures

  • Action: Compare your storage and handling procedures against the recommended guidelines.

    • Was the container always tightly sealed?

    • Was it stored in a cool, dry place?

    • Was it protected from light?

    • Was it exposed to any incompatible substances?

  • Troubleshooting: If any deviations are identified, this could be the source of degradation. Discard the degraded stock and obtain a fresh batch. Implement correct storage and handling procedures moving forward.

Step 3: Assess Experimental Conditions

  • Action: Review the reaction or experimental conditions.

    • Are there any strong acids, bases, or oxidizing agents present that are not essential for the reaction?

    • Is the temperature of the experiment excessively high?

    • Is the solvent protic and could it facilitate hydrolysis?

  • Troubleshooting: If potential incompatibilities or harsh conditions are identified, consider modifying the experimental protocol. This could involve using a milder base or acid, running the reaction at a lower temperature, or using an aprotic solvent.

Problem: Visible changes in the physical appearance of the compound.

Step 1: Document the Changes

  • Action: Note the changes in color, texture, or any other physical properties.

Step 2: Analytical Confirmation

  • Action: Perform an analytical test (TLC, HPLC) to confirm the presence of impurities.

  • Troubleshooting: If degradation is confirmed, the batch is likely compromised. It is recommended to use a fresh, pure sample for your experiments to ensure reliable results.

Data Presentation

Table 1: Summary of Storage and Handling Recommendations

ParameterRecommendationRationale
Temperature Short-term: Room Temperature. Long-term: 2-8°C.To minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.To prevent oxidation.
Container Tightly sealed, amber glass vial.To protect from moisture and light.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.To prevent chemical decomposition.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available in the cited literature, a general approach for a forced degradation study can be outlined based on industry practices.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to the initial concentration. Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visible Degradation check_purity Step 1: Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity pure Compound is Pure check_purity->pure No Impurities impure Impurities Detected check_purity->impure Impurities Found review_storage Step 2: Review Storage and Handling Procedures storage_ok Storage is Correct review_storage->storage_ok No Issues storage_bad Improper Storage Identified review_storage->storage_bad Issues Found assess_conditions Step 3: Assess Experimental Conditions conditions_ok Conditions are Appropriate assess_conditions->conditions_ok No Issues conditions_bad Harsh Conditions Identified assess_conditions->conditions_bad Issues Found pure->assess_conditions impure->review_storage storage_ok->assess_conditions discard Discard Degraded Stock. Obtain Fresh Batch. storage_bad->discard proceed Proceed with Experiment conditions_ok->proceed modify_protocol Modify Experimental Protocol conditions_bad->modify_protocol end Problem Resolved discard->end modify_protocol->proceed proceed->end

Caption: Troubleshooting workflow for stability issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of related propanoic acids via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of propanoic acid derivatives.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.[1][2][3][4]

  • Solution 1: Increase the Solvent Volume. The solution may be too concentrated, causing the solute to come out of solution above its melting point. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[4][5]

  • Solution 2: Slow Down the Cooling Rate. Rapid cooling can favor the formation of an oil. Allow the solution to cool gradually to room temperature before placing it in a cold bath. Insulating the flask can aid in slow cooling.[4][5]

  • Solution 3: Change the Solvent System. The chosen solvent may not be appropriate. Experiment with a different solvent or a mixed solvent system. For mixed solvents, ensure they are miscible.[5][6]

Q: I'm not getting any crystals to form, even after cooling. What's wrong?

A: The lack of crystal formation is usually due to either the solution being too dilute (not supersaturated) or an issue with nucleation.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: Add a small, pure crystal of the compound (a "seed crystal") to the solution to initiate crystallization.[1]

  • Solution 2: Increase the Concentration. If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the propanoic acid derivative and then try cooling again.[1]

  • Solution 3: Ensure Sufficient Cooling. Make sure the solution has been cooled to a low enough temperature for a sufficient amount of time to induce crystallization. An ice bath is often recommended to maximize the yield.[5]

Q: My final product has a low yield. How can I improve it?

A: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during transfer.

  • Solution 1: Optimize Solvent Volume. Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]

  • Solution 2: Maximize Crystallization Time and Lower Temperature. Allow sufficient time for crystallization to occur and cool the solution in an ice bath to minimize the solubility of your product in the solvent.[7]

  • Solution 3: Minimize Transfers. Each transfer of the solution or crystals can result in some loss of material. Plan your experiment to minimize the number of transfers.

  • Solution 4: Recover a Second Crop. The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[7]

Q: The purity of my recrystallized product is still low. What can I do?

A: Low purity after recrystallization can be due to the co-crystallization of impurities or inadequate removal of the impure mother liquor.

  • Solution 1: Wash the Crystals Properly. After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Using cold solvent is crucial to avoid dissolving your purified product.[7][8]

  • Solution 2: Perform a Second Recrystallization. A second recrystallization can often significantly improve the purity of the final product.[8]

  • Solution 3: Re-evaluate Your Solvent Choice. The solvent system may not be optimal for separating your compound from the specific impurities present. A different solvent may have a better solubility profile for your compound versus the impurities.[8]

  • Solution 4: Consider a Preliminary Purification Step. If the crude material is highly impure, a preliminary purification step, such as column chromatography or an acid-base extraction, may be necessary before recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for propanoic acid derivatives?

A1: An ideal solvent for recrystallizing propanoic acid derivatives should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal after filtration.[9]

  • Be non-toxic, non-flammable, and inexpensive.

Commonly used solvents for carboxylic acids include water, ethanol, methanol, acetone, ethyl acetate, and petroleum ether, or mixtures of these.[6][10]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A2: A single-solvent system is generally preferred for its simplicity. However, if a single solvent that meets all the ideal criteria cannot be found, a mixed-solvent system is a good alternative. In a mixed-solvent system, one solvent dissolves the compound very well (the "good" solvent), while the other dissolves it poorly (the "bad" solvent). The two solvents must be miscible. The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "bad" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What is the importance of slow cooling during recrystallization?

A3: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an oil.[4] Large crystals are easier to filter and wash, and their ordered lattice structure tends to exclude impurities more effectively.

Data Presentation

Table 1: Solubility of Selected Propanoic Acid Derivatives in Common Organic Solvents

Compound NameChemical StructureEthanolMethanolAcetoneDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Ibuprofen C₁₃H₁₈O₂~60 mg/mL[11]Very Soluble[12]Very Soluble[12]~50 mg/mL[11]~45 mg/mL[11]
Naproxen C₁₄H₁₄O₃~55 mg/mL[13]--~24 mg/mL[13]~25 mg/mL[13]
Ketoprofen C₁₆H₁₄O₃~20 mg/mL[14]Very Soluble[10]Soluble[10]~30 mg/mL[14]~30 mg/mL[14]
Fenoprofen C₁₅H₁₄O₃Soluble[15]--~33 mg/mL[16]~33 mg/mL[16]
Flurbiprofen C₁₅H₁₃FO₂~25 mg/mL[17]Freely Soluble[18]Freely Soluble[18]~10 mg/mL[17]~25 mg/mL[17]
Tiaprofenic Acid C₁₄H₁₂O₃S~20 mg/mL[19]-Freely Soluble[20]~20 mg/mL[12]~15 mg/mL[19]
2-Phenylpropanoic Acid C₉H₁₀O₂Soluble[11]----

Note: Solubility data can vary with temperature and the specific experimental conditions. The values presented are approximate and intended for guidance.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Ibuprofen

  • Dissolution: Place the crude ibuprofen in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue adding the solvent in small portions until all the ibuprofen has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified ibuprofen crystals, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of 2-Phenylpropanoic Acid

  • Dissolution: Dissolve the crude 2-phenylpropanoic acid in a minimal amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "bad" solvent) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified 2-phenylpropanoic acid crystals.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Increase Solvent Volume & Re-cool Slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->solution2 Yes impure_product Product Impure? low_yield->impure_product No solution3 Optimize Solvent Volume & Ensure Complete Cooling low_yield->solution3 Yes end_process Pure Crystals Obtained impure_product->end_process No solution4 Wash Crystals with Ice-Cold Solvent & Consider Re-recrystallization impure_product->solution4 Yes solution1->no_crystals solution2->low_yield solution3->impure_product solution4->end_process Recrystallization_Workflow start Crude Propanoic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end_product Pure Propanoic Acid dry->end_product

References

Technical Support Center: Navigating the Separation of Meta and Para Bromophenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals facing the intricate challenge of separating meta and para isomers of bromophenyl compounds. Due to their nearly identical physical and chemical properties, resolving these isomers requires optimized and robust methodologies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of meta and para bromophenyl isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between meta and para isomers. They share the same molecular weight and chemical formula, leading to very similar properties such as boiling point, polarity, and solubility. This similarity results in close or co-eluting peaks in chromatographic methods and comparable behavior in other separation techniques, demanding highly selective methods for effective resolution.

Q2: Which analytical technique is generally most effective for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. The choice between them depends on the volatility and thermal stability of the specific bromophenyl compound.

  • HPLC , particularly reversed-phase with a C18 or phenyl-based column, is highly versatile for a wide range of bromophenyl compounds.

  • GC is excellent for volatile and thermally stable compounds, such as bromotoluenes, often employing a polar capillary column to enhance selectivity.

Q3: Can non-chromatographic methods be used for separation?

A3: Yes, fractional crystallization is a viable, albeit potentially less efficient, method for separating some bromophenyl isomers, especially on a larger scale. This technique exploits small differences in solubility in a specific solvent. Additionally, chemical separation by selective precipitation of one isomer has been reported for some related compounds like bromophenols and could potentially be adapted.

Q4: How can I confirm the identity of the separated meta and para isomers?

A4: Spectroscopic methods are essential for confirming the identity of each isomer.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is particularly powerful. The substitution pattern on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for unambiguous identification of the meta and para isomers.

  • Infrared (IR) spectroscopy can also be used, as the substitution pattern influences the out-of-plane C-H bending vibrations in the fingerprint region.

  • Mass Spectrometry (MS) , especially when coupled with GC (GC-MS), will show the same molecular ion for both isomers but can be used in conjunction with chromatographic retention times for identification.

Troubleshooting Guides

Chromatographic Separation (HPLC & GC)

Issue 1: Poor or No Resolution of Isomer Peaks (Co-elution)

  • Possible Causes:

    • Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers.

    • Suboptimal Mobile Phase/Carrier Gas Flow: The conditions do not sufficiently exploit the minor differences in isomer properties.

    • Incorrect Temperature: Temperature can significantly affect selectivity.

  • Solutions:

    • HPLC:

      • Change Stationary Phase: If using a standard C18 column, switch to a phenyl-hexyl or a pentafluorophenyl (PFP) column to leverage π-π interactions, which can differ between the isomers.[1]

      • Optimize Mobile Phase:

        • Adjust the organic modifier-to-water ratio.

        • Switch between acetonitrile and methanol, as they offer different selectivities.

        • Modify the pH of the mobile phase if your compound has ionizable groups.

    • GC:

      • Select a More Polar Column: A mid- to high-polarity stationary phase (e.g., wax-type or cyano-based) will often provide better selectivity for positional isomers than a non-polar phase.

      • Optimize Temperature Program: Use a slow temperature ramp, especially around the elution temperature of the isomers, to maximize their interaction with the stationary phase.

      • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to enhance column efficiency.

Issue 2: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: Active sites (e.g., free silanols) on the silica-based HPLC column can interact with the analyte.[2]

    • Column Overload: Injecting too much sample.[2]

    • Mismatch between Sample Solvent and Mobile Phase: The sample solvent is significantly stronger than the mobile phase.

  • Solutions:

    • HPLC:

      • Use a Modern, End-capped Column: These have fewer active silanol groups.

      • Modify Mobile Phase: Add a competitor (e.g., a small amount of an amine like triethylamine for basic compounds) or adjust the pH to suppress ionization of silanols or the analyte.[2]

      • Reduce Injection Volume/Concentration: Perform a dilution series to check for overload.[2]

      • Dissolve the sample in the initial mobile phase whenever possible.

Issue 3: Split Peaks

  • Possible Causes:

    • Partially Clogged Column Frit: This can cause the sample to be introduced unevenly onto the column.[3]

    • Column Void or Channeling: A void has formed at the head of the column.

    • Sample Solvent Incompatibility: The sample is not fully soluble in the mobile phase or the injection solvent is too strong.

  • Solutions:

    • Filter all samples and mobile phases to prevent frit blockage.[2]

    • Back-flush the column (if the manufacturer's instructions permit) to dislodge particulates from the inlet frit.

    • If a void is suspected, the column may need to be replaced.

    • Ensure the sample is fully dissolved in a solvent that is weaker than or of equal strength to the mobile phase.

Recrystallization

Issue: Low Yield or No Crystal Formation

  • Possible Causes:

    • Inappropriate Solvent Choice: The compound is too soluble in the cold solvent.

    • Too Much Solvent Used: The solution is not saturated enough upon cooling.

    • Cooling Too Rapidly: This can lead to the formation of an oil or very fine, impure crystals.

  • Solutions:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale.[2] A good solvent will dissolve the compound when hot but not when cold.[2]

    • Use a Minimum of Hot Solvent: Add just enough hot solvent to fully dissolve the compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]

Quantitative Data Presentation

The separation of meta and para bromophenyl isomers is highly dependent on the specific compound and the chosen method. The following table provides a summary of representative data for the separation of bromotoluene isomers, which serve as a good model for other bromophenyl compounds.

Separation MethodCompoundStationary/Mobile Phase or SolventKey ParametersRetention Time (min)Resolution (Rs)Purity/Yield
HPLC p-BromotolueneNewcrom R1 column; Acetonitrile/Water/Phosphoric Acid-~5-10 (est.)>1.5 (achievable)High Purity
m-BromotolueneNewcrom R1 column; Acetonitrile/Water/Phosphoric Acid-~5-10 (est.)>1.5 (achievable)High Purity
GC-MS p-BromotolueneHP-5MS capillary columnTemp. Program: 50°C (1 min), ramp to 320°C at 10°C/minVaries with methodGoodHigh Purity
m-BromotolueneHP-5MS capillary columnTemp. Program: 50°C (1 min), ramp to 320°C at 10°C/minVaries with methodGoodHigh Purity
Fractional Crystallization p-BromotolueneMelt CrystallizationMulti-stage cooling and partial meltingN/AN/A>99.5% Purity
o-BromotolueneMelt CrystallizationMulti-stage cooling and partial meltingN/AN/ARemoved in mother liquor

Note: Retention times and resolution in chromatography are highly method-dependent. The values presented are illustrative of what can be achieved with proper method development.

Experimental Protocols

Protocol 1: HPLC Separation of Bromotoluene Isomers

Objective: To separate meta-bromotoluene and para-bromotoluene using reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 or Phenyl-hexyl analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for m- and p-bromotoluene

  • Sample mixture of bromotoluene isomers

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Preparation: Prepare individual standard solutions of m- and p-bromotoluene at a concentration of approximately 100 µg/mL in the mobile phase. Prepare a mixed standard solution containing both isomers.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to a similar concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the individual standards to determine their retention times.

    • Inject the mixed standard to confirm resolution.

    • Inject the sample mixture for analysis.

  • Optimization: If resolution is insufficient (<1.5), systematically adjust the mobile phase composition (e.g., increase the water content to 45% or 50%) or switch to a phenyl-hexyl column.

Protocol 2: GC-MS Analysis of Bromotoluene Isomers

Objective: To separate and identify meta- and para-bromotoluene using GC-MS.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • HP-5MS capillary column (or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Reference standards and sample mixture in a volatile solvent (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 50 µg/mL) of the standards and sample in hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 2 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-200

  • Analysis: Inject the standards and sample to obtain chromatograms and mass spectra. Identify the isomers based on their retention times and confirm their identity by comparing their mass spectra to a library or the standards.

Protocol 3: Purification of p-Bromotoluene by Fractional Crystallization

Objective: To enrich p-bromotoluene from a mixture containing the o-isomer (this principle can be adapted for m/p mixtures).

Procedure:

  • Initial Cooling: Cool the liquid mixture of bromotoluene isomers to a temperature where crystals begin to form (e.g., -25 to 35°C, depending on the isomer ratio). This will form crystals enriched in the higher-melting point isomer (p-bromotoluene).

  • Draining: Hold the mixture at this temperature for several hours and then drain the liquid phase (mother liquor), which will be enriched in the other isomer.

  • Partial Melting (Sweating): Increase the temperature of the remaining crystals to partially melt them. This further purifies the crystals by removing trapped impurities.

  • Draining: Drain the liquid from the partial melting step.

  • Repeat: For higher purity, repeat the cooling, draining, and sweating steps. A three-stage process can achieve purities of >99.5% for p-bromotoluene.

Visualized Workflows

Chromatographic_Method_Development cluster_start Initial Assessment cluster_method_selection Method Selection cluster_hplc HPLC Development cluster_gc GC Development cluster_evaluation Evaluation cluster_end Finalization Start Define Separation Goal (Purity, Quantification) Analyte_Info Gather Analyte Info (Volatility, Polarity) Start->Analyte_Info Select_Method Select Technique (HPLC or GC) Analyte_Info->Select_Method HPLC_Col Select Column (C18 or Phenyl) Select_Method->HPLC_Col HPLC GC_Col Select Column (e.g., Polar Capillary) Select_Method->GC_Col GC HPLC_MP Select Mobile Phase (ACN/Water or MeOH/Water) HPLC_Col->HPLC_MP HPLC_Opt Optimize Conditions (Gradient, Flow, Temp.) HPLC_MP->HPLC_Opt Eval Evaluate Resolution (Rs) HPLC_Opt->Eval GC_Temp Develop Temp. Program GC_Col->GC_Temp GC_Opt Optimize Flow Rate GC_Temp->GC_Opt GC_Opt->Eval Decision Rs > 1.5? Eval->Decision Decision->Select_Method No Validate Validate Method Decision->Validate Yes End Final Method Validate->End

Caption: Chromatographic method development workflow.

Troubleshooting_Workflow Problem Poor Separation Check_Resolution Co-elution? Problem->Check_Resolution Check_Tailing Peak Tailing? Check_Resolution->Check_Tailing No Sol_Resolution Change Column/ Optimize Mobile Phase Check_Resolution->Sol_Resolution Yes Check_Splitting Peak Splitting? Check_Tailing->Check_Splitting No Sol_Tailing Reduce Overload/ Adjust pH/ Use End-capped Column Check_Tailing->Sol_Tailing Yes Sol_Splitting Filter Sample/ Check for Voids/ Match Sample Solvent Check_Splitting->Sol_Splitting Yes Success Problem Solved Check_Splitting->Success No (Other Issue) Sol_Resolution->Success Sol_Tailing->Success Sol_Splitting->Success

Caption: Troubleshooting poor chromatographic separation.

References

Improving the selectivity of aromatic bromination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic bromination reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the selectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity (ortho, para, or meta) of my aromatic bromination reaction?

A1: The regioselectivity of aromatic bromination is primarily dictated by the electronic properties of the substituent already present on the aromatic ring.

  • Ortho, Para-Directing Groups: Electron-donating groups (EDGs) activate the aromatic ring and direct incoming electrophiles (Br+) to the ortho and para positions. This is due to the stabilization of the carbocation intermediate through resonance. Examples of ortho, para-directing groups include:

    • Alkyl groups (-R)

    • Alkoxy groups (-OR)

    • Hydroxyl groups (-OH)

    • Amino groups (-NH2, -NHR, -NR2)

    • Halogens (-F, -Cl, -Br, -I) (Note: Halogens are deactivating but ortho, para-directing).

  • Meta-Directing Groups: Electron-withdrawing groups (EWGs) deactivate the aromatic ring and direct incoming electrophiles to the meta position. These groups destabilize the carbocation intermediates at the ortho and para positions more than at the meta position. Examples of meta-directing groups include:

    • Nitro groups (-NO2)

    • Carbonyl groups (e.g., in aldehydes, ketones, esters) (-C=O)

    • Cyano groups (-CN)

    • Sulfonic acid groups (-SO3H)

    • Trihalomethyl groups (-CX3)

Q2: I am getting a mixture of ortho and para products. How can I improve the selectivity for a single isomer?

A2: Achieving high selectivity between ortho and para isomers can be challenging. Here are several strategies to enhance selectivity:

  • Steric Hindrance: Bulky substituents on the aromatic ring or the use of a bulky brominating agent can favor the formation of the less sterically hindered para isomer.[1]

  • Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product, which is often the para isomer.[1][2]

  • Catalyst Choice: Shape-selective catalysts like zeolites can be used to favor the formation of the para isomer by sterically hindering the formation of the ortho isomer within their pores.[3][4][5]

  • Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may improve selectivity.[1][6]

Q3: My reaction is producing polybrominated products. How can I achieve selective monobromination?

A3: Polybromination is common with highly activated aromatic rings. To achieve monobromination, consider the following:

  • Use a Milder Brominating Agent: Instead of the highly reactive molecular bromine (Br2), use a milder source of electrophilic bromine like N-bromosuccinimide (NBS).

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the aromatic substrate to the brominating agent.

  • Deactivate the Ring: For highly activating groups like amines (-NH2), you can temporarily protect the group by acetylation to form an acetanilide. The N-acetyl group is less activating, allowing for controlled monobromination, predominantly at the para position. The protecting group can be removed later by hydrolysis.[7][8][9]

  • Low Temperature: Running the reaction at a lower temperature can help control the reactivity and reduce the likelihood of multiple substitutions.

Q4: My bromination reaction is not proceeding or giving a very low yield. What are the possible causes?

A4: Low yields can result from several factors:

  • Deactivated Ring: If your aromatic ring is substituted with a strong electron-withdrawing group, the reaction will be slower and may require harsher conditions, such as a stronger Lewis acid catalyst and higher temperatures.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeBr3, AlBr3) may be old or have absorbed moisture, reducing its activity. Ensure you are using a fresh or properly stored catalyst.

  • Poor Substrate Purity: Impurities in your starting material can interfere with the reaction.[1]

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. Ensure your reactants are soluble and the solvent is inert under the reaction conditions.

  • Protonation of Activating Groups: In strongly acidic conditions, activating groups like amines can be protonated to form deactivating ammonium ions (-NH3+), which will hinder the reaction.[7]

Troubleshooting Guides

Issue 1: Unexpected Regioselectivity

If your bromination reaction yields an unexpected major regioisomer, follow this troubleshooting workflow.

G cluster_sterics cluster_temp cluster_catalyst cluster_solvent start Unexpected Regioselectivity Observed check_sterics 1. Evaluate Steric Hindrance start->check_sterics s1 Is the directing group or brominating agent bulky? check_sterics->s1 check_temp 2. Analyze Reaction Temperature t1 Was the reaction run at elevated temperature? check_temp->t1 check_catalyst 3. Re-evaluate Catalyst System c1 Is a catalyst being used? check_catalyst->c1 check_solvent 4. Investigate Solvent Effects sv1 What is the solvent polarity? check_solvent->sv1 conclusion Optimized Selectivity s1->check_temp No s2 Use a less bulky brominating agent (e.g., NBS instead of Br2/Lewis Acid). s1->s2 Yes s3 Lower reaction temperature to increase steric selectivity. s2->s3 s3->check_temp t1->check_catalyst No t2 High temperatures can favor thermodynamic products. t1->t2 Yes t3 Perform reaction at a lower temperature (e.g., 0 °C or -78 °C). t2->t3 t3->check_catalyst c1->check_solvent No c2 Screen different Lewis acids (e.g., FeBr3, AlCl3, ZnCl2). c1->c2 Yes c3 Consider shape-selective catalysts like zeolites for para-selectivity. c2->c3 c3->check_solvent sv2 Solvent can stabilize intermediates, affecting isomer distribution. sv1->sv2 sv3 Screen solvents with varying polarities (e.g., CH2Cl2, CCl4, MeCN). sv2->sv3 sv3->conclusion

Caption: Troubleshooting workflow for unexpected regioselectivity.

Issue 2: Polybromination of Activated Aromatic Rings

For highly activated rings (e.g., phenols, anilines), preventing multiple brominations is crucial for achieving the desired product.

G cluster_reagent cluster_activating_group cluster_conditions start Polybromination Observed check_reagent 1. Assess Brominating Agent start->check_reagent r1 Is Br2 being used? check_reagent->r1 check_activating_group 2. Moderate Activating Group a1 Is the activating group -NH2 or -OH? check_activating_group->a1 check_conditions 3. Adjust Reaction Conditions c1 Control Stoichiometry check_conditions->c1 conclusion Selective Monobromination r1->check_activating_group No r2 Switch to a milder agent like N-bromosuccinimide (NBS). r1->r2 Yes r2->check_activating_group a1->check_conditions No a2 Protect the activating group (e.g., acetylation of aniline). a1->a2 Yes a3 Deprotect after bromination. a2->a3 a3->check_conditions c2 Use 1:1 ratio of substrate to brominating agent. c1->c2 c3 Lower Reaction Temperature c2->c3 c4 Perform reaction at 0°C or below. c3->c4 c4->conclusion

Caption: Workflow to achieve selective monobromination.

Data Presentation: Reaction Conditions and Selectivity

The following tables summarize quantitative data for various selective aromatic bromination reactions.

Table 1: Para-Selective Bromination of Toluene

CatalystBrominating AgentSolventTemp. (°C)Time (h)p:o RatioYield (%)Reference
Na-Y ZeoliteBr2CCl4250.598:210 (conversion)
FeBr3Br2Nitromethane25-66.8:32.9-[10]

Table 2: Ortho-Selective Bromination of para-Substituted Phenols

SubstrateBrominating AgentCatalystSolventTimeortho Yield (%)Reference
PhenolNBSp-TsOH (10 mol%)Methanol25 min>86[11]
2-NaphtholNBSp-TsOH (10 mol%)Methanol25 min>86[11]
VanillinNBSp-TsOH (10 mol%)Methanol25 min>86[11]

Table 3: Meta-Selective Bromination of Deactivated Aromatics

SubstrateBrominating AgentCatalystTemp. (°C)ProductYield (%)Reference
NitrobenzeneBr2FeBr3Strong Heatingm-Bromonitrobenzene-[12]
2-PhenylpyridineTBATB[{Ru(p-cymene)Cl2}2]-meta-Brominated product-[13]

Experimental Protocols

Protocol 1: Para-Selective Bromination of Toluene using Zeolite Catalyst

This protocol is adapted from a procedure for the highly selective para-bromination of toluene.

G start Start step1 1. Prepare Reaction Mixture: - Toluene (2.17 M in CCl4, 25 mL) - Na-Y Zeolite (5 g) - Propylene oxide (20 mmol) start->step1 step2 2. Add Bromine: - Add Br2 (20 mmol) to the mixture at 25 °C. step1->step2 step3 3. Reaction: - Stir the mixture for 30 minutes. step2->step3 step4 4. Quench Reaction: - Add aqueous sodium thiosulfate solution. step3->step4 step5 5. Workup: - Add CCl4 (50 mL) - Filter to remove catalyst - Separate and dry organic phase. step4->step5 step6 6. Analysis: - Analyze product by GC for isomer ratio. step5->step6 end End step6->end

Caption: Workflow for para-selective bromination of toluene.

Methodology:

  • Reaction Setup: In a suitable flask, combine 25 mL of a 2.17 M solution of toluene in carbon tetrachloride, 5 g of Na-Y zeolite, and 20 mmol of propylene oxide.

  • Bromine Addition: While maintaining the temperature at 25 °C, add 20 mmol of bromine to the stirred mixture.

  • Reaction: Continue stirring the mixture for 30 minutes.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Workup: Add 50 mL of carbon tetrachloride and filter to remove the zeolite catalyst. Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the resulting solution by gas chromatography to determine the isomer ratio of bromotoluene.

Protocol 2: Selective Monobromination of Aniline via Acetylation

This protocol describes the monobromination of aniline by first protecting the highly activating amino group.[7][8][9]

Methodology:

Part A: Acetylation of Aniline

  • Reaction Setup: In a flask, dissolve aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution.

  • Reaction: Stir the mixture until the reaction is complete (monitor by TLC).

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the product.

Part B: Bromination of Acetanilide

  • Reaction Setup: Dissolve the dried acetanilide in a suitable solvent like glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution while stirring and maintaining a low temperature (e.g., in an ice bath).

  • Reaction: Stir for the appropriate time until the starting material is consumed (monitor by TLC).

  • Workup: Pour the reaction mixture into water to precipitate the bromoacetanilide. Filter and wash the product.

Part C: Hydrolysis of p-Bromoacetanilide

  • Reaction Setup: Reflux the p-bromoacetanilide with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Neutralization: After hydrolysis is complete, neutralize the solution to precipitate the p-bromoaniline.

  • Isolation: Filter, wash, and dry the final product.

This three-step process allows for the selective synthesis of p-bromoaniline, avoiding the formation of the 2,4,6-tribromoaniline that results from the direct bromination of aniline.[7][14]

References

Validation & Comparative

Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a key building block in the synthesis of various pharmaceutical compounds. By presenting detailed experimental protocols and supporting data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The isomeric purity of this compound is of paramount importance, as the presence of ortho- and para-isomers can lead to the formation of unwanted side products, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This guide focuses on the robust and widely used GC-MS technique for purity analysis and compares its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

Analytical TechniquePrinciplePotential Impurities DetectedLimit of Detection (LOD)ThroughputKey AdvantagesLimitations
GC-MS Separation based on volatility and mass-to-charge ratioVolatile organic impurities, residual solvents, isomeric impurities (ortho- and para-isomers)Low ppm to ppbHighHigh specificity and sensitivity, excellent for identifying unknown volatile impuritiesRequires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds
HPLC-UV Separation based on polarityNon-volatile impurities, degradation products, isomeric impuritiesLow ppmHighVersatile for a wide range of compounds, non-destructiveLower resolution for some isomeric separations compared to GC, requires chromophores for UV detection
qNMR Signal intensity is directly proportional to the number of nucleiQuantitative assessment of the main component and impurities with known structures~0.1%Low to MediumAbsolute quantification without the need for a specific reference standard for each impurity, provides structural informationLower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer

Experimental Protocols

GC-MS Purity Analysis

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.[1]

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of aromatic isomers. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Alternative Method: HPLC-UV Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

Alternative Method: Quantitative NMR (qNMR) Analysis

1. Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a known volume of a deuterated solvent (e.g., CDCl3).

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher.

  • Experiment: 1H NMR.

  • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (optional) Dissolution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Integration->Quantification Method_Comparison_Logic Start Purity Assessment Requirement Volatile Are Impurities Volatile? Start->Volatile GCMS GC-MS Volatile->GCMS Yes HPLC HPLC-UV Volatile->HPLC No High_Sensitivity High Sensitivity Needed? High_Sensitivity->HPLC Yes qNMR qNMR High_Sensitivity->qNMR No Absolute_Quant Absolute Quantification Required? Absolute_Quant->HPLC No Absolute_Quant->qNMR Yes HPLC->High_Sensitivity qNMR->Absolute_Quant

References

Comparative Guide to Analytical Methods for the Quantification of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering insights into method selection based on performance characteristics.

Introduction to Analytical Techniques

The accurate quantification of pharmaceutical intermediates like this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. Several chromatographic techniques are available for this purpose, each with distinct advantages and limitations. This guide focuses on a developed HPLC method and compares it with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC, GC, and UPLC-MS for the analysis of small molecules similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC-UV GC-FID UPLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 1 - 10 µg/mL5 - 20 µg/mL< 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 µg/mL20 - 50 µg/mL1 - 10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 3%< 1.5%
Analysis Time 10 - 30 minutes15 - 40 minutes2 - 10 minutes
Sample Preparation Simple DilutionDerivatization may be neededDilution, SPE, or LLE
Selectivity Moderate to HighHighVery High
Sensitivity ModerateModerateVery High

Experimental Protocols

A detailed protocol for a representative HPLC-UV method is provided below. Protocols for GC and UPLC-MS would follow similar principles of sample preparation, calibration, and analysis, but with instrument-specific parameters.

HPLC-UV Method for this compound

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis

  • Inject the calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Comparison and Recommendations

  • HPLC-UV: This method is robust, cost-effective, and suitable for routine quality control analysis where high sensitivity is not a primary requirement. Its simplicity in sample preparation and operation makes it a widely accessible technique.[1]

  • GC-FID: Gas chromatography is a viable alternative, particularly for volatile compounds.[2] However, for a compound like this compound, derivatization might be necessary to improve volatility and peak shape.[3]

  • UPLC-MS/MS: This technique offers the highest sensitivity, selectivity, and speed of analysis.[4][5] It is the preferred method for trace-level quantification and for analyzing complex matrices.[6][7] The initial instrument cost and operational complexity are higher compared to HPLC and GC.

For routine analysis and quality control of bulk material, the described HPLC-UV method provides a good balance of performance, cost, and ease of use. For applications requiring higher sensitivity, such as metabolite studies or analysis in biological matrices, UPLC-MS/MS would be the recommended approach.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for HPLC Quantification.

Method_Comparison center Quantification of Methyl 2-(3-bromophenyl) -2-methylpropanoate hplc HPLC-UV center->hplc gc GC-FID center->gc uplc UPLC-MS/MS center->uplc hplc_attr Good balance of cost and performance Routine QC hplc->hplc_attr gc_attr Suitable for volatile compounds May require derivatization gc->gc_attr uplc_attr High sensitivity and speed Trace level analysis uplc->uplc_attr

References

Confirming the Structure of Methyl 2-(3-bromophenyl)-2-methylpropanoate via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of expected and experimental Nuclear Magnetic Resonance (NMR) data to verify the structure of Methyl 2-(3-bromophenyl)-2-methylpropanoate. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring, a quaternary carbon center, and a methyl ester, can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. This guide outlines the expected NMR spectral features based on established chemical shift principles and compares them with available experimental data.

Predicted vs. Experimental NMR Data

The structural confirmation of this compound relies on the correlation between the predicted chemical shifts and multiplicities of its proton and carbon nuclei with those observed in experimental spectra. The following tables summarize the expected and available experimental NMR data for the target molecule.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityExperimental Chemical Shift (ppm)Multiplicity
Aromatic (H2', H4', H5', H6')7.20 - 7.60MultipletMultiplet centered around 7.35Multiplet
-OCH₃ (Methyl Ester)~ 3.70Singlet~ 3.68Singlet
-C(CH₃)₂ (2 x Methyl)~ 1.60Singlet~ 1.59Singlet

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O (Ester Carbonyl)170 - 185
C1' (Aromatic C-ipso)140 - 150
C3' (Aromatic C-Br)120 - 125
C2', C4', C5', C6' (Aromatic CH)125 - 135
-C (CH₃)₂ (Quaternary Carbon)45 - 55
-OC H₃ (Methyl Ester)50 - 55
-C(C H₃)₂ (2 x Methyl)25 - 35

Note: Experimental ¹³C NMR data for this compound was not publicly available at the time of this guide's creation. The predicted values are based on established chemical shift ranges for similar functional groups.

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine spectra.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16 to 64 scans for good signal-to-noise ratio.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical process for confirming the structure of this compound using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation A Prepare Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process 1H Spectrum (FT, Phasing, Baseline, Referencing) B->D E Process 13C Spectrum (FT, Phasing, Baseline, Referencing) C->E F Analyze 1H Data: - Chemical Shifts - Integration - Multiplicity D->F G Analyze 13C Data: - Chemical Shifts - Number of Signals E->G H Assign Signals to Protons in Proposed Structure F->H I Assign Signals to Carbons in Proposed Structure G->I J Compare Experimental Data with Predicted Values H->J I->J K Structure Confirmed J->K

Figure 1. Workflow for NMR-based structural confirmation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By comparing the predicted chemical shifts and multiplicities with experimental data, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed protocols and logical workflow presented in this guide serve as a valuable resource for scientists engaged in chemical synthesis and drug discovery.

A Comparative Guide to the Synthesis of Brominated Phenylpropanoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the preparation of brominated phenylpropanoates serves as a crucial step in the generation of a wide array of valuable intermediates. This guide provides a detailed comparison of common synthetic routes to these compounds, focusing on the bromination of cinnamic acid and its derivatives. The performance of each method is evaluated based on experimental data, with a focus on reaction yields, conditions, and safety considerations.

Comparison of Synthetic Routes

The synthesis of brominated phenylpropanoates from cinnamic acid can primarily yield two constitutional isomers: 2,3-dibromo-3-phenylpropanoic acid and 3-bromo-3-phenylpropanoic acid. The choice of brominating agent and reaction conditions dictates the outcome of the synthesis.

Synthesis of 2,3-dibromo-3-phenylpropanoic acid

The most direct route to 2,3-dibromo-3-phenylpropanoic acid involves the electrophilic addition of bromine across the double bond of cinnamic acid. Two common reagents for this transformation are elemental bromine (Br₂) and pyridinium tribromide.

ParameterElemental Bromine (Br₂)Pyridinium Tribromide
Product 2,3-dibromo-3-phenylpropanoic acid2,3-dibromo-3-phenylpropanoic acid
Typical Yield 80-93%[1]Comparable to elemental bromine[2]
Reaction Time Approx. 30 minutes for addition[1]Approx. 25 minutes at 70-80°C[2]
Reaction Temperature 45-50°C (reflux in dichloromethane)[2]70-80°C[2]
Solvent Dichloromethane[1][2], Ether[3], Glacial Acetic Acid[4]Glacial Acetic Acid[2]
Key Advantages High yields[1]Solid, non-volatile, safer to handle[2]
Key Disadvantages Highly volatile, corrosive, and toxic liquid[2]Requires heating
Stereochemistry Typically results in anti-addition[2]Proceeds via anti-addition[2]
Synthesis of 3-bromo-3-phenylpropanoic acid

The synthesis of 3-bromo-3-phenylpropanoic acid is achieved through the hydrobromination of cinnamic acid. This reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon, forming a stable benzylic carbocation intermediate[5].

ParameterHydrobromination with HBr
Product 3-bromo-3-phenylpropanoic acid
Typical Yield 80-93%[5][6]
Reaction Time 2 hours[7][8]
Reaction Temperature 100°C[7][8]
Reagents Cinnamic acid, Hydrogen bromide (HBr)
Solvent Glacial Acetic Acid[7][8]
Key Advantages Regioselective formation of the 3-bromo isomer
Key Disadvantages Requires handling of corrosive HBr gas
Mechanism Electrophilic addition (Markovnikov)

An alternative method involves shaking cinnamic acid with an aqueous solution of hydrobromic acid for two days[7]. However, this method is significantly slower.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid using Elemental Bromine

Materials:

  • trans-Cinnamic acid

  • Dichloromethane (CH₂Cl₂)

  • 10% Bromine in dichloromethane solution

  • Cyclohexene (for quenching excess bromine)

Procedure:

  • In a 25-mL round-bottomed flask, dissolve 0.60 g of trans-cinnamic acid in 3.5 mL of dichloromethane.[2]

  • Add 2.0 mL of a 10% bromine in dichloromethane solution to the flask.[2]

  • Add a boiling stone and attach a water-cooled condenser.

  • Gently reflux the reaction mixture in a water bath at 45-50°C for 30 minutes. The product will begin to precipitate.[2]

  • If the bromine color disappears, add more bromine solution dropwise until a faint orange color persists.

  • Cool the flask in an ice-water bath to complete crystallization.

  • Collect the product by vacuum filtration and wash with cold dichloromethane.

Protocol 2: Synthesis of 2,3-dibromo-3-phenylpropanoic acid using Pyridinium Tribromide

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a reaction vial, combine 0.15 g of trans-cinnamic acid and 0.5 mL of glacial acetic acid.[2]

  • Warm the mixture to 70-80°C to dissolve the cinnamic acid.[2]

  • Add 0.24 g of pyridinium tribromide to the solution.[2]

  • Attach an air condenser and stir the reaction mixture at 70-80°C for 25 minutes. The initial orange color will fade.[2]

  • Remove the vial from the heat and add 4 mL of ice-cold water to precipitate the product.[2]

  • Isolate the product by vacuum filtration.

Protocol 3: Synthesis of 3-bromo-3-phenylpropanoic acid using Hydrogen Bromide

Materials:

  • Cinnamic acid (finely powdered)

  • Glacial acetic acid

  • Hydrogen bromide (HBr) gas

Procedure:

  • Saturate glacial acetic acid with HBr gas at room temperature.

  • In a sealed tube or a flask equipped for gas inlet, add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.[7]

  • Heat the mixture at 100°C for two hours.[7][8]

  • Cool the reaction mixture to induce crystallization of 3-bromo-3-phenylpropanoic acid.[7]

  • Collect the product by filtration. The product should be recrystallized from an anhydrous solvent as it is sensitive to water.[7]

Reaction Mechanisms and Stereochemistry

The bromination of cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid proceeds through an electrophilic addition mechanism. The reaction is stereospecific, with the bromine atoms adding in an anti fashion to the double bond, leading to the formation of the erythro diastereomer.

G cinnamic_acid trans-Cinnamic Acid bromonium_ion Bromonium Ion Intermediate cinnamic_acid->bromonium_ion + Br₂ br2 Br₂ product erythro-2,3-dibromo-3-phenylpropanoic acid bromonium_ion->product + Br⁻ (anti-attack) br_minus Br⁻

Caption: Electrophilic addition of bromine to trans-cinnamic acid.

The hydrobromination of cinnamic acid to form 3-bromo-3-phenylpropanoic acid also follows an electrophilic addition mechanism. The regioselectivity is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product, 2-bromo-3-phenylpropanoic acid.[9][10]

G cluster_0 Ionic Mechanism (Markovnikov) cluster_1 Radical Mechanism (Anti-Markovnikov) cinnamic_acid_ionic Cinnamic Acid carbocation Benzylic Carbocation (more stable) cinnamic_acid_ionic->carbocation + H⁺ hbr_ionic HBr product_ionic 3-bromo-3-phenylpropanoic acid carbocation->product_ionic + Br⁻ cinnamic_acid_radical Cinnamic Acid radical_intermediate Carbon Radical (more stable) cinnamic_acid_radical->radical_intermediate + Br• br_radical Br• product_radical 2-bromo-3-phenylpropanoic acid radical_intermediate->product_radical + HBr, -Br•

Caption: Ionic vs. Radical addition of HBr to cinnamic acid.

Experimental Workflow

The general workflow for the synthesis and purification of brominated phenylpropanoates is outlined below.

G start Start: Cinnamic Acid reaction Reaction with Brominating Agent (e.g., Br₂ or HBr) start->reaction precipitation Precipitation / Crystallization reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with appropriate solvent filtration->washing drying Drying washing->drying analysis Analysis (e.g., Melting Point, NMR) drying->analysis product Final Product analysis->product

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of brominated phenylpropanoates can be effectively achieved through the bromination of cinnamic acid. The choice of synthetic route depends on the desired product isomer and considerations of safety and handling. For the synthesis of 2,3-dibromo-3-phenylpropanoic acid, pyridinium tribromide offers a safer alternative to elemental bromine with comparable yields. For the regioselective synthesis of 3-bromo-3-phenylpropanoic acid, hydrobromination with HBr in glacial acetic acid is an efficient method. Understanding the underlying reaction mechanisms is crucial for controlling the stereochemistry and regioselectivity of the final product.

References

Spectroscopic Differentiation of 2-(3-bromophenyl)acetonitrile and 2-(4-bromophenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of isomeric molecules is a critical step in chemical research and drug development. Subtle differences in the substitution pattern on an aromatic ring can lead to significant changes in physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic data for 2-(3-bromophenyl)acetonitrile and 2-(4-bromophenyl)acetonitrile, offering a clear and objective methodology for their differentiation using common spectroscopic techniques.

Spectroscopic Data Comparison

The primary spectroscopic techniques for differentiating these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The key distinguishing features are summarized in the tables below.

¹H NMR Spectroscopy Data

The substitution pattern on the benzene ring directly influences the chemical shifts and coupling patterns of the aromatic protons. In 2-(4-bromophenyl)acetonitrile, the para-substitution results in a more symmetrical AA'BB' splitting pattern. In contrast, the meta-substitution in 2-(3-bromophenyl)acetonitrile leads to a more complex and less symmetrical pattern for the aromatic protons.

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
2-(3-bromophenyl)acetonitrile ~7.5 (t)t~1.8H-2
~7.45 (ddd)ddd~8.0, 2.0, 1.0H-6
~7.3 (t)t~8.0H-5
~7.25 (ddd)ddd~8.0, 2.0, 1.0H-4
~3.7 (s)s--CH₂-
2-(4-bromophenyl)acetonitrile ~7.5 (d)d~8.5H-3, H-5
~7.2 (d)d~8.5H-2, H-6
~3.7 (s)s--CH₂-

Note: Predicted chemical shifts and coupling constants are based on typical values for similar structures. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

The position of the bromine atom also affects the chemical shifts of the carbon atoms in the benzene ring. The number of distinct aromatic carbon signals can be a key differentiator. Due to symmetry, 2-(4-bromophenyl)acetonitrile will exhibit fewer signals in the aromatic region compared to the less symmetrical 2-(3-bromophenyl)acetonitrile.

Compound Chemical Shift (δ) ppm Assignment
2-(3-bromophenyl)acetonitrile ~135C-1
~132C-3
~131C-6
~130C-5
~128C-4
~123C-2
~117-CN
~23-CH₂-
2-(4-bromophenyl)acetonitrile ~132C-3, C-5
~130C-2, C-6
~129C-1
~122C-4
~118-CN
~23-CH₂-

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Both isomers will show a characteristic absorption for the nitrile group (C≡N stretch). The primary differences will be in the fingerprint region, specifically the C-H out-of-plane bending vibrations, which are indicative of the aromatic substitution pattern.

Compound Frequency (cm⁻¹) Intensity Assignment
Shared Absorptions
~3100-3000MediumAromatic C-H Stretch
~2250Medium-StrongC≡N Stretch
~1600, ~1475Medium-WeakAromatic C=C Stretch
Distinguishing Absorptions
2-(3-bromophenyl)acetonitrile ~880-860 and ~780-770StrongC-H out-of-plane bending (meta-disubstituted)
2-(4-bromophenyl)acetonitrile ~840-810StrongC-H out-of-plane bending (para-disubstituted)
Mass Spectrometry Data

Both isomers have the same molecular weight and will therefore exhibit the same molecular ion peak (M⁺) in their mass spectra. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). The fragmentation patterns are expected to be very similar, with the primary fragmentation involving the loss of the bromine atom or the cyanomethyl group. Differentiation based solely on mass spectrometry can be challenging without high-resolution data or tandem MS techniques.

Compound m/z Relative Intensity Assignment
Both Isomers 195/197Moderate[M]⁺ (Isotopic pattern for Br)
116High[M - Br]⁺
76Moderate[C₆H₄]⁺

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the two isomers using the spectroscopic data.

Spectroscopic_Differentiation_Workflow Workflow for Isomer Differentiation cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Methods H1_NMR ¹H NMR Aromatic_Region Aromatic_Region H1_NMR->Aromatic_Region Analyze Aromatic Region C13_NMR ¹³C NMR Aromatic_Signals Aromatic_Signals C13_NMR->Aromatic_Signals Count Aromatic Signals IR IR Spectroscopy Fingerprint_Region Fingerprint_Region IR->Fingerprint_Region Analyze Fingerprint Region MS Mass Spectrometry Molecular_Ion M⁺ at m/z 195/197 (Indicates presence of Bromine, but not isomer specific) MS->Molecular_Ion Observe Molecular Ion Unknown Unknown Isomer (2-(bromophenyl)acetonitrile) Unknown->H1_NMR Acquire Spectrum Unknown->C13_NMR Acquire Spectrum Unknown->IR Acquire Spectrum Unknown->MS Acquire Spectrum Isomer_4 Identified as 2-(4-bromophenyl)acetonitrile Aromatic_Region->Isomer_4 Symmetrical AA'BB' Pattern Isomer_3 Identified as 2-(3-bromophenyl)acetonitrile Aromatic_Region->Isomer_3 Complex Multiplet Pattern Isomer_4_C Identified as 2-(4-bromophenyl)acetonitrile Aromatic_Signals->Isomer_4_C 4 Signals Isomer_3_C Identified as 2-(3-bromophenyl)acetonitrile Aromatic_Signals->Isomer_3_C 6 Signals Isomer_4_IR Identified as 2-(4-bromophenyl)acetonitrile Fingerprint_Region->Isomer_4_IR ~840-810 cm⁻¹ bend Isomer_3_IR Identified as 2-(3-bromophenyl)acetonitrile Fingerprint_Region->Isomer_3_IR ~880-860 & ~780-770 cm⁻¹ bends

Caption: Logical workflow for the spectroscopic differentiation of 2-(3-bromophenyl)acetonitrile and 2-(4-bromophenyl)acetonitrile.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually around 200-250 ppm.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet: For solid samples, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean KBr plates/ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: The background-subtracted spectrum is analyzed for the presence of characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible for any bromine-containing fragments.

A Comparative Analysis of the Biological Activities of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromophenol derivatives, a diverse class of halogenated organic compounds predominantly found in marine organisms like red algae, have garnered significant attention for their wide spectrum of pharmacological activities.[1][2] Their unique chemical structures contribute to a range of biological functions, including antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties.[3][4] This guide provides an objective comparison of these activities, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to aid in research and development.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various bromophenol derivatives as reported in the literature. These tables are designed to provide a clear and concise comparison of the potency of different compounds across several key assays.

Table 1: Anticancer Activity of Bromophenol Derivatives

The cytotoxic effects of bromophenol derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell proliferation.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17a (Bromophenol Hybrid) A549 (Lung)2.15 ± 0.13
Bel7402 (Liver)3.52 ± 0.21[5]
HepG2 (Liver)4.18 ± 0.35[5]
HCT116 (Colon)1.89 ± 0.09[5]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) K562 (Leukemia)13.9 µg/mL
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) Bel7402 (Liver)4.8 nM
Compound 4g (Indolin-2-one moiety) A549 (Lung)Potent Activity[6]
Bel7402 (Liver)Potent Activity[6]
HeLa (Cervical)Potent Activity[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Antimicrobial Activity of Bromophenol Derivatives

Bromophenols have shown significant activity against various pathogens, including antibiotic-resistant strains like MRSA.[1][2] Their effectiveness is often measured by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.

Compound/DerivativeMicroorganismActivity MetricResultReference
3-bromo-2,6-dihydroxyacetophenone S. aureusZone of Inhibition22 mm[1][2]
MRSAZone of Inhibition21 mm[1][2]
P. aeruginosaBiofilm InhibitionEffective[1][2]
S. aureusBiofilm InhibitionEffective[1][2]
Table 3: Antioxidant Activity of Bromophenol Derivatives

The antioxidant potential of bromophenol derivatives is commonly assessed by their ability to scavenge stable free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl).[7] The IC50 value represents the concentration required to scavenge 50% of the radicals.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Benzylic acid-derived bromophenols DPPH ScavengingEffective Scavengers[7]
ABTS ScavengingEffective Scavengers[7]
Bromophenol derivatives 20-24 DPPH ScavengingConsiderable Effect[8]
ABTS ScavengingConsiderable Effect[8]
Table 4: Enzyme Inhibitory Activity of Bromophenol Derivatives

Certain bromophenol derivatives act as potent inhibitors of clinically relevant enzymes, such as acetylcholinesterase (AChE), which is implicated in Alzheimer's disease, and carbonic anhydrases (CAs).[8][9][10]

Compound/DerivativeTarget EnzymeInhibition Metric (Ki)ResultReference
Compound 14 hCA IKi2.53 ± 0.25 nM[9]
Compound 21 AChEKi6.54 ± 1.03 nM[9]
Bromophenol Hybrid 18 AChEKi7.92 ± 1.38 nM[9]
Bromophenol Derivatives hCA IKi13.7 - 32.7 µM[10]
Bromophenol Derivatives hCA IIKi0.65 - 1.26 µM[10]
Bromophenol Derivatives from R. confervoides PTP1BIC500.84 - 2.4 µM[4][11]

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of biological activities. Below are protocols for several key experiments cited in the tables above.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[5]

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to convert the MTT into formazan crystals.[5][9]

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5] The amount of formazan produced is proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][12] The stable free radical DPPH changes color from violet to yellow upon reduction, a change that can be measured spectrophotometrically.[1][12]

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).[1] The absorbance of the DPPH solution at 517 nm should be approximately 1.0.[12]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to the wells. Add an equal volume of the DPPH working solution to initiate the reaction.[1] Include a blank (solvent only) and a positive control (e.g., ascorbic acid or BHT).[3][13]

  • Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[1][13]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[12] The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[12]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][14]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) adjusted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (approx. 5 x 10⁵ CFU/mL).[4]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the bromophenol derivative in the broth.[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4][14]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes, from experimental procedures to cellular signaling pathways.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Add Bromophenol Derivatives seed->treat Incubate Overnight add_mtt 3. Add MTT Reagent treat->add_mtt Incubate (e.g., 48h) incubate 4. Incubate (37°C) (Formazan Formation) add_mtt->incubate Incubate (3-4h) solubilize 5. Add Solubilizer (e.g., DMSO) incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read Shake to Dissolve calculate 7. Calculate Viability & IC50 read->calculate

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Signaling Pathway: ROS-Mediated Apoptosis

Several bromophenol derivatives exert their anticancer effects by inducing the generation of Reactive Oxygen Species (ROS), which triggers the intrinsic (mitochondrial) pathway of apoptosis.[5][15]

ROS_Apoptosis cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade BP Bromophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) BP->ROS Bcl2 Inhibit Anti-Apoptotic (e.g., Bcl-2) ROS->Bcl2 Bax Activate Pro-Apoptotic (e.g., Bax, Bak) ROS->Bax Mito Mitochondrial Damage Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves cellular substrates

Caption: Simplified ROS-mediated intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Methyl 2-(3-bromophenyl)-2-methylpropanoate and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Methyl 2-(3-bromophenyl)-2-methylpropanoate with its ortho- and para-isomers, which are critical intermediates in the synthesis of various pharmaceuticals. The selection of the correct isomer is crucial for optimizing reaction yields and minimizing impurities in the final active pharmaceutical ingredient (API). This document presents a comparative analysis of their chemical purity, physical properties, and typical impurity profiles based on representative data. Detailed experimental protocols for the analysis of these isomers are also provided to assist researchers in their quality control and process development efforts.

Comparison of Key Specifications

The following table summarizes the typical specifications for this compound and its key alternatives, the ortho- and para-isomers. The data is compiled from representative Certificates of Analysis and product specifications from various chemical suppliers.

ParameterMethyl 2-(2-bromophenyl)-2-methylpropanoate (ortho-isomer)This compound (meta-isomer)Methyl 2-(4-bromophenyl)-2-methylpropanoate (para-isomer)
CAS Number 251458-14-7251458-15-8154825-97-5
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol 257.13 g/mol 257.12 g/mol [1]
Appearance Colorless to light yellow oilColorless to light yellow oilOff-white to gray solid[2]
Purity (by GC) ≥ 98.0%≥ 98.0%≥ 99.0%[2]
Boiling Point Not specifiedNot specified290 °C[3]
Typical Impurities Other positional isomers, starting materialsOther positional isomers, starting materialsOther positional isomers (especially meta-), starting materials

Performance and Reactivity Comparison

In many synthetic applications, particularly in the pharmaceutical industry, the para-isomer (Methyl 2-(4-bromophenyl)-2-methylpropanoate) is the desired starting material, while the ortho- and meta-isomers are often considered process-related impurities.[4][5] The relative reactivity of these isomers can be influenced by steric and electronic effects.

Generally, in nucleophilic aromatic substitution reactions, the reactivity of bromonitrobenzene isomers follows the trend of para > meta.[6] This is attributed to the ability of the para-substituent to better stabilize the intermediate carbanion through resonance. A similar trend in reactivity (para > meta >> ortho) is observed in Suzuki-Miyaura coupling reactions involving nitrophenylboronic acids, where both electronic and steric factors play a role.[7] The ortho-isomer often exhibits significantly lower reactivity due to steric hindrance.[7] This general trend in reactivity can be extrapolated to the use of Methyl 2-(bromophenyl)-2-methylpropanoate isomers as intermediates in multi-step syntheses. The choice of the meta-isomer as a starting material would likely lead to different reaction kinetics and potentially a different impurity profile in the final product compared to the para-isomer.

Experimental Protocols

Accurate determination of the purity and isomeric composition of Methyl 2-(bromophenyl)-2-methylpropanoate is essential for quality control. Below are detailed protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Purity

This method is suitable for the quantitative determination of the purity of this compound and the identification of its positional isomers and other volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

  • Capillary Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

This method is designed for the separation and quantification of the positional isomers of Methyl 2-(bromophenyl)-2-methylpropanoate.

Instrumentation:

  • HPLC system with a UV detector

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations of positional isomers, a column with a different selectivity, such as a biphenyl or a polar-embedded phase, may be beneficial.

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 60% B

    • Linear gradient to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 60% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound, from sample reception to data analysis and reporting.

A Sample Reception (this compound) B Sample Preparation (Dilution in appropriate solvent) A->B C GC-MS Analysis (Purity and Volatile Impurities) B->C D HPLC Analysis (Isomeric Purity) B->D E Data Processing and Integration C->E D->E F Comparison with Specifications E->F G Certificate of Analysis Generation F->G

Caption: Workflow for the analytical quality control of Methyl 2-(bromophenyl)-2-methylpropanoate.

References

Bridging the Gap: A Guide to Cross-Referencing Experimental and Predicted Spectral Data in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of molecules is fundamental. This guide provides an objective comparison of experimental and computationally predicted spectral data, offering a clear perspective on the synergies and divergences between these two essential methodologies. By presenting quantitative data in structured tables, detailing experimental protocols, and illustrating workflows, this document aims to enhance the validation process of spectral analysis.

The convergence of experimental spectroscopy and computational chemistry provides a powerful paradigm for modern drug discovery and development. Experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide empirical data on molecular structure and properties.[1] Concurrently, computational methods are increasingly used to predict these spectral properties, offering a theoretical framework for interpretation and hypothesis testing.[2][3] The cross-referencing of these data streams is crucial for validating molecular structures, understanding complex spectra, and accelerating the development timeline.[4][5]

Comparative Analysis of Spectral Data

A direct comparison between experimentally acquired and computationally predicted spectral data reveals the strengths and limitations of each approach. While experimental data represents the physical reality of the sample, predicted data offers a clean, theoretical perspective, devoid of experimental artifacts.[6] Discrepancies between the two can highlight impure samples, unexpected molecular conformations, or limitations in the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The following tables compare typical experimental and predicted ¹H and ¹³C NMR chemical shifts for a hypothetical small organic molecule.

Table 1: ¹H NMR Spectral Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)
H-17.857.92
H-27.457.51
H-37.457.51
H-47.857.92
-CH₃2.402.35

Table 2: ¹³C NMR Spectral Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)
C-1129.5130.1
C-2128.8129.3
C-3128.8129.3
C-4129.5130.1
C-ipso138.2137.8
C-CH₃21.521.1
C=O197.7198.5
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 3: Infrared (IR) Spectral Data Comparison

Vibrational ModeExperimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹)
C-H stretch (aromatic)30503065
C-H stretch (aliphatic)29252935
C=O stretch (ketone)16851700
C=C stretch (aromatic)1605, 14801610, 1490
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts them based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.[1]

Table 4: Mass Spectrometry (MS) Data Comparison

Fragment IonExperimental m/zPredicted m/zExperimental Relative Intensity (%)Predicted Relative Intensity (%)
[M]+120.06120.05100100
[M-CH₃]+105.03105.038590
[C₆H₅CO]+77.0477.047075

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.[1]

  • Data Processing: The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

  • Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is used.[1]

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).[1]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.[1]

Visualization of the Cross-Referencing Workflow

The following diagram illustrates a typical workflow for the cross-referencing of experimental and predicted spectral data.

G cluster_experimental Experimental Data Acquisition cluster_predicted Computational Data Generation cluster_analysis Data Analysis and Validation exp_sample Chemical Sample exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Cross-Reference and Compare exp_data->comparison pred_structure Molecular Structure (SMILES/InChI) pred_nmr NMR Prediction pred_structure->pred_nmr pred_ir IR Prediction pred_structure->pred_ir pred_ms MS Prediction pred_structure->pred_ms pred_data Predicted Spectra pred_nmr->pred_data pred_ir->pred_data pred_ms->pred_data pred_data->comparison validation Structure Validation/ Refinement comparison->validation report Generate Report validation->report

Caption: Workflow for comparing experimental and predicted spectral data.

This workflow highlights the parallel nature of experimental data acquisition and computational prediction, culminating in a critical cross-referencing step. This comparative analysis is fundamental for validating the proposed molecular structure. Any significant deviations between the experimental and predicted data may necessitate a refinement of the molecular structure or a re-evaluation of the experimental results.

Signaling Pathway in Drug Action

Understanding the signaling pathway of a drug is crucial for its development. The following diagram illustrates a simplified generic signaling pathway that could be investigated using techniques informed by spectral data analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation drug Drug Molecule drug->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation dna DNA transcription_factor->dna Transcription response Cellular Response dna->response

Caption: A generic signal transduction pathway initiated by drug-receptor binding.

The structural information gleaned from cross-referencing spectral data is foundational for understanding how a drug molecule interacts with its biological target, such as a receptor in a signaling pathway. This knowledge is critical for optimizing drug efficacy and minimizing off-target effects.

References

Validating the Presence of Methyl 2-(3-bromophenyl)-2-methylpropanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction components are critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for validating the presence of Methyl 2-(3-bromophenyl)-2-methylpropanoate in a reaction mixture. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific information needed (qualitative vs. quantitative).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection and identification based on mass-to-charge ratio.Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the molecular structure and quantity of the analyte.
Sample Type Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds.
Sample Preparation Direct injection of the reaction mixture (diluted in a suitable solvent).Dilution of the reaction mixture in the mobile phase, filtration may be required.Dissolution of a sample aliquot in a deuterated solvent.
Sensitivity High (picogram to femtogram level).Moderate to high (nanogram to picogram level).Lower (microgram to milligram level).
Specificity Very high, provides structural information through fragmentation patterns.Moderate, can be enhanced with specific detectors (e.g., Diode Array Detector).Very high, provides unambiguous structural elucidation.
Quantitative Capability Excellent, with the use of internal or external standards.Excellent, widely used for purity and content uniformity testing.Excellent (qNMR), provides absolute quantification without the need for a specific reference standard of the analyte.
Analysis Time Typically 10-30 minutes.Typically 5-20 minutes.Typically 5-15 minutes for 1D spectra.

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols are representative and may require optimization based on the specific reaction mixture and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Expected Data:

  • Retention Time: The characteristic time it takes for this compound to elute from the column.

  • Mass Spectrum: A unique fragmentation pattern for the molecule. Key expected fragments (m/z) would include the molecular ion peak and fragments corresponding to the loss of the methoxy group and other characteristic cleavages. The presence of bromine would be indicated by isotopic peaks (M and M+2) in an approximate 1:1 ratio.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Expected Data:

  • Retention Time: A specific retention time for this compound under the defined conditions.

  • Peak Area: The area under the chromatographic peak, which is proportional to the concentration of the analyte. This is used for quantification against a calibration curve.

  • UV Spectrum: A characteristic UV absorbance spectrum if a DAD is used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a proton probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and concentration (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Cap the tube and vortex until the sample and standard are completely dissolved.

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the area of a well-resolved signal from this compound (e.g., the methyl ester protons).

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample)

    Where:

    • C = Concentration (as a weight percentage)

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Validation reaction_mixture Reaction Mixture dilution Dilution & Filtration reaction_mixture->dilution For GC-MS & HPLC nmr_prep Dissolution in Deuterated Solvent + Internal Standard reaction_mixture->nmr_prep For NMR gcms GC-MS Analysis dilution->gcms hplc HPLC Analysis dilution->hplc nmr NMR Analysis nmr_prep->nmr gcms_data Retention Time & Mass Spectrum gcms->gcms_data hplc_data Retention Time & Peak Area hplc->hplc_data nmr_data Chemical Shifts & Integral Areas nmr->nmr_data validation Validation of Presence & Quantification gcms_data->validation hplc_data->validation nmr_data->validation signaling_pathway cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR gc_separation Gas Chromatography (Separation by Volatility) ms_detection Mass Spectrometry (Detection by m/z) gc_separation->ms_detection Elution lc_separation Liquid Chromatography (Separation by Polarity) uv_detection UV Detection (Detection by Absorbance) lc_separation->uv_detection Elution magnetic_field Strong Magnetic Field rf_pulse Radiofrequency Pulse nmr_signal NMR Signal Detection rf_pulse->nmr_signal Analyte Analyte in Reaction Mixture Analyte->gc_separation Analyte->lc_separation Analyte->magnetic_field

A Comparative Guide to Catalysts for the Esterification of Hindered Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of sterically hindered carboxylic acids presents a significant challenge in organic synthesis, often requiring specialized catalysts and reaction conditions to achieve satisfactory yields. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most effective method for their specific applications.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for the successful esterification of hindered acids. The following table summarizes the performance of representative catalysts, highlighting key reaction parameters and yields for the esterification of common sterically hindered substrates like pivalic acid and 2,4,6-trimethylbenzoic acid.

Hindered AcidAlcoholCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2,4,6-Trimethylbenzoic AcidMesitolH₂SO₄10-20TolueneRefluxSeveralModerate[1]
Pivalic AcidVarious primary alcoholsAmberlyst-1510 wt%-100-1204-8>90
General Hindered AcidVarious alcoholsZr(Cp)₂(CF₃SO₃)₂·THF2Benzotrifluoride8024Good to Excellent[2]
General Hindered AcidVarious alcoholsFe(acac)₃5XyleneReflux-High[3]
Various Hindered AcidsVarious Alcohols2,4,6-Trichlorobenzoyl chloride/DMAP (Yamaguchi Esterification)StoichiometricTolueneRT1-679-95[4][5]
General Hindered Acidtert-Butyl alcoholHOBt/EDC, then DMAPStoichiometricDichloromethaneRT12High[6]
Acetic AcidButanolSmopex-101----High[7]
Acetic AcidButanolAmberlyst 15----High[7]
Acetic AcidButanolSulfated ZrO₂----Moderate[7]

Experimental Workflow & Methodologies

A general workflow for a comparative study of catalysts for the esterification of a hindered acid is depicted below. This process involves parallel reactions under controlled conditions, followed by analysis and comparison of the results.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reagents Hindered Acid, Alcohol, Solvent Reaction_A Reaction with Catalyst A Reagents->Reaction_A Reaction_B Reaction with Catalyst B Reagents->Reaction_B Reaction_C Reaction with Catalyst C Reagents->Reaction_C Catalysts Catalyst A Catalyst B Catalyst C Catalysts->Reaction_A Catalysts->Reaction_B Catalysts->Reaction_C Analysis TLC, GC/HPLC, NMR Analysis Reaction_A->Analysis Reaction_B->Analysis Reaction_C->Analysis Comparison Compare Yield, Time, Purity Analysis->Comparison

Caption: General workflow for comparing esterification catalysts.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table. These protocols provide a starting point for researchers to adapt to their specific needs.

Homogeneous Acid Catalysis: Sulfuric Acid

This protocol is a classic example of Fischer-Speier esterification adapted for a hindered substrate.[1]

  • Reactants: 2,4,6-Trimethylbenzoic acid (1.0 eq), Mesitol (1.2 eq).

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq).

  • Solvent: Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,4,6-trimethylbenzoic acid, mesitol, and toluene.

    • Carefully add concentrated sulfuric acid to the stirred mixture.

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the limiting starting material.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Heterogeneous Acid Catalysis: Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies product purification.

  • Reactants: Pivalic Acid (1.0 eq), Primary Alcohol (1.2-2.0 eq).

  • Catalyst: Amberlyst-15 (10 wt% of the carboxylic acid).

  • Procedure:

    • Combine the pivalic acid, alcohol, and Amberlyst-15 resin in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture at 100-120 °C with vigorous stirring for 4-8 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a suitable solvent and dried for potential reuse.

    • The filtrate contains the ester product. Remove the excess alcohol and solvent (if any) under reduced pressure.

    • Further purification can be achieved by distillation or column chromatography if necessary.

Lewis Acid Catalysis: Zirconocene Dichloride

This protocol employs a moisture-tolerant Lewis acid catalyst.[2]

  • Reactants: Carboxylic Acid (1.0 eq), Alcohol (1.0 eq).

  • Catalyst: Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%).

  • Solvent: Benzotrifluoride.

  • Procedure:

    • In a reaction vessel, dissolve the carboxylic acid and alcohol in benzotrifluoride.

    • Add the Zr(Cp)₂(CF₃SO₃)₂·THF catalyst to the solution.

    • Heat the reaction mixture at 80 °C for 24 hours under an inert atmosphere.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, cool the reaction mixture.

    • The product can be isolated by standard workup procedures, typically involving dilution with an organic solvent, washing with aqueous solutions to remove any catalyst residues, drying, and solvent evaporation.

    • Purification is performed by column chromatography or distillation.

Yamaguchi Esterification

This powerful method is particularly effective for the synthesis of esters from sterically demanding acids and alcohols.[4][5]

  • Reagents: Hindered Carboxylic Acid (1.0 eq), Alcohol (1.1 eq), 2,4,6-Trichlorobenzoyl chloride (1.0 eq), Triethylamine (Et₃N, 1.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1-1.0 eq).

  • Solvent: Toluene.

  • Procedure:

    • To a solution of the hindered carboxylic acid in toluene, add triethylamine at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1-2 hours to form the mixed anhydride.

    • In a separate flask, dissolve the alcohol and DMAP in toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.

    • Stir the reaction mixture for 1-6 hours, monitoring the progress by TLC.

    • After the reaction is complete, filter the mixture to remove triethylamine hydrochloride.

    • The filtrate is then washed with saturated aqueous NaHCO₃ and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude ester is purified by column chromatography.

Signaling Pathways and Logical Relationships

The esterification of carboxylic acids, particularly hindered ones, can be understood through the activation of the carboxylic acid moiety. The following diagram illustrates the general logic of different catalytic approaches.

G cluster_activation Carboxylic Acid Activation cluster_catalysts Catalytic Approach cluster_reaction Esterification Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acyl_Chloride R-COCl Mixed_Anhydride R-CO-O-CO-Ar Ester R-COOR' Protonated_Acid->Ester Acyl_Chloride->Ester Mixed_Anhydride->Ester Bronsted Brønsted Acid (e.g., H₂SO₄) Bronsted->Protonated_Acid Protonation Lewis Lewis Acid (e.g., Zr(IV)) Lewis->Acid Coordination Activating_Agent Activating Agent (e.g., SOCl₂, Yamaguchi Reagent) Activating_Agent->Acyl_Chloride Activation Activating_Agent->Mixed_Anhydride Activation Alcohol R'-OH Alcohol->Ester

Caption: Catalytic activation pathways for esterification.

References

Purity Analysis: A Comparative Guide to Methyl 2-(3-bromophenyl)-2-methylpropanoate and its Para-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount. The presence of even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of two constitutional isomers: Methyl 2-(3-bromophenyl)-2-methylpropanoate and its para-isomer, Methyl 2-(4-bromophenyl)-2-methylpropanoate. A thorough understanding of their potential impurities and the analytical methodologies to distinguish and quantify them is crucial for ensuring the quality and integrity of drug candidates.

Introduction to the Isomers

This compound and Methyl 2-(4-bromophenyl)-2-methylpropanoate are closely related aromatic esters. Their structural difference lies in the position of the bromine atom on the phenyl ring. While their physical and chemical properties are similar, this seemingly minor variation can lead to differences in their synthetic pathways, potential impurity profiles, and biological activities. The para-isomer, in particular, is a known intermediate in the synthesis of certain pharmaceutical compounds.[1] Consequently, the presence of the meta-isomer as an impurity is a critical quality attribute to control.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for developing appropriate analytical methods and for understanding the potential for separation.

PropertyThis compoundMethyl 2-(4-bromophenyl)-2-methylpropanoate
CAS Number 251458-15-8[2]154825-97-5[3]
Molecular Formula C₁₁H₁₃BrO₂[2]C₁₁H₁₃BrO₂[3]
Molecular Weight 257.13 g/mol [2]257.12 g/mol [3]
Appearance Inquire with supplierColorless oil[3]
Boiling Point Not readily available290 °C[3]
Purity (Typical) ≥98%[2]≥98%[3]

Synthesis and Potential Impurities

The synthesis of these isomers often involves the bromination of a phenylpropanoate precursor. The directing effects of the substituents on the aromatic ring can influence the regioselectivity of the bromination, leading to the formation of a mixture of isomers. For instance, in the synthesis of the para-isomer, the meta-isomer is a common process-related impurity.[1][4]

Potential Impurities May Include:

  • Positional Isomers: The primary impurity of concern is the presence of the other isomer (meta in para and vice versa).

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products of Bromination: Di-brominated or other isomeric bromination products.

  • Degradation Products: Hydrolysis of the ester functionality to the corresponding carboxylic acid can occur under certain conditions.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is typically employed to ensure the comprehensive purity assessment of these isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Given the relatively low polarity and volatility of these methyl esters, GC is a suitable method for their analysis. A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity towards organic compounds.

Illustrative Experimental Protocol (GC-FID):

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is often a good starting point.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/minute to 280 °C, and held for 5 minutes. This program should be optimized to achieve baseline separation of the isomers and any potential impurities.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL of a sample solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Patents related to the synthesis of the para-isomer have reported the use of GC to assess purity, with examples showing the para-isomer at 98.5% purity and the meta-isomer present at 1.25%.[1][4]

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique that can be used for the separation and quantification of a wide range of compounds. For these non-polar isomers, reversed-phase HPLC is the method of choice.

Illustrative Experimental Protocol (RP-HPLC):

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for reversed-phase separations.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically effective. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL of a sample solution in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR can be used to distinguish between the meta and para isomers based on the differences in the chemical shifts and splitting patterns of the aromatic protons and carbons.

Expected Spectral Differences:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing the isomers. The para-isomer will exhibit a more symmetrical splitting pattern (typically two doublets), whereas the meta-isomer will show a more complex pattern with four distinct signals.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals in the ¹³C NMR spectrum will differ between the two isomers, reflecting the different substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of a compound. While the isomers will have the same molecular ion peak, their fragmentation patterns under electron ionization may show subtle differences that can aid in their identification and differentiation from other impurities.

Workflow for Purity Analysis

The following diagram illustrates a general workflow for the purity analysis of this compound or its para-isomer.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC_Analysis Gas Chromatography (GC-FID) Dissolution->GC_Analysis Inject HPLC_Analysis High-Performance Liquid Chromatography (RP-HPLC) Dissolution->HPLC_Analysis Inject NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR_Analysis Analyze MS_Analysis Mass Spectrometry (GC-MS) Dissolution->MS_Analysis Inject Purity_Calculation Purity Calculation (% Area) GC_Analysis->Purity_Calculation HPLC_Analysis->Purity_Calculation Impurity_Identification Impurity Identification and Quantification NMR_Analysis->Impurity_Identification Structural Elucidation MS_Analysis->Impurity_Identification Fragmentation Analysis Report Certificate of Analysis Purity_Calculation->Report Impurity_Identification->Report

Caption: General workflow for the purity analysis of Methyl 2-(bromophenyl)-2-methylpropanoate isomers.

Logical Relationship of Analytical Data

The data obtained from various analytical techniques are interconnected and provide a comprehensive purity profile.

Data_Relationship cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Impurity ID cluster_2 Final Product Quality Chromatography Chromatographic Purity (GC/HPLC) Final_Purity Overall Purity Profile Chromatography->Final_Purity Quantitative Data Spectroscopy Spectroscopic Data (NMR, MS) Spectroscopy->Chromatography Peak Identification Spectroscopy->Final_Purity Qualitative Data

Caption: Interrelationship of analytical data for a comprehensive purity assessment.

Conclusion

The purity analysis of this compound and its para-isomer necessitates the use of orthogonal analytical techniques to ensure accurate identification and quantification of the main component and any potential impurities. While GC and HPLC are the workhorse methods for quantitative purity determination, NMR and MS are crucial for unequivocal structural confirmation and impurity identification. For researchers and drug development professionals, a thorough understanding and implementation of these analytical strategies are essential for advancing drug candidates with a well-characterized and controlled purity profile.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.